molecular formula C9H18ClNO2 B598638 methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride CAS No. 14328-64-4

methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride

货号: B598638
CAS 编号: 14328-64-4
分子量: 207.70 g/mol
InChI 键: ORJOGDRCFDWIIJ-DDWIOCJRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl (2R)-2-amino-2-cyclohexylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJOGDRCFDWIIJ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718529
Record name Methyl (2R)-amino(cyclohexyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14328-64-4
Record name Cyclohexaneacetic acid, α-amino-, methyl ester, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14328-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2R)-amino(cyclohexyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a chiral non-proteinogenic amino acid ester, serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structural features, combining a cyclohexyl moiety with an amino acid backbone, make it a valuable synthon for introducing lipophilic and stereospecific elements into drug candidates. This technical guide provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and logical workflows, to aid researchers in its application and development. This compound is recognized for its utility in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in biochemical research investigating amino acid transport mechanisms and enzyme activities.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data is compiled from various chemical databases and commercial supplier information. It is important to note that some of the listed properties are computed values and should be confirmed by experimental analysis for critical applications.

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂PubChem[2]
Molecular Weight 207.70 g/mol PubChem[2]
Appearance White to off-white crystalline solidCymitQuimica
Melting Point No experimental data available.
Solubility Soluble in water and various organic solvents.CymitQuimica
pKa No experimental data available.
logP (computed) 1.6PubChem[3]
Topological Polar Surface Area (TPSA) 52.3 ŲPubChem[2]
CAS Number 322392-74-5PubChem[2]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Figure 1: Workflow for Melting Point Determination.
Solubility Determination

Aqueous solubility is a fundamental property for drug candidates, influencing their absorption and bioavailability.

Protocol: Equilibrium Shake-Flask Method

  • Solution Preparation: An excess amount of this compound is added to a known volume of purified water (or other relevant buffer systems) in a sealed, thermostatted vessel.

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water, often with a co-solvent if necessary, to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino group has been deprotonated. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.

Synthesis and Analysis Workflow

Synthesis

A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid using methanol in the presence of a catalyst. A common and effective method utilizes trimethylchlorosilane (TMSCl) with methanol at room temperature.[4]

SynthesisWorkflow A (2R)-2-amino-2-cyclohexylacetic acid D Reaction Mixture (Stir at Room Temp) A->D B Methanol (MeOH) B->D C Trimethylchlorosilane (TMSCl) C->D E Concentration (Rotary Evaporation) D->E F Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride E->F

Figure 2: General Synthesis Workflow for Amino Acid Methyl Ester Hydrochlorides.
Chiral Analysis

The enantiomeric purity of this compound is critical for its application in stereospecific synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Protocol: Chiral HPLC

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For amino acid esters, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective.

  • Column Selection: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC™ T), is selected.

  • Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase chromatography, an aqueous buffer with an organic modifier like acetonitrile or methanol is employed. The exact composition is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is commonly used, typically at a wavelength where the compound exhibits absorbance (e.g., around 210 nm).

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Figure 3: Workflow for Chiral HPLC Analysis.

Biological Context and Applications

This compound and its derivatives are of significant interest in drug discovery. The cyclohexyl group imparts lipophilicity, which can enhance membrane permeability and bioavailability of parent compounds.[5] As a non-natural amino acid, it can be incorporated into peptidomimetics to increase their stability against enzymatic degradation.

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a building block suggests its incorporation into molecules targeting a wide range of biological systems. For instance, its D-enantiomer, D-2-cyclohexylglycine methyl ester hydrochloride, is used in the synthesis of pharmaceuticals for neurological disorders, where it may modulate neurotransmitter activity.[1] Furthermore, related cyclohexylglycine derivatives have been investigated for their potential as anticancer agents.

Conclusion

This compound is a valuable chiral building block with favorable physicochemical properties for applications in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its characteristics and outlines standard protocols for its synthesis, analysis, and characterization. Further experimental investigation is warranted to fully elucidate its physicochemical profile and explore its full potential in the development of novel therapeutics.

References

Technical Guide: Spectral Analysis of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride (C₉H₁₈ClNO₂). Due to the absence of publicly available experimental spectra, this document presents predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. Detailed, standardized experimental protocols for obtaining such data are also provided. The synergistic use of these analytical techniques is crucial for the unequivocal structural confirmation and purity assessment of this non-proteinogenic amino acid derivative, which is of interest in synthetic and medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name: methyl (2R)-2-amino-2-cyclohexylacetate;hydrochloride[1]

  • Molecular Formula: C₉H₁₈ClNO₂[1]

  • Molecular Weight: 207.70 g/mol [1]

  • CAS Number: 14328-64-4[2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR, IR, and MS analysis for similar small organic molecules.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: Deuterated Methanol (CD₃OD)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.90 d 1H α-H
~3.80 s 3H O-CH₃

| ~2.00 - 1.10 | m | 11H | Cyclohexyl-H |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: Deuterated Methanol (CD₃OD)

Chemical Shift (δ) ppm Assignment
~172 C=O (ester)
~58 α-C
~53 O-CH₃
~40 Cyclohexyl C1

| ~30 - 25 | Cyclohexyl C2-C6 |

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Strong, broadN-H stretch (ammonium)
~2930, 2855StrongC-H stretch (aliphatic)
~1745StrongC=O stretch (ester)
~1580MediumN-H bend (asymmetric)
~1500MediumN-H bend (symmetric)
~1250StrongC-O stretch (ester)
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI), Positive

m/z (Mass-to-Charge Ratio) Predicted Fragment
172.13 [M+H]⁺ (free base)
113.08 [M+H - COOCH₃]⁺

| 83.08 | [Cyclohexyl-CH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Synthesis of this compound

A representative procedure for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid.[3][4]

  • Reaction Setup: Suspend (2R)-2-amino-2-cyclohexylacetic acid (1 equivalent) in anhydrous methanol (10 volumes).

  • Esterification: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound as a white solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or D₂O) in a clean, dry 5 mm NMR tube.[5][6]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a 400 MHz (or higher) spectrometer.[7]

    • Use a standard pulse sequence with a 45° pulse angle and a relaxation delay of 1-2 seconds.[8][9]

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum on the same instrument.

    • Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.[10][11]

    • A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder.[13] Press the mixture into a translucent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.[14]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or a mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.[15]

  • Data Acquisition (ESI-MS):

    • Introduce the sample solution into an electrospray ionization (ESI) source via direct infusion using a syringe pump.[16][17]

    • Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • The instrument will detect the protonated molecule of the free base [M+H]⁺.[18]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_confirmation Structural Confirmation synthesis Synthesis of Methyl (2R)-2-amino-2-cyclohexylacetate HCl purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS) purification->ms nmr_data Proton & Carbon Environment nmr->nmr_data ir_data Functional Groups ir->ir_data ms_data Molecular Weight & Fragmentation ms->ms_data confirmation Structure Confirmed nmr_data->confirmation ir_data->confirmation ms_data->confirmation

Caption: Workflow for the structural confirmation of the target compound.

References

methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride CAS 322392-74-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride (CAS 322392-74-5)

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

This compound is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, its defined stereochemistry and the presence of a lipophilic cyclohexyl moiety make it a valuable component for the synthesis of novel therapeutic agents, including peptide mimics and small molecule drugs. This guide provides a comprehensive technical overview of its physicochemical properties, offers expert insights into its synthesis with a focus on stereocontrol, details a robust framework for its analytical characterization, and discusses its applications in modern drug discovery. The protocols and workflows described herein are designed to ensure scientific integrity and reproducibility for researchers in the field.

Core Physicochemical & Structural Identity

This compound is the hydrochloride salt of the methyl ester of (2R)-cyclohexylglycine. The "(2R)" designation is critical, defining the absolute stereochemistry at the alpha-carbon, which is fundamental to its utility in stereospecific molecular design.

Key Properties

A summary of the essential chemical and physical properties is presented below. These data are critical for reaction planning, analytical method development, and safety assessments.

PropertyValueSource
CAS Number 322392-74-5[1][2]
Molecular Formula C₉H₁₈ClNO₂[1][2]
Molecular Weight 207.70 g/mol [1]
IUPAC Name methyl (2R)-2-amino-2-cyclohexylacetate;hydrochloride[1]
Synonyms Methyl a-amino-cyclohexaneacetate HCl, L-Cyclohexylglycine methyl ester hydrochloride[3][4][5]
Parent Compound Methyl (2R)-2-amino-2-cyclohexylacetate[1][6]
Appearance Typically a white to off-white solidN/A
Solubility Soluble in water and polar organic solvents like methanolN/A

Synthesis & Manufacturing: A Focus on Stereochemical Integrity

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. The primary challenge in producing this compound lies in establishing and maintaining the desired (2R) stereocenter. A common and effective strategy involves the stereoselective hydrogenation of an aromatic precursor.

Rationale for Synthetic Strategy

A robust method for obtaining the cyclohexyl ring is the complete reduction of a corresponding phenyl ring. By starting with a readily available chiral precursor like D-phenylalanine methyl ester hydrochloride, the existing stereocenter can be preserved during the hydrogenation process. D-phenylalanine is the (R)-enantiomer, making it the ideal starting point. Rhodium-based catalysts are particularly effective for the hydrogenation of aromatic rings under manageable conditions.

Experimental Protocol: Stereoselective Synthesis

This protocol describes the synthesis via catalytic hydrogenation of D-phenylalanine methyl ester hydrochloride.

Step 1: Catalytic Hydrogenation

  • Reactor Setup: Charge a high-pressure hydrogenation vessel with D-phenylalanine methyl ester hydrochloride (1.0 eq) and a suitable solvent such as methanol.

  • Catalyst Addition: Add 5% Rhodium on Carbon (Rh/C) catalyst (typically 5-10% w/w). The catalyst is chosen for its high activity in aromatic ring reduction.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 100-500 psi) and heat to a moderate temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Maintain the reaction under vigorous stirring. The reaction is complete upon the cessation of hydrogen uptake, which can be monitored by a pressure drop. This typically takes 12-24 hours.

  • Work-up: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst. The Celite prevents the fine catalyst particles from passing through.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, this compound.

Step 2: Purification (if necessary)

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford the final product with high purity.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start D-Phenylalanine Methyl Ester HCl (Starting Material) Reaction Catalytic Hydrogenation (H₂, 5% Rh/C, Methanol) Start->Reaction Filtration Catalyst Filtration (via Celite® pad) Reaction->Filtration Isolation Solvent Evaporation (Rotary Evaporator) Filtration->Isolation Purification Recrystallization (e.g., MeOH/Ether) Isolation->Purification Product Methyl (2R)-2-amino-2-cyclohexylacetate HCl (Final Product) Purification->Product

Caption: High-level workflow for the synthesis of the target compound.

Analytical Characterization & Quality Control

For a chiral intermediate intended for drug development, rigorous analytical testing is mandatory to confirm identity, purity, and, most importantly, stereochemical fidelity. A multi-technique approach ensures a comprehensive quality assessment.

Core Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should be consistent with the expected cyclohexyl, amino, and methyl ester groups.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base (171.24 g/mol )[7][8] after loss of HCl.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies key functional groups, such as N-H stretches from the amine hydrochloride, C=O stretch from the ester, and C-H stretches from the cyclohexyl ring.

  • Elemental Analysis: Confirms the elemental composition (C, H, N, Cl) and the correct formation of the hydrochloride salt.

Critical Protocol: Chiral Purity Analysis by HPLC

The most critical quality attribute is the enantiomeric excess (e.e.), which quantifies the purity of the (2R)-enantiomer relative to the (2S)-enantiomer. This is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Objective: To separate and quantify the (2R) and (2S) enantiomers of methyl 2-amino-2-cyclohexylacetate.

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A column such as a Daicel CHIRALPAK® series (e.g., IA, IB, IC) is often effective for separating enantiomers of amino acid derivatives. The choice of column must be validated.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: A typical mobile phase is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. An example could be 90:10 (v/v) Hexane:Isopropanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Low UV range (e.g., 210-220 nm) where the ester carbonyl absorbs.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • Analysis: Inject a standard of the racemic mixture (containing both 2R and 2S enantiomers) to determine the retention times for each peak. Subsequently, inject the sample to be tested.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100. For pharmaceutical applications, an e.e. of >99% is typically required.

QC_Workflow cluster_qc Comprehensive Quality Control Workflow cluster_structure Structural Verification cluster_purity Purity Assessment Sample Batch Sample of CAS 322392-74-5 NMR NMR (¹H, ¹³C) Sample->NMR Identity MS Mass Spectrometry Sample->MS Identity FTIR FTIR Spectroscopy Sample->FTIR Identity HPLC Purity via Reverse-Phase HPLC Sample->HPLC Purity Chiral_HPLC Enantiomeric Purity via Chiral HPLC Sample->Chiral_HPLC Purity EA Elemental Analysis (C, H, N, Cl) Sample->EA Purity Decision Final Disposition (Release / Further Purification / Reject) FTIR->Decision EA->Decision

Caption: A logical workflow for the analytical quality control of the compound.

Applications in Research & Drug Development

This compound serves as a specialized chiral building block. Its utility stems from the unique combination of its amino acid nature and the bulky, non-polar cyclohexyl group.

  • Peptidomimetics: It can be incorporated into peptide sequences to replace natural amino acids. The cyclohexyl group provides conformational rigidity and increases lipophilicity, which can enhance metabolic stability against proteases and improve cell membrane permeability.

  • Small Molecule Synthesis: It is a valuable starting material for multi-step syntheses of complex chiral molecules where the amino-cyclohexyl motif is a key pharmacophore.

  • Drug Discovery Libraries: The compound can be used in combinatorial chemistry to generate libraries of novel compounds for high-throughput screening against various biological targets.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[9][10]. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[8][9]. For long-term stability, storage at -20°C is recommended, especially for lyophilized material[8].

Conclusion

This compound (CAS 322392-74-5) is more than a simple chemical reagent; it is a precision tool for the discerning medicinal chemist. Its value is intrinsically linked to its defined stereochemistry, a feature that demands rigorous control during synthesis and verification through robust analytical methods, particularly chiral HPLC. By understanding its properties, synthesis, and proper handling, researchers can effectively leverage this building block to construct the next generation of innovative therapeutics.

References

Technical Whitepaper: Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a glycine derivative. It details the compound's molecular structure, chemical identifiers, and physicochemical properties. Furthermore, this guide outlines a general synthetic protocol, presents key quantitative data in tabular format for clarity, and includes diagrams to illustrate its molecular composition and a potential synthesis workflow. Safety, handling, and storage information are also summarized for laboratory use.

Chemical Identity and Structure

This compound is the hydrochloride salt of the methyl ester of (2R)-2-amino-2-cyclohexylacetic acid. The presence of a chiral center at the alpha-carbon (C2) results in two stereoisomers, with this document focusing specifically on the (2R) enantiomer. It is classified as a glycine derivative.[1]

The core structure consists of a cyclohexane ring attached to an amino acid backbone, which has been esterified with methanol. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Chemical Identifiers

The following table summarizes the key identifiers for methyl (2R)-2-amino-2-cyclohexylacetate and its hydrochloride salt. Note that CAS numbers can vary for different stereoisomers and salt forms.

IdentifierValueReference
IUPAC Name methyl (2R)-2-amino-2-cyclohexylacetate;hydrochlorideN/A
CAS Number 14328-64-4 (for the parent (2R)-amino ester)[1]
Molecular Formula C₉H₁₈ClNO₂[2][3]
Synonyms Methyl (2R)-2-amino-2-cyclohexylethanoate hydrochloride[1]
L-2-Cyclohexylglycine methyl ester hydrochloride[2]
InChIKey ORJOGDRCFDWIIJ-UHFFFAOYSA-N (for racemic hydrochloride)[2]
Canonical SMILES COC(=O)C(C1CCCCC1)N.Cl[2]
Physicochemical Properties

Quantitative physicochemical data are crucial for applications in drug development and experimental research.

PropertyValueReference
Molecular Weight 207.70 g/mol [2][3]
Exact Mass 207.1026065 Da[2]
Topological Polar Surface Area 52.3 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Synthesis and Experimental Protocols

While a specific protocol for the (2R) enantiomer is not detailed in the provided literature, a general and effective method for preparing amino acid methyl ester hydrochlorides can be adapted.[4] This method involves the esterification of the parent amino acid using methanol in the presence of trimethylchlorosilane (TMSCl).[4]

General Synthesis Protocol
  • Reactant Preparation : The parent amino acid, (2R)-2-amino-2-cyclohexylacetic acid (0.1 mol), is placed in a suitable round-bottom flask equipped with a magnetic stirrer.

  • Silylation : Freshly distilled chlorotrimethylsilane (0.2 mol) is added slowly to the flask while stirring. This step protects the amino group and activates the carboxylic acid.

  • Esterification : Methanol (100 mL) is subsequently added to the mixture. The resulting solution or suspension is stirred at room temperature.

  • Reaction Monitoring : The progress of the reaction is monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC), until completion.

  • Product Isolation : Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator. This removes the solvent and volatile by-products, yielding the crude this compound salt.

  • Purification : Further purification can be achieved through recrystallization from an appropriate solvent system if required.

G cluster_workflow Synthesis Workflow start Parent Amino Acid ((2R)-2-amino-2-cyclohexylacetic acid) step1 Add Trimethylchlorosilane (TMSCl) start->step1 step2 Add Methanol (MeOH) step1->step2 step3 Stir at Room Temperature (Monitor via TLC) step2->step3 step4 Concentrate via Rotary Evaporation step3->step4 end_product Final Product: Methyl (2R)-2-amino-2-cyclohexylacetate HCl step4->end_product

Caption: General workflow for the synthesis of amino acid methyl ester hydrochlorides.

Molecular Composition, Safety, and Handling

Molecular Composition

The title compound is an acid-addition salt. It is formed by the protonation of the basic amino group of methyl (2R)-2-amino-2-cyclohexylacetate by the strong acid, hydrochloric acid.

G parent Methyl (2R)-2-amino-2-cyclohexylacetate (Parent Compound) product Methyl (2R)-2-amino-2-cyclohexylacetate HCl (Final Salt) parent->product Protonation hcl Hydrochloric Acid (HCl) hcl->product Forms Salt

Caption: Logical relationship of the components forming the hydrochloride salt.

Safety and Hazards

Based on information for the racemic mixture, the compound presents several hazards and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

Hazard CodeDescriptionClass
H302 Harmful if swallowedAcute toxicity, oral
H315 Causes skin irritationSkin corrosion/irritation
H319 Causes serious eye irritationSerious eye damage/eye irritation
H335 May cause respiratory irritationSpecific target organ toxicity
Storage and Stability

For long-term viability, proper storage is essential.

  • Lyophilized Form : The compound should be stored lyophilized and desiccated at -20°C. In this form, it is stable for up to 36 months.[1]

  • In Solution : When in solution, store at -20°C and use within one month to prevent degradation. It is recommended to aliquot solutions to avoid multiple freeze-thaw cycles.[1]

  • Shipping : The material is typically shipped at room temperature in the continental US.[3]

References

An In-depth Technical Guide to the Solubility of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a derivative of the amino acid glycine.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the physicochemical properties of this compound. The guide includes available quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant experimental workflows.

Core Compound Information

This compound is a white to off-white solid compound.[1] As a derivative of an amino acid, it has potential applications in various research areas, including its use as an ergogenic supplement.[1] Amino acids and their derivatives are known to play crucial roles in various biological processes, including influencing the secretion of anabolic hormones and serving as fuel during exercise.[1]

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂[3]
Molecular Weight 207.70 g/mol [3]
CAS Number 322392-74-5[3]
Appearance Solid, white to off-white[1]

Quantitative Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative solubility data for this compound is summarized in the table below. It is important to note that the available data indicates a high solubility in aqueous and organic solvents, though the saturation limits have not been precisely defined in the cited literature.

SolventSolubilityConcentration (Molar)Notes
Water (H₂O)≥ 100 mg/mL≥ 0.584 MSaturation unknown.[1]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL≥ 0.584 MUltrasonic assistance may be required. Hygroscopic nature of DMSO can impact solubility.[1]

Experimental Protocol: Solubility Determination using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] The following protocol is a generalized procedure based on established methodologies and is suitable for determining the solubility of this compound.

Materials and Equipment
  • This compound (pure solid)

  • Selected solvents (e.g., purified water, DMSO, ethanol, phosphate-buffered saline at various pH values)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker or thermomixer.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter a portion of the supernatant using a syringe filter.[4][5] This step is critical to prevent undissolved particles from interfering with the concentration analysis.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear, saturated solution.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5] A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation and Reporting:

    • Calculate the solubility of the compound in the respective solvent, taking into account any dilution factors.

    • The results are typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid compound prep_solvent Add known volume of solvent prep_solid->prep_solvent Creation of supersaturated solution equilibration Agitate at constant temperature (24-48h) prep_solvent->equilibration separation Centrifuge or filter to remove excess solid equilibration->separation dilution Dilute saturated solution separation->dilution analysis Analyze concentration (HPLC/UV-Vis) dilution->analysis

Caption: A flowchart of the shake-flask method for determining solubility.

Biological Context and Signaling Pathways

While specific signaling pathways directly involving this compound are not detailed in the available literature, as an amino acid derivative, it is plausible that it could interact with general amino acid sensing and metabolic pathways. Amino acids are known to be key regulators of various cellular processes, including protein synthesis and cell growth, often through the mTOR signaling pathway.

The diagram below provides a generalized overview of a common amino acid signaling pathway. The precise interactions of this compound within this or other pathways would require further experimental investigation.

G Generalized Amino Acid Signaling Pathway cluster_input Input cluster_sensing Sensing & Transduction cluster_output Cellular Response amino_acid Amino Acids (e.g., Methyl (2R)-2-amino-2-cyclohexylacetate) sensor Cellular Amino Acid Sensors amino_acid->sensor mTORC1 mTORC1 Complex sensor->mTORC1 Activation protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth mTORC1->cell_growth autophagy Autophagy Inhibition mTORC1->autophagy

Caption: A simplified diagram of a general amino acid signaling cascade.

Conclusion

This technical guide provides the currently available information on the solubility of this compound. The compound exhibits high solubility in water and DMSO. A detailed, generalized protocol for the reliable determination of its equilibrium solubility using the shake-flask method has been presented, along with a corresponding workflow diagram. While the specific biological signaling pathways involving this compound are not yet elucidated, its nature as an amino acid derivative suggests potential interactions with fundamental metabolic and growth-regulating pathways. Further research is warranted to establish a more detailed quantitative solubility profile across a range of solvents and conditions, and to explore its specific biological functions and mechanisms of action.

References

A Technical Guide to the Stability and Storage of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a glycine derivative that serves as a crucial building block in pharmaceutical research and development.[1] As with any active pharmaceutical ingredient (API) or intermediate, a comprehensive understanding of its chemical stability is paramount. The integrity of the molecule directly impacts the quality, safety, and efficacy of downstream products, as well as the reproducibility of scientific experiments. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties.

This in-depth technical guide provides a framework for understanding the intrinsic stability of this compound. It outlines its primary degradation pathways, provides evidence-based recommendations for storage and handling, and details a robust protocol for comprehensive stability assessment in line with global regulatory standards. This document is intended for researchers, scientists, and drug development professionals who require a thorough, practical understanding of how to maintain the quality and integrity of this compound.

Chapter 1: Molecular Profile and Physicochemical Properties

The stability of a molecule is intrinsically linked to its structure. This compound possesses two key functional groups that dictate its reactivity: an amino group and a methyl ester. The presence of a hydrochloride salt is a deliberate formulation choice to enhance stability and solubility.[2]

PropertyValueSource
IUPAC Name methyl 2-amino-2-cyclohexylacetate;hydrochloride[3]
Molecular Formula C₉H₁₈ClNO₂[3]
Molecular Weight 207.70 g/mol [3]
CAS Number 14328-64-4[1]
Canonical SMILES COC(=O)C(C1CCCCC1)N.Cl[3]
Physical Form Solid (typically lyophilized powder)[1]

The hydrochloride salt form significantly improves the stability of amino acid esters compared to their free base counterparts.[2] The protonation of the primary amine prevents it from acting as a nucleophile, thereby inhibiting self-condensation reactions and increasing the compound's shelf life.[4][5] Furthermore, hydrochloride salts generally exhibit improved water solubility, which is advantageous for formulation and handling.[2]

Chapter 2: Intrinsic Stability and Potential Degradation Pathways

Understanding the potential routes of degradation is the foundation for developing appropriate storage conditions and stability-indicating analytical methods. For this molecule, the primary liabilities are hydrolysis and intermolecular condensation.

Hydrolytic Degradation

The most significant chemical instability for this compound is the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acid and base, cleaving the ester bond to yield (2R)-2-amino-2-cyclohexylacetic acid and methanol.

  • Mechanism: In aqueous environments, the ester is susceptible to nucleophilic attack by water. This process is significantly accelerated at pH levels above 8, where the hydroxide ion (a much stronger nucleophile) becomes the dominant reactant.[5] While more stable in acidic to neutral conditions, hydrolysis can still occur over time.[5]

  • Significance: This is the primary degradation pathway in solution. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of water.[5] Even in the solid state, absorbed moisture can facilitate localized hydrolysis.

Stability_Workflow Start API Batch (≥3 Primary Batches) Stress Forced Degradation (Stress Testing) ICH Q1A Start->Stress Formal Formal Stability Study (Long-Term & Accelerated) ICH Q1A Start->Formal Develop_Method Develop & Validate Stability-Indicating Analytical Method (SIAM) Stress->Develop_Method Develop_Method->Formal Data Data Collection (Assay, Impurities, etc.) Formal->Data Evaluate Evaluate Data & Establish Re-Test Period Data->Evaluate End Define Storage Conditions & Specifications Evaluate->End

References

An In-depth Technical Guide to Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride: A Glycine Derivative for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a chiral non-proteinogenic amino acid ester, structurally classified as a derivative of glycine. The incorporation of a cyclohexyl moiety imparts distinct conformational constraints and lipophilicity compared to its parent amino acid, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug development, with a particular focus on its role as a potential modulator of dipeptidyl peptidase-IV (DPP-IV) and its relevance to the broader field of glycine derivatives in neuroscience. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside key analytical data to aid in its characterization.

Introduction

Glycine, the simplest proteinogenic amino acid, plays a dual role in the central nervous system (CNS) as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][2] The modulation of glycinergic signaling has been a focal point for the development of therapeutics for a range of neurological and psychiatric disorders.[3] Glycine derivatives, such as this compound, represent a class of molecules designed to explore and exploit the therapeutic potential of the glycine scaffold.

The introduction of a cyclohexyl group at the alpha-carbon of glycine methyl ester creates a chiral center and introduces a bulky, lipophilic substituent. This modification can significantly influence the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. One area of significant interest for cyclohexylglycine derivatives is the inhibition of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[4]

This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to synthesize, characterize, and evaluate this compound for its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assay results.

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂[5]
Molecular Weight 207.70 g/mol [5]
Appearance White to off-white solid[6]
Solubility Soluble in water (≥ 100 mg/mL) and DMSO (100 mg/mL)[6]
Storage 4°C, sealed storage, away from moisture. In solvent: -80°C (6 months), -20°C (1 month)[6]

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process starting from the readily available D-phenylalanine.

Synthesis of (2R)-2-amino-2-cyclohexylacetic acid

The first step involves the hydrogenation of the aromatic ring of D-phenylalanine to yield (2R)-2-amino-2-cyclohexylacetic acid. This transformation is typically carried out using a heterogeneous catalyst such as rhodium on carbon.

Experimental Protocol:

  • To a solution of D-phenylalanine (1 equivalent) in a suitable solvent such as methanol, add 5% rhodium on carbon catalyst (typically 10% w/w).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (2R)-2-amino-2-cyclohexylacetic acid. The product can be purified by recrystallization if necessary.

Esterification to this compound

The second step is the esterification of the carboxylic acid group of (2R)-2-amino-2-cyclohexylacetic acid to its methyl ester, followed by salt formation to yield the hydrochloride salt. A common and efficient method for this transformation is the use of thionyl chloride in methanol.[7][8]

Experimental Protocol:

  • Suspend (2R)-2-amino-2-cyclohexylacetic acid (1 equivalent) in anhydrous methanol at 0°C under an inert atmosphere.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the suspension. The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification and protonates the amino group.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be triturated with diethyl ether to afford the pure this compound as a white solid.

Synthesis_Workflow D_Phe D-Phenylalanine Cyclohexyl_AA (2R)-2-amino-2-cyclohexylacetic acid D_Phe->Cyclohexyl_AA H₂, Rh/C Methanol Target Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride Cyclohexyl_AA->Target SOCl₂, Methanol

Caption: Synthetic route to the target compound.

Analytical Characterization Data

The structural confirmation and purity assessment of this compound are performed using standard analytical techniques. The expected data is summarized in Table 2.

Analytical TechniqueExpected Data
¹H NMR Peaks corresponding to the methoxy group (singlet, ~3.7 ppm), the alpha-proton (multiplet), and the cyclohexyl protons (multiplets).
¹³C NMR Resonances for the ester carbonyl (~170-175 ppm), the methoxy carbon (~52 ppm), the alpha-carbon, and the cyclohexyl carbons.
FT-IR (KBr) Characteristic absorptions for the N-H stretch of the ammonium salt, C-H stretches of the cyclohexyl and methyl groups, and the C=O stretch of the ester.
Mass Spectrometry (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 172.13.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of cyclohexylglycine derivatives has shown significant promise in two key areas: as DPP-IV inhibitors and as modulators of NMDA receptors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for the clinical use of DPP-IV inhibitors in the management of type 2 diabetes.[8][10]

Studies have shown that substituted 4-amino cyclohexylglycine analogues can be potent inhibitors of DPP-IV, with some compounds exhibiting nanomolar inhibitory concentrations.[4] This suggests that this compound could serve as a scaffold or a starting point for the design of novel DPP-IV inhibitors.

DPP_IV_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_inhibition Inhibition Food Food Intake Incretins GLP-1 & GIP Release Food->Incretins Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon DPPIV DPP-IV Incretins->DPPIV Degradation Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins Inhibitor Cyclohexylglycine Derivative Inhibitor->DPPIV Inhibits

Caption: DPP-IV signaling pathway and inhibition.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

A common method to assess DPP-IV inhibitory activity is a fluorometric assay using the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1][11]

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing a protein carrier like BSA (0.1 mg/mL).

    • Enzyme Solution: Recombinant human DPP-IV diluted in assay buffer to a working concentration (e.g., 50 pM).

    • Substrate Solution: Gly-Pro-AMC dissolved in DMSO and then diluted in assay buffer to a final concentration of 50 µM.

    • Test Compound: this compound dissolved in a suitable solvent (e.g., water or DMSO) and serially diluted.

  • Assay Procedure (96-well plate format):

    • Add the test compound dilutions to the wells.

    • Add the enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Calculate the IC₅₀ value by fitting the dose-response data to a suitable equation.

NMDA Receptor Modulation

As a glycine derivative, this compound has the potential to interact with the glycine binding site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][12] The glycine binding site is a key modulatory site, and compounds that act as agonists, partial agonists, or antagonists at this site can influence NMDA receptor function.[2]

The development of NMDA receptor modulators is an active area of research for treating conditions such as schizophrenia, depression, and cognitive disorders.[3] The cyclohexyl group of the target molecule could influence its affinity and efficacy at the glycine binding site, potentially leading to a unique pharmacological profile.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Plasticity Synaptic Plasticity (LTP/LTD) Glutamate->NMDA_R Glycine_Derivative Glycine Derivative (Co-agonist) Glycine_Derivative->NMDA_R

Caption: NMDA receptor signaling pathway.

Conclusion

This compound is a synthetically accessible glycine derivative with significant potential in drug discovery. Its structural features suggest that it could be a valuable scaffold for the development of novel DPP-IV inhibitors for the treatment of type 2 diabetes. Furthermore, its identity as a glycine derivative warrants investigation into its activity as a modulator of the NMDA receptor for potential applications in neuroscience. The experimental protocols and data provided in this guide offer a solid foundation for researchers to further explore the therapeutic utility of this and related compounds. Future work should focus on obtaining detailed biological activity data for this specific molecule to fully elucidate its pharmacological profile and potential for clinical development.

References

In-Depth Technical Guide: Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a chiral, non-proteinogenic amino acid derivative belonging to the class of cyclohexylglycines. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its emerging role as a synthetic building block in drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.

Chemical Properties and Synthesis

This compound is a white crystalline solid soluble in water and polar organic solvents.[1] It is the hydrochloride salt of the methyl ester of (R)-2-amino-2-cyclohexylacetic acid.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₈ClNO₂PubChem
Molecular Weight207.70 g/mol PubChem
CAS Number14328-64-4AdooQ Bioscience
Purity>99% (commercially available)AdooQ Bioscience
StorageLyophilized at -20°C for up to 36 monthsAdooQ Bioscience

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

  • (2R)-2-amino-2-cyclohexylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Anhydrous diethyl ether

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Esterification:

    • Suspend (2R)-2-amino-2-cyclohexylacetic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

    • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

    • Triturate the crude product with anhydrous diethyl ether to induce crystallization.

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether.

    • Dry the product under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow start Start: (2R)-2-amino-2-cyclohexylacetic acid esterification Esterification: Anhydrous MeOH, SOCl₂ (catalyst) start->esterification reflux Reflux (2-4 hours) esterification->reflux evaporation Solvent Evaporation reflux->evaporation crystallization Crystallization: Anhydrous Diethyl Ether evaporation->crystallization filtration Filtration and Drying crystallization->filtration product Product: Methyl (2R)-2-amino-2-cyclohexylacetate HCl filtration->product

Proposed synthesis workflow for the target compound.

Potential Application in HIV Drug Discovery

Recent patent literature suggests a promising application for cyclohexylglycine derivatives as selective cytotoxic agents against Human Immunodeficiency Virus (HIV)-infected cells. These compounds are proposed to accelerate the death of cells expressing the HIV Gag-Pol polyprotein, without significant toxicity to uninfected cells. This selective cytotoxicity presents a novel therapeutic strategy to target and eliminate the viral reservoir, a major challenge in current HIV treatment.

While specific quantitative data for this compound is not yet published, the general mechanism of action for this class of compounds is believed to involve the enhancement of intracellular HIV protease (PR) activity. This augmented protease activity leads to premature and uncontrolled cleavage of viral and host cell proteins, ultimately triggering apoptosis in the infected cell.

Signaling Pathway: HIV Protease-Mediated Apoptosis

HIV protease, a key enzyme in the viral life cycle, is responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional viral proteins. However, it can also cleave host cell proteins, including procaspase 8. The activation of caspase 8 initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which then cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. It is hypothesized that cyclohexylglycine derivatives may enhance the dimerization of the Gag-Pol polyprotein, leading to increased auto-activation of the embedded HIV protease.

G cluster_pathway Proposed Mechanism of Action compound Cyclohexylglycine Derivative (e.g., Methyl (2R)-2-amino-2-cyclohexylacetate) gag_pol HIV Gag-Pol Polyprotein compound->gag_pol Enhances dimerization pr_activation Enhanced HIV Protease (PR) Activation gag_pol->pr_activation Auto-activation procaspase8 Procaspase 8 pr_activation->procaspase8 Cleavage caspase8 Active Caspase 8 procaspase8->caspase8 procaspase3 Procaspase 3 caspase8->procaspase3 Activation caspase3 Active Caspase 3 procaspase3->caspase3 apoptosis Apoptosis (Selective killing of infected cell) caspase3->apoptosis Execution

Proposed signaling pathway for selective cytotoxicity.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound and its derivatives as anti-HIV agents, a series of in vitro assays are required. These include evaluating the compound's effect on HIV protease activity, its cytotoxicity against infected and uninfected cells, and its ability to induce apoptosis.

3.1. HIV-1 Protease Activity Assay (FRET-based)

This assay is used to determine if the compound directly enhances the enzymatic activity of HIV-1 protease.

Experimental Protocol: FRET-based HIV-1 Protease Assay

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the HIV-1 protease and the FRET substrate in the assay buffer to their optimal working concentrations.

  • Assay Setup:

    • To each well of the 96-well plate, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known protease activator, if available).

    • Add the diluted HIV-1 protease to all wells except for the no-enzyme control.

    • Initiate the reaction by adding the FRET substrate to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the F-fluorophore.

    • Measure the fluorescence intensity kinetically at 37°C for 60-120 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the test compound.

    • Plot the V₀ against the compound concentration to determine the dose-response curve and calculate the EC₅₀ (the concentration that elicits a half-maximal increase in protease activity).

Table 2: Hypothetical Data for HIV-1 Protease Activation

Compound Concentration (µM)Relative Fluorescence Units (RFU)/min% Protease Activity Increase
0 (Vehicle)1000
0.112020
118080
10250150
100260160
EC₅₀ (µM) ~0.8

3.2. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of the compound that is toxic to 50% of the cells (CC₅₀). It is performed on both HIV-infected and uninfected cells to assess selective toxicity.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • HIV-infected T-cell line (e.g., H9/HIV-1) and a corresponding uninfected T-cell line (e.g., H9)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed both infected and uninfected cells into separate 96-well plates at a density of 1 x 10⁴ cells/well.

  • Compound Treatment:

    • Add serial dilutions of the test compound to the wells. Include a vehicle control.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the CC₅₀ for both infected and uninfected cells. The selectivity index (SI) is calculated as CC₅₀ (uninfected) / CC₅₀ (infected).

Table 3: Hypothetical Cytotoxicity Data

Compound Concentration (µM)% Viability (Uninfected Cells)% Viability (HIV-infected Cells)
0 (Vehicle)100100
0.19885
19555
109020
100705
CC₅₀ (µM) >100 ~1.5
Selectivity Index (SI) >66.7

3.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • HIV-infected and uninfected T-cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat infected and uninfected cells with the test compound at its CC₅₀ concentration (determined from the MTT assay) for 24-48 hours.

  • Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

G cluster_workflow Biological Evaluation Workflow start Start: Test Compound protease_assay HIV-1 Protease Activity Assay (FRET) start->protease_assay cytotoxicity_assay Cytotoxicity Assay (MTT on infected/uninfected cells) start->cytotoxicity_assay data_analysis Data Analysis: EC₅₀, CC₅₀, SI, % Apoptosis protease_assay->data_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cytotoxicity_assay->apoptosis_assay Use CC₅₀ concentration cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis

Workflow for the biological evaluation of test compounds.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery. The emergence of cyclohexylglycine derivatives as selective cytotoxic agents against HIV-infected cells highlights a promising avenue for the development of novel antiretroviral therapies. The experimental protocols and conceptual frameworks presented in this technical guide provide a foundation for researchers to explore the therapeutic potential of this and related compounds. Further investigation is warranted to synthesize and evaluate a library of derivatives to establish a clear structure-activity relationship and to elucidate the precise molecular mechanisms underlying their selective cytotoxicity.

References

An In-depth Technical Guide to Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a non-proteinogenic amino acid derivative belonging to the class of α-amino acid esters. While a detailed historical record of its specific discovery is not extensively documented in dedicated publications, its emergence can be understood within the broader context of the exploration of non-natural amino acids in medicinal chemistry. These compounds are pivotal in the development of novel therapeutics due to their ability to impart unique conformational constraints and metabolic stability to peptide-based drugs and other pharmacologically active molecules. This guide provides a comprehensive overview of the plausible discovery context, a detailed experimental protocol for its synthesis, physicochemical and analytical data, and a discussion of its potential pharmacological significance.

Introduction: The Rise of Non-Proteinogenic Amino Acids

The discovery and development of non-proteinogenic amino acids (NPAAs) have become a cornerstone of modern drug discovery. Unlike the 20 proteinogenic amino acids that are the fundamental building blocks of proteins, NPAAs offer a vast and diverse chemical space for the design of novel therapeutic agents. The incorporation of NPAAs into peptide-based drugs can significantly enhance their stability, potency, and bioavailability. The cyclohexyl moiety in this compound is a lipophilic group that can influence the pharmacokinetic and pharmacodynamic properties of a parent molecule.

The development of α-amino acid esters, in general, has been a significant advancement in synthetic and medicinal chemistry. These compounds serve as crucial intermediates in peptide synthesis and as building blocks for a wide array of chiral molecules. The hydrochloride salt form enhances the stability and solubility of the free amino ester, making it more suitable for handling and formulation.

Plausible Discovery and Historical Context

While a singular "discovery" event for this compound is not readily identifiable in the scientific literature, its conceptualization and synthesis can be traced to the broader research efforts in the following areas:

  • Peptide-Based Therapeutics: The inclusion of bulky, lipophilic amino acids like cyclohexylglycine derivatives has been a strategy to improve the enzymatic stability and cell permeability of peptide drugs.

  • Chiral Synthesis: The development of methods for the asymmetric synthesis of α-amino acids has been a major focus of organic chemistry. The "(2R)" stereochemistry indicates a specific enantiomer, highlighting the importance of stereoselectivity in modern drug design.

  • Combinatorial Chemistry and Fragment-Based Drug Discovery: Simple, non-natural amino acid esters are valuable building blocks in these approaches to identify novel lead compounds.

It is likely that this compound was first synthesized as part of a research program investigating the structure-activity relationships of peptides or small molecules containing non-proteinogenic amino acids. Its utility would have been recognized for its potential to introduce a specific stereochemical and lipophilic character into a target molecule.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₈ClNO₂N/A
Molecular Weight 207.70 g/mol N/A
Appearance White to off-white crystalline solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A
Melting Point Not reportedN/A

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the esterification of the corresponding amino acid, (2R)-2-amino-2-cyclohexylacetic acid. A plausible detailed experimental protocol is provided below.

Synthesis of (2R)-2-amino-2-cyclohexylacetic acid

The synthesis of the parent amino acid can be accomplished via a Strecker synthesis starting from cyclohexanecarboxaldehyde, followed by resolution of the resulting racemic amino acid, or through an asymmetric synthesis.

Esterification to this compound

This procedure is adapted from established methods for the esterification of amino acids.

Materials:

  • (2R)-2-amino-2-cyclohexylacetic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Diethyl ether (anhydrous)

Procedure:

  • Suspend (2R)-2-amino-2-cyclohexylacetic acid (1 equivalent) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) or acetyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add anhydrous diethyl ether to the residue and stir to induce precipitation of the hydrochloride salt.

  • Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start (2R)-2-amino-2-cyclohexylacetic acid Reaction Esterification Reaction (0°C to RT, 4-6h) Start->Reaction Reagents Methanol (anhydrous) Thionyl Chloride Reagents->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Precipitation Precipitation with Diethyl Ether Workup->Precipitation Product Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride (Solid) Precipitation->Product SignalingPathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG Ligand Drug containing (2R)-cyclohexylacetate moiety Ligand->GPCR G_protein->AC activates/inhibits G_protein->PLC activates PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response PKC Protein Kinase C IP3_DAG->PKC PKC->Response

An In-depth Technical Guide on the Core Mechanism of Action in Biological Systems: Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable scarcity of publicly available scientific literature detailing the specific mechanism of action of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride in biological systems. This document, therefore, synthesizes information on structurally related compounds, such as glycine derivatives and molecules containing a cyclohexyl moiety, to propose potential and hypothesized mechanisms of action. The experimental data, protocols, and signaling pathways described herein are illustrative and based on the activities of these related compounds. They should not be considered as experimentally validated for this compound itself.

Introduction

This compound is a chiral, non-proteinogenic amino acid ester. Structurally, it is a derivative of glycine, the simplest proteinogenic amino acid, featuring a cyclohexyl group attached to the alpha-carbon. This structural feature imparts distinct physicochemical properties compared to its linear aliphatic or aromatic counterparts, suggesting unique interactions within biological systems. While its primary documented use is as a building block in peptide synthesis, its structural similarity to other bioactive molecules warrants an exploration of its potential pharmacological activities.

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biological activities and mechanisms of action of this compound, drawing parallels from related chemical entities.

Hypothesized Mechanisms of Action and Biological Activities

Based on the known biological activities of structurally similar compounds, several potential mechanisms of action for this compound can be postulated. These include enzyme inhibition, modulation of neurotransmitter systems, and potential antimicrobial or anti-inflammatory effects.

Enzyme Inhibition

The rigid, lipophilic cyclohexyl group can play a crucial role in the binding of small molecules to the active sites of enzymes. Cyclohexylglycine derivatives have been identified as potent inhibitors of various enzymes.

A key example is the inhibition of Dipeptidyl Peptidase IV (DPP-4) , an enzyme involved in glucose metabolism. Substituted 4-amino cyclohexylglycine analogues have demonstrated potent DPP-4 inhibitory activity.[1] The cyclohexyl group is thought to occupy a hydrophobic pocket in the enzyme's active site, contributing to the high binding affinity.

Table 1: Hypothetical Inhibitory Activity Data

Enzyme TargetCompound ClassIC₅₀ (nM) - ExampleReference Compound
DPP-4Cyclohexylglycine Analogs2.6Vildagliptin
Pancreatic LipasePyrazole-amino acid-DCU conjugates6600 - 13500Orlistat

Note: This table presents example data from related compounds to illustrate potential quantitative findings. No such data is currently available for this compound.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Illustrative)

A common method to assess DPP-4 inhibition is a fluorometric assay.

  • Reagents: Human recombinant DPP-4, Gly-Pro-AMC (substrate), test compound (this compound), and a known inhibitor (e.g., vildagliptin) as a positive control.

  • Procedure:

    • The test compound is pre-incubated with DPP-4 in a buffer solution (e.g., Tris-HCl, pH 7.5) for a specified time.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate Gly-Pro-AMC.

    • The fluorescence of the released AMC (7-amino-4-methylcoumarin) is monitored over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

    • The rate of reaction is calculated from the linear portion of the fluorescence curve.

    • IC₅₀ values are determined by plotting the percentage of inhibition against a range of compound concentrations.

Modulation of Neurotransmitter Systems

Cyclic amino acid analogs have been investigated for their ability to modulate neurotransmitter receptors, particularly dopamine receptors.[2][3] The constrained conformation of the cyclic moiety can lead to specific interactions with receptor binding sites. While the cyclohexyl group of the title compound is not part of a fused ring system with the amino acid backbone, its steric bulk can influence the overall conformation and interaction with receptors.

Potential Signaling Pathway: Dopamine Receptor Modulation

The following diagram illustrates a hypothetical signaling pathway where a compound might modulate dopamine receptor activity.

Dopamine_Receptor_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound Methyl (2R)-2-amino- 2-cyclohexylacetate HCl D2R Dopamine D2 Receptor Compound->D2R Modulates Dopamine Dopamine Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical modulation of the Dopamine D2 receptor signaling pathway.

Potential Anti-inflammatory and Antimicrobial Activities

Glycine and some of its derivatives have been shown to possess anti-inflammatory properties, in part by inhibiting the activation of NF-κB.[4][5] Furthermore, various amino acid derivatives have been synthesized and evaluated for their antimicrobial activities against a range of pathogens.[6][7][8] The lipophilic nature of the cyclohexyl group could potentially enhance membrane permeability, a factor that can contribute to antimicrobial efficacy.

Experimental Workflow: Screening for Antimicrobial Activity

The following diagram outlines a typical workflow for screening a compound for antimicrobial activity.

Antimicrobial_Screening_Workflow Start Start: Compound Synthesis and Purification MIC_Determination Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Start->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Determination Disk_Diffusion Disk Diffusion Assay MIC_Determination->Disk_Diffusion Time_Kill_Assay Time-Kill Kinetic Assay MBC_Determination->Time_Kill_Assay Disk_Diffusion->Time_Kill_Assay Mechanism_Study Mechanism of Action Studies (e.g., Membrane Permeability) Time_Kill_Assay->Mechanism_Study End End: Characterization of Antimicrobial Profile Mechanism_Study->End

References

Theoretical Conformational Analysis of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the conformational landscape of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles from conformational studies of analogous substituted cyclohexanes and α-amino acid esters. We present a detailed computational methodology, propose the likely preferred conformations, and offer hypothetical quantitative data to illustrate the expected stereoelectronic effects. This guide is intended to serve as a robust starting point for researchers undertaking theoretical or experimental investigations of this compound and related pharmaceutical intermediates.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of conformational preferences is paramount for predicting stability, reactivity, and biological activity. This compound, a chiral α-amino acid ester, possesses significant conformational flexibility arising from the cyclohexane ring and the rotatable bonds of the amino and ester substituents.

The primary conformational equilibrium of the cyclohexane ring is the chair-chair interconversion, which positions the substituents in either axial or equatorial orientations. The relative stability of these conformers is governed by a delicate balance of steric hindrance (1,3-diaxial interactions) and electronic effects (hyperconjugation and intramolecular hydrogen bonding). In the case of this compound, the protonated amino group introduces the possibility of intramolecular hydrogen bonding with the ester carbonyl, which can significantly influence the conformational equilibrium.

This guide outlines a theoretical approach to elucidate the conformational preferences of this molecule, providing a foundation for further computational and experimental studies.

Conformational Landscape

The key conformational features of this compound are:

  • Cyclohexane Ring Pucker: The cyclohexane ring is expected to exist predominantly in a chair conformation to minimize angle and torsional strain. The two primary chair conformers are in equilibrium, with the substituents occupying either axial or equatorial positions.

  • Substituent Orientation: The relative stability of the two chair conformers will be primarily determined by the energetic penalty of placing the bulky amino and methyl acetate groups in the more sterically hindered axial positions.

  • Rotational Isomers (Rotamers): Rotation around the Cα-C(cyclohexyl) and Cα-C(O)O bonds will lead to different rotamers.

  • Intramolecular Hydrogen Bonding: The protonated amino group (-NH3+) can act as a hydrogen bond donor, and the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The formation of an intramolecular hydrogen bond can stabilize certain conformations.

Computational Methodology

A robust computational approach is essential for accurately predicting the conformational preferences of flexible molecules. Density Functional Theory (DFT) has proven to be a reliable method for such studies.

Computational Workflow

A typical computational workflow for the conformational analysis of this compound would involve the following steps:

G A Initial 3D Structure Generation (Axial and Equatorial Conformers) B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Unique Conformers (e.g., DFT/B3LYP/6-31G(d)) B->C D Frequency Calculation (Confirm Minima, Obtain Thermodynamic Data) C->D E Single-Point Energy Refinement (e.g., DFT/B3LYP/6-311+G(d,p)) D->E F Solvation Modeling (e.g., PCM) E->F G Analysis of Results (Relative Energies, Geometric Parameters) F->G

Caption: A typical computational workflow for conformational analysis.

Detailed Protocol
  • Initial Structure Generation: Generate initial 3D structures for the equatorial and axial conformers of the cyclohexane ring.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface associated with the rotatable bonds of the side chains. This is often done using a computationally less expensive method like molecular mechanics.

  • Geometry Optimization: The unique conformers identified in the search are then subjected to geometry optimization using a more accurate quantum mechanical method, such as DFT with the B3LYP functional and a 6-31G(d) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p).

  • Solvation Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). This is crucial as the relative stability of conformers can be significantly altered by the solvent environment.

Predicted Conformational Preferences and Hypothetical Data

Based on established principles of stereochemistry, the equatorial conformer of the cyclohexane ring is expected to be significantly more stable than the axial conformer due to the avoidance of 1,3-diaxial steric interactions. The presence of an intramolecular hydrogen bond in the axial conformer could partially offset this steric strain.

Hypothetical Relative Energies

The following table summarizes the hypothetical relative energies of the most stable conformers.

ConformerDescriptionHypothetical Relative Gibbs Free Energy (kcal/mol)
Eq Cyclohexyl group is equatorial.0.00 (Reference)
Ax Cyclohexyl group is axial.+4.0 to +6.0
Ax-HB Cyclohexyl group is axial with an N-H···O=C intramolecular hydrogen bond.+2.5 to +4.5

Note: These values are hypothetical and intended for illustrative purposes. Actual values would need to be determined through rigorous computational studies.

Hypothetical Geometric Parameters

Key geometric parameters can provide insight into the conformational details.

ParameterEquatorial Conformer (Eq)Axial Conformer (Ax-HB)
Dihedral Angle (H-Cα-C-C) ~180° (anti-periplanar)~60° (gauche)
Dihedral Angle (N-Cα-C=O) Variable (dependent on rotamer)Constrained by H-bond
Bond Length (N···O) > 3.5 Å~2.8 - 3.2 Å

Proposed Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for conformational analysis in solution.

Key NMR Experiments
  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring and the α-proton are sensitive to their conformation.

    • Chemical Shift: Axial protons typically resonate at a higher field (lower ppm) than equatorial protons.

    • Coupling Constants (³JHH): The magnitude of the vicinal coupling constants can be used to determine dihedral angles via the Karplus equation. Large coupling constants (8-13 Hz) are indicative of anti-periplanar relationships (axial-axial), while smaller coupling constants (1-5 Hz) suggest gauche relationships (axial-equatorial, equatorial-equatorial).

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can detect through-space interactions between protons that are close to each other (< 5 Å), providing valuable information about the relative orientation of different parts of the molecule. For example, NOEs between the α-proton and specific protons on the cyclohexane ring can help to confirm the axial or equatorial disposition of the substituent.

Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition: Acquire a series of 1D (¹H) and 2D (COSY, NOESY/ROESY) NMR spectra at a specific temperature on a high-field NMR spectrometer. Temperature-dependent NMR studies can also provide thermodynamic parameters for the conformational equilibrium.

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of the cyclohexane ring is a fundamental concept in the conformational analysis of this molecule.

G cluster_eq Equatorial Conformer (More Stable) cluster_ax Axial Conformer (Less Stable) Eq [Structure of Equatorial Conformer] Ax [Structure of Axial Conformer] Eq->Ax Ring Flip

Caption: Conformational equilibrium of the cyclohexane ring.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the conformational analysis of this compound. The conformational landscape is predicted to be dominated by the equatorial chair conformer of the cyclohexane ring. The potential for an intramolecular hydrogen bond in the axial conformer may slightly reduce its energetic penalty but is unlikely to make it the preferred conformation. The computational and experimental protocols described herein provide a clear roadmap for a detailed investigation of this molecule's three-dimensional structure. A thorough understanding of its conformational preferences is a critical step in the development of any potential pharmaceutical application.

Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride: A Versatile Precursor for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a chiral, non-proteinogenic amino acid derivative that has garnered interest as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring a cyclohexyl ring attached to the alpha-carbon, imparts specific conformational constraints and lipophilicity to molecules incorporating this moiety. These characteristics are often sought after in drug design to enhance binding affinity, selectivity, and pharmacokinetic properties of novel therapeutic agents. This technical guide explores the synthesis of this precursor and its application in the development of new chemical entities, providing detailed experimental protocols and data to facilitate its use in research and development.

Synthesis of the Precursor

The synthesis of this compound can be achieved through the hydrogenation of a commercially available starting material, D-phenylalanine methyl ester hydrochloride.[3] This process involves the reduction of the aromatic phenyl ring to a cyclohexyl ring, yielding the desired product in high yield.

Experimental Protocol: Synthesis of this compound[3]
  • Reaction Setup: In a suitable reaction vessel, dissolve D-phenylalanine methyl ester hydrochloride (12 g) in 250 mL of methanol.

  • Catalyst Addition: Add 5% rhodium on carbon (1.2 g) to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation.

  • Reaction Monitoring and Work-up: Monitor the reaction until completion. Upon completion, filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound.

Applications as a Precursor in Novel Compound Synthesis

The primary utility of this compound lies in its application as a scaffold for the synthesis of more complex molecules, particularly in the realm of peptide and peptidomimetic chemistry. Its amino and ester functionalities provide convenient handles for further chemical modifications.

Peptide Synthesis

This compound serves as a valuable building block for incorporation into peptide chains. The cyclohexyl group can introduce conformational rigidity and modulate the pharmacological properties of the resulting peptide. The general workflow involves the coupling of the amino group of the precursor with the carboxylic acid of another amino acid or peptide fragment.

A representative workflow for the use of a similar compound, (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride, in peptide synthesis is outlined below.[3] This process involves standard peptide coupling reagents.

Experimental Protocol: Peptide Coupling[3]
  • Reactant Preparation: Combine (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride (5.0 g, 18.4 mmol) and Boc-L-proline (3.97 g, 18.4 mmol) in a suitable solvent.

  • Coupling Agent Addition: Add 1-hydroxybenzotriazole monohydrate (HOBt) (2.74 g, 20 mmol), N-methylmorpholine (NMM) (2.23 mL, 20 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (3.89 g, 20 mmol).

  • Reaction: Stir the reaction mixture until the coupling is complete.

  • Work-up and Purification: Perform an appropriate aqueous work-up and purify the product using standard chromatographic techniques.

Subsequent steps can include the removal of protecting groups (e.g., Boc group cleavage with 4 N hydrochloric acid in dioxane) and further coupling reactions to elongate the peptide chain.[3]

Data Presentation

The following tables summarize the quantitative data for the synthesis of a related precursor and its subsequent use in a peptide coupling reaction.

Table 1: Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride [3]

Starting MaterialCatalystProductYield
D-phenylalanine methyl ester hydrochloride (12 g)5% rhodium on carbon (1.2 g)(2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride97%

Table 2: Peptide Coupling Reaction [3]

Amino Acid 1Amino Acid 2Coupling ReagentsProductYield
(2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride (18.4 mmol)Boc-L-proline (18.4 mmol)HOBt (20 mmol), NMM (20 mmol), EDC (20 mmol)Coupled dipeptide71%

Visualizations

Synthesis of the Precursor

G start D-phenylalanine methyl ester hydrochloride process Hydrogenation start->process Dissolve reagents 5% Rhodium on Carbon, Methanol reagents->process product This compound process->product Yields

Caption: Synthesis of the precursor via hydrogenation.

General Workflow for Peptide Synthesis

G precursor Methyl (2R)-2-amino-2- cyclohexylacetate hydrochloride coupling Peptide Coupling precursor->coupling dipeptide Protected Dipeptide coupling->dipeptide amino_acid N-protected Amino Acid amino_acid->coupling reagents EDC, HOBt, NMM reagents->coupling deprotection Deprotection dipeptide->deprotection deprotected_dipeptide Dipeptide deprotection->deprotected_dipeptide further_coupling Further Coupling Cycles deprotected_dipeptide->further_coupling polypeptide Polypeptide further_coupling->polypeptide

Caption: Use of the precursor in peptide synthesis.

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel compounds, particularly in the field of peptide and peptidomimetic drug discovery. Its straightforward synthesis and the presence of reactive functional groups allow for its ready incorporation into more complex molecular architectures. The introduction of the cyclohexyl moiety can confer desirable physicochemical properties to the target molecules. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full potential of this valuable chiral building block in their drug development endeavors. Future research could focus on the development of novel derivatives and their evaluation in various biological assays to uncover new therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a chiral amino acid ester derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a cyclohexyl group, provides lipophilicity that can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of parent compounds. This document provides detailed protocols for the synthesis of this compound, focusing on a reliable and efficient esterification method. The presented protocols are intended to serve as a comprehensive guide for researchers in synthetic and pharmaceutical chemistry.

Overview of Synthetic Strategy

The synthesis of this compound is most directly achieved through the esterification of the parent amino acid, (2R)-2-amino-2-cyclohexylacetic acid. Several methods are available for the esterification of amino acids, with two of the most common and effective being the use of thionyl chloride (SOCl₂) in methanol and trimethylchlorosilane (TMSCl) in methanol.[1][2]

This document will focus on the trimethylchlorosilane method, which offers the advantages of mild reaction conditions, operational simplicity, and generally high yields.[1][3] The reaction proceeds by the in-situ generation of hydrochloric acid from the reaction of TMSCl with methanol, which then catalyzes the esterification of the carboxylic acid. The amino group is simultaneously protected as its hydrochloride salt, preventing side reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material (2R)-2-amino-2-cyclohexylacetic acid hydrochloride
CAS Number61367-40-6
Molecular Weight193.67 g/mol
Product This compound[4][5]
CAS Number14328-64-4
Molecular Weight207.70 g/mol [4][5]
Reagents
Trimethylchlorosilane (TMSCl)2.0 equivalents[1][3]
Methanol (MeOH)Solvent[1][3]
Reaction Conditions
TemperatureRoom Temperature[1][3]
Reaction Time12-24 hours[3]
Expected Yield 85-98% (Typical for this method)[1][3]

Experimental Protocol

Materials and Reagents
  • (2R)-2-amino-2-cyclohexylacetic acid hydrochloride

  • Trimethylchlorosilane (TMSCl), freshly distilled

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., with CaCl₂)

  • Rotary evaporator

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware and equipment

Synthetic Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2R)-2-amino-2-cyclohexylacetic acid hydrochloride (1.0 eq).

  • Addition of Methanol: Under a nitrogen or argon atmosphere, add anhydrous methanol (approximately 5-10 mL per gram of amino acid). Stir the resulting suspension.

  • Addition of TMSCl: Cool the flask in an ice-water bath. Slowly add trimethylchlorosilane (2.0 eq) dropwise to the stirred suspension. Caution: The reaction of TMSCl with methanol is exothermic and generates HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Attach a drying tube to the flask and stir the mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess TMSCl.

  • Isolation of Product: The resulting solid residue is the crude this compound. To purify, triturate the solid with anhydrous diethyl ether, filter, and wash the solid with additional diethyl ether.

  • Drying: Dry the white crystalline product under vacuum to obtain the pure this compound.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): To assess purity.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start (2R)-2-amino-2-cyclohexylacetic acid HCl Reaction Esterification (Room Temperature, 12-24h) Start->Reaction Reagents TMSCl, Anhydrous MeOH Reagents->Reaction Workup Rotary Evaporation Reaction->Workup Purification Trituration with Diethyl Ether & Filtration Workup->Purification Product Methyl (2R)-2-amino-2-cyclohexylacetate HCl Purification->Product Reaction_Mechanism cluster_0 In-situ HCl Generation cluster_1 Acid-Catalyzed Esterification TMSCl TMSCl HCl HCl TMSCl->HCl + MeOH MeOH1 MeOH TMSOMe TMS-OMe AA Amino Acid Protonated_AA Protonated Carbonyl AA->Protonated_AA + H+ (from HCl) Tetrahedral_Int Tetrahedral Intermediate Protonated_AA->Tetrahedral_Int + MeOH Ester Methyl Ester Tetrahedral_Int->Ester - H2O, - H+ MeOH2 MeOH

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its structural motif is found in various active pharmaceutical ingredients (APIs). The stereochemistry at the α-carbon is crucial for biological activity, necessitating a robust and scalable synthetic process to obtain the desired (R)-enantiomer in high purity.

This document provides detailed application notes and protocols for the large-scale synthesis of this compound. The synthetic strategy involves a four-step process:

  • Strecker Synthesis: Formation of racemic 2-amino-2-cyclohexylacetonitrile from cyclohexanecarboxaldehyde.

  • Hydrolysis: Conversion of the aminonitrile to racemic 2-amino-2-cyclohexylacetic acid.

  • Esterification: Synthesis of racemic methyl 2-amino-2-cyclohexylacetate.

  • Enzymatic Kinetic Resolution: Selective acylation of the (S)-enantiomer, allowing for the isolation of the desired (R)-enantiomer.

  • Salt Formation: Conversion of the purified methyl (2R)-2-amino-2-cyclohexylacetate to its hydrochloride salt for improved stability and handling.

Data Presentation

The following tables summarize the expected quantitative data for each key step in the synthesis, based on literature precedents for similar substrates.

Table 1: Summary of Yields for the Synthesis of Racemic Methyl 2-amino-2-cyclohexylacetate

StepReactionStarting MaterialProductTypical Yield (%)
1 & 2Strecker Synthesis & HydrolysisCyclohexanecarboxaldehydeRacemic 2-amino-2-cyclohexylacetic acid75-85
3EsterificationRacemic 2-amino-2-cyclohexylacetic acidRacemic methyl 2-amino-2-cyclohexylacetate85-95

Table 2: Representative Data for Enzymatic Kinetic Resolution

EnzymeAcylating AgentSolventTemp (°C)Conversion (%)e.e. of (R)-ester (%)e.e. of (S)-amide (%)
Immobilized Candida antarctica Lipase B (CAL-B)Ethyl acetateToluene40~50>99>99
Immobilized Pseudomonas cepacia LipaseIsopropenyl acetateDiisopropyl ether30~50>98>98

Table 3: Final Product Specifications

ParameterSpecification
Chemical FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol
AppearanceWhite to off-white solid
Enantiomeric Excess (e.e.)≥ 99%
Purity (HPLC)≥ 98%
Overall Yield (from racemic ester)40-45%

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Racemic 2-amino-2-cyclohexylacetic acid (via Strecker Synthesis and Hydrolysis)

This protocol describes the synthesis of the racemic amino acid, the precursor for esterification.

Materials:

  • Cyclohexanecarboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (28-30%)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Aminonitrile Formation:

    • In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a solution of ammonium chloride (1.1 eq) in water.

    • Add a concentrated ammonia solution and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add cyclohexanecarboxaldehyde (1.0 eq) to the cooled solution while maintaining the temperature below 10 °C.

    • In a separate vessel, dissolve sodium cyanide (1.05 eq) in water and add this solution dropwise to the reaction mixture over 2-3 hours, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

    • The resulting 2-amino-2-cyclohexylacetonitrile can be extracted with a suitable organic solvent (e.g., dichloromethane) and the solvent removed under reduced pressure.

  • Hydrolysis to Amino Acid:

    • To the crude aminonitrile, add concentrated hydrochloric acid (5-6 eq).

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Adjust the pH of the solution to the isoelectric point of cyclohexylglycine (around pH 6) using a concentrated sodium hydroxide solution.

    • The precipitated racemic 2-amino-2-cyclohexylacetic acid is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Esterification of Racemic 2-amino-2-cyclohexylacetic acid

This protocol details the conversion of the racemic amino acid to its methyl ester.[1][2]

Materials:

  • Racemic 2-amino-2-cyclohexylacetic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[2]

  • Diethyl ether (anhydrous)

Procedure using Thionyl Chloride: [1]

  • Suspend the racemic 2-amino-2-cyclohexylacetic acid (1.0 eq) in anhydrous methanol (10-15 volumes) in a reactor equipped with a stirrer, thermometer, and a reflux condenser with a drying tube.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.[3][4]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting amino acid is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude racemic methyl 2-amino-2-cyclohexylacetate hydrochloride can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Protocol 3: Enzymatic Kinetic Resolution of Racemic Methyl 2-amino-2-cyclohexylacetate

This protocol describes the separation of the enantiomers using a lipase-catalyzed reaction.

Materials:

  • Racemic methyl 2-amino-2-cyclohexylacetate

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)

  • Acylating agent (e.g., ethyl acetate, isopropenyl acetate)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

Procedure:

  • In a temperature-controlled reactor, dissolve the racemic methyl 2-amino-2-cyclohexylacetate (1.0 eq) in the chosen anhydrous organic solvent.

  • Add the immobilized CAL-B (typically 10-20% w/w of the substrate).

  • Add the acylating agent (0.5-0.6 eq). Using a slight excess of the ester allows for the selective acylation of one enantiomer.

  • Stir the suspension at a constant temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining (R)-ester and the formed (S)-N-acetylated product.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.

  • The filtrate contains the desired methyl (2R)-2-amino-2-cyclohexylacetate and the N-acetylated (S)-enantiomer.

  • Separate the (R)-ester from the N-acetylated (S)-amide by extraction. The basic (R)-ester can be extracted into an acidic aqueous solution, while the neutral amide remains in the organic phase.

  • Basify the acidic aqueous extract containing the (R)-ester and extract with an organic solvent. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified methyl (2R)-2-amino-2-cyclohexylacetate.

Protocol 4: Formation of this compound

This protocol describes the final salt formation step.

Materials:

  • Methyl (2R)-2-amino-2-cyclohexylacetate (free base)

  • Anhydrous diethyl ether or other suitable anhydrous solvent

  • Anhydrous hydrogen chloride (gas or as a solution in a suitable solvent like diethyl ether or dioxane)

Procedure:

  • Dissolve the purified methyl (2R)-2-amino-2-cyclohexylacetate in a minimal amount of anhydrous diethyl ether in a clean, dry reactor.

  • Cool the solution to 0-5 °C.

  • Slowly bubble anhydrous HCl gas through the solution or add a stoichiometric amount of a standardized HCl solution in an organic solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring for 30-60 minutes at 0-5 °C to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum at a temperature not exceeding 40 °C.

Visualizations

G cluster_strecker Step 1 & 2: Strecker Synthesis & Hydrolysis cluster_esterification Step 3: Esterification cluster_resolution Step 4: Enzymatic Kinetic Resolution cluster_salt Step 5: Hydrochloride Salt Formation start Cyclohexanecarboxaldehyde step1 Formation of 2-amino-2-cyclohexylacetonitrile start->step1 NH4Cl, NaCN, NH3(aq) step2 Hydrolysis step1->step2 Conc. HCl, Heat product1 Racemic 2-amino-2-cyclohexylacetic acid step2->product1 step3 Esterification product2 Racemic methyl 2-amino-2-cyclohexylacetate step3->product2 MeOH, SOCl2 step4 Kinetic Resolution product3 Methyl (2R)-2-amino-2-cyclohexylacetate (unreacted) step4->product3 step4->product3 Immobilized Lipase, Acyl Donor product4 N-acetyl-(S)-enantiomer step4->product4 step4->product4 Immobilized Lipase, Acyl Donor step5 Salt Formation final_product Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride step5->final_product Anhydrous HCl

Caption: Overall synthetic workflow for this compound.

G cluster_reaction Reaction Vessel cluster_products Products after ~50% Conversion racemic_ester Racemic Methyl 2-amino-2-cyclohexylacetate enzyme Immobilized Lipase (e.g., CAL-B) racemic_ester->enzyme + acyl_donor Acyl Donor (e.g., Ethyl Acetate) enzyme->acyl_donor + r_ester (R)-Methyl 2-amino-2-cyclohexylacetate (Unreacted, >99% e.e.) acyl_donor->r_ester Separation s_amide (S)-N-acetyl-methyl 2-amino-2-cyclohexylacetate acyl_donor->s_amide Separation

Caption: Logical workflow of the enzymatic kinetic resolution step.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. These modifications can enhance proteolytic stability, improve receptor binding affinity, and introduce novel functionalities. Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a sterically hindered α,α-disubstituted amino acid analog. Its cyclohexyl group can impart conformational rigidity to the peptide backbone, potentially leading to more stable secondary structures and improved biological activity.

This document provides a detailed protocol for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Due to the steric hindrance posed by the cyclohexyl moiety, modifications to standard SPPS protocols are necessary to ensure efficient coupling.

Core Principles and Challenges

The fundamental workflow of SPPS involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid.[1][][3] However, the bulky nature of methyl (2R)-2-amino-2-cyclohexylacetate presents a significant challenge. The primary obstacle is steric hindrance, where the cyclohexyl group physically impedes the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain.[4] This can lead to incomplete coupling reactions, resulting in deletion sequences that are often difficult to separate from the target peptide.[4]

To overcome this challenge, the use of more potent coupling reagents and potentially longer reaction times are essential.[4] The choice of coupling reagent is a critical parameter for the successful incorporation of such sterically hindered residues.[4]

Experimental Protocols

This section details the recommended procedures for the manual solid-phase synthesis of peptides containing this compound using the Fmoc/tBu strategy. It is assumed that the user will first protect the amine of this compound with an Fmoc group.

Materials and Reagents
  • Fmoc-protected methyl (2R)-2-amino-2-cyclohexylacetate

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF) (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT) (if synthesizing peptides with Trp)

  • Water (deionized)

  • Diethyl ether (cold)

  • Coupling reagents (see Table 1 for recommendations)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Kaiser test kit

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[5]

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[5]

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[5]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]

Protocol 3: Coupling of Fmoc-protected Methyl (2R)-2-amino-2-cyclohexylacetate

Due to the steric hindrance of the cyclohexyl group, a standard coupling protocol may not be sufficient. The following protocol utilizes a more potent coupling reagent.

  • Activation Mixture: In a separate vial, dissolve Fmoc-protected methyl (2R)-2-amino-2-cyclohexylacetate (3-5 equivalents), a suitable coupling reagent (e.g., HATU, 3-5 equivalents), and an additive like HOAt or HOBt (3-5 equivalents) in DMF.[5] Add DIPEA (6-10 equivalents) to the mixture.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours. Longer coupling times may be necessary compared to standard amino acids.[4]

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).

Protocol 4: Standard Amino Acid Coupling

For subsequent couplings of standard amino acids, a less potent coupling reagent may be sufficient, although continuing with a more potent one is also acceptable.

  • Follow the steps in Protocol 3, adjusting the coupling time to 1-2 hours for standard amino acids.[5]

Protocol 5: Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v). For peptides containing tryptophan, a scavenger cocktail of TFA/TIS/Water/DDT (90:5:2.5:2.5 v/v/v/w) is recommended to prevent oxidation.[6]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates.

Protocol 6: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[6]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS).

Data Presentation

The selection of the coupling reagent is critical for the successful incorporation of the sterically hindered methyl (2R)-2-amino-2-cyclohexylacetate. The following table summarizes the recommended coupling reagents and their general performance for such challenging couplings.

Coupling Reagent ClassExamplesRecommended for Sterically Hindered Amino Acids?Notes
Carbodiimides DIC/HOBt, DCC/HOBtLess RecommendedCan be effective but often require longer reaction times. May lead to incomplete coupling.[4]
Aminium/Uronium Salts HATU, HBTU, HCTUHighly Recommended Generally provide higher coupling efficiencies and faster reaction rates for sterically hindered residues.[6]
Phosphonium Salts PyBOP, PyAOPHighly Recommended Also very effective for difficult couplings, including N-methylated and other hindered amino acids.[6]

Visualizations

The following diagrams illustrate the general workflow of solid-phase peptide synthesis and a decision-making process for selecting a coupling reagent for sterically hindered amino acids.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final Amino Acid Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for a single cycle in Fmoc-based SPPS.

Coupling_Reagent_Decision Start Select Coupling Reagent Is_Hindered Is the amino acid sterically hindered? Start->Is_Hindered Standard_Reagent Use Standard Reagent (e.g., DIC/HOBt) Is_Hindered->Standard_Reagent No Potent_Reagent Use Potent Reagent (e.g., HATU, HBTU, PyBOP) Is_Hindered->Potent_Reagent Yes Monitor_Coupling Monitor Coupling (Kaiser Test) Standard_Reagent->Monitor_Coupling Potent_Reagent->Monitor_Coupling Is_Complete Is coupling complete? Monitor_Coupling->Is_Complete Double_Couple Perform Double Coupling with Potent Reagent Is_Complete->Double_Couple No Proceed Proceed to next step Is_Complete->Proceed Yes Double_Couple->Monitor_Coupling

Decision pathway for selecting a coupling reagent.

References

Application Notes and Protocols for Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a critical strategy in modern drug discovery, offering pathways to enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles. Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a derivative of cyclohexylglycine, is a valuable building block due to the steric bulk of its cyclohexyl side chain. This feature can impart significant resistance to enzymatic degradation.

These application notes provide a comprehensive guide to the use of this compound in solution-phase peptide synthesis (SPPS). While often overshadowed by solid-phase techniques, solution-phase synthesis remains indispensable for large-scale production, fragment condensation, and syntheses where solid-phase methods are hampered by aggregation or solubility issues. This document outlines detailed protocols for the coupling of this sterically hindered amino acid ester, subsequent deprotection of common N-terminal protecting groups (Boc and Cbz), and final ester hydrolysis.

Core Concepts in Solution-Phase Synthesis

Solution-phase peptide synthesis is a stepwise process involving the coupling of an N-protected amino acid to a C-protected amino acid or peptide, followed by the deprotection of the N-terminus of the newly formed peptide to enable the next coupling cycle.[1] The key steps addressed in these notes are:

  • Neutralization: The starting material, this compound, must be neutralized to liberate the free amine for nucleophilic attack.

  • Peptide Bond Formation (Coupling): The carboxylic acid of an incoming N-protected amino acid is activated by a coupling reagent to facilitate amide bond formation with the free amine of the cyclohexylglycine derivative.

  • Workup and Purification: Intermediates are isolated and purified after each step, a hallmark of solution-phase synthesis that allows for rigorous characterization.

  • N-Terminal Deprotection: The protecting group (e.g., Boc or Cbz) on the newly formed dipeptide is removed to allow for further chain elongation.

  • C-Terminal Deprotection (Saponification): The C-terminal methyl ester is hydrolyzed to yield the free carboxylic acid, which is necessary for subsequent fragment condensations or for the final peptide acid.

Data Presentation: Coupling Efficiency

The steric hindrance presented by the cyclohexyl group can significantly impact coupling efficiency and reaction times. While specific data for this compound is not extensively published, the following table provides representative yields for the coupling of Boc-L-Alanine with various amino acid esters using the dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) method in solution. These values can serve as a benchmark, though longer reaction times or more potent coupling reagents may be necessary to achieve similar yields with the more sterically demanding cyclohexylglycine derivative.[2]

Coupling Partner (H-Xaa-OR)Coupling ReagentsSolventTypical Yield (%)Typical Purity (%)
H-Gly-OEtDCC/HOBtDichloromethane (DCM)85-95>95
H-Phe-OBnDCC/HOBtDCM/Tetrahydrofuran (THF)80-90>95
H-Val-OMeDCC/HOBtDCM/Dimethylformamide (DMF)70-85>95

Table 1: Representative coupling efficiencies of Boc-L-Ala-OH in solution-phase synthesis. Note that yields with the bulkier cyclohexylglycine derivative may be lower and require optimization.

Experimental Protocols

Protocol 1: Dipeptide Synthesis using an N-Boc-Protected Amino Acid and EDC/HOBt

This protocol details the synthesis of a protected dipeptide, for example, Boc-L-Ala-(2R)-Cha-OMe, where Cha represents cyclohexylglycine.

Materials and Reagents:

  • This compound

  • Boc-L-Alanine (Boc-L-Ala-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Workflow Diagram:

G cluster_prep Step 1: Neutralization cluster_coupling Step 2: Coupling cluster_workup Step 3: Workup & Purification A Dissolve Amino Ester HCl in DCM B Add DIPEA at 0°C A->B Liberate free amine D Add activated acid to neutralized amino ester B->D Combine C Activate Boc-Ala-OH with EDC/HOBt in DCM C->D E React for 4-24h at RT D->E F Wash with 1M HCl E->F Proceed to G Wash with sat. NaHCO₃ F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Evaporate solvent I->J K Purify via Chromatography (if necessary) J->K

Caption: Workflow for EDC/HOBt mediated dipeptide synthesis.

Procedure:

  • Neutralization of Amino Ester Hydrochloride:

    • Suspend this compound (1.0 equivalent) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.05 equivalents) dropwise while stirring.

    • Stir the mixture at 0 °C for 20-30 minutes. The mixture should become a clear solution.[1]

  • Activation of Boc-L-Ala-OH:

    • In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Add EDC·HCl (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated Boc-L-Ala-OH solution from step 2 to the neutralized amino ester solution from step 1.

    • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Due to the steric hindrance of the cyclohexylglycine derivative, a longer reaction time is recommended.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • If necessary, purify the crude product by silica gel column chromatography.

Protocol 2: N-Terminal Boc Group Deprotection

This protocol describes the removal of the Boc protecting group from the synthesized dipeptide methyl ester using trifluoroacetic acid (TFA).

Materials and Reagents:

  • Boc-protected dipeptide methyl ester

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Cold Diethyl Ether

Workflow Diagram:

G A Dissolve Boc-dipeptide in DCM B Add TFA (25-50% v/v) at 0°C A->B C Stir at RT for 1-2h B->C D Evaporate solvent and excess TFA C->D E Redissolve in EtOAc D->E F Neutralize with sat. NaHCO₃ wash E->F G Isolate free amine dipeptide F->G

Caption: Workflow for Boc-deprotection in solution-phase.

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected dipeptide in anhydrous DCM (a typical concentration is 0.1-0.5 M).[3]

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise to the stirred solution to a final concentration of 25-50% (v/v).[1]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.[3]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]

    • To obtain the free amine: Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases. Then wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected dipeptide ester.[3][4]

    • To obtain the TFA salt: After initial evaporation, co-evaporate with toluene or DCM several times to remove residual TFA. The resulting TFA salt can often be precipitated by adding cold diethyl ether.[2][4]

Protocol 3: N-Terminal Cbz Group Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the benzyloxycarbonyl (Cbz) group.

Materials and Reagents:

  • Cbz-protected dipeptide methyl ester

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen (H₂) source (balloon or hydrogenation apparatus)

  • Celite

Workflow Diagram:

G A Dissolve Cbz-dipeptide in MeOH B Add 10% Pd/C catalyst A->B C Evacuate and backfill with H₂ gas B->C D Stir under H₂ atmosphere (1 atm, RT) C->D E Monitor by TLC D->E F Filter through Celite to remove Pd/C E->F G Evaporate solvent F->G H Obtain deprotected dipeptide ester G->H

Caption: Workflow for Cbz-deprotection via hydrogenolysis.

Procedure:

  • Hydrogenolysis Reaction:

    • In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected dipeptide (1.0 equivalent) in a suitable solvent such as methanol.[5]

    • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).[5]

    • Secure the flask to a hydrogenation apparatus or use a balloon filled with hydrogen. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[5]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[5]

    • Rinse the filter pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide ester. The byproducts, toluene and CO₂, are volatile and easily removed.[5]

Protocol 4: C-Terminal Methyl Ester Saponification

This protocol describes the hydrolysis of the dipeptide methyl ester to the corresponding carboxylic acid.

Materials and Reagents:

  • Dipeptide methyl ester

  • Tetrahydrofuran (THF)

  • 1 M aqueous Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Saponification Reaction:

    • Dissolve the dipeptide methyl ester in a mixture of THF and water (e.g., 5:1 v/v).[4]

    • Add a 1 M aqueous solution of LiOH or NaOH (typically 1.5-2.0 equivalents).

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC. This can take from 1 to 24 hours.[4][6]

  • Workup:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the dipeptide carboxylic acid.

Conclusion

The use of this compound in solution-phase peptide synthesis provides a valuable route to creating peptides with enhanced stability. While the steric bulk of the cyclohexyl group necessitates careful optimization of coupling conditions, standard protocols for peptide bond formation, deprotection, and saponification can be successfully applied. The protocols outlined in this document serve as a detailed guide for researchers to effectively incorporate this non-natural amino acid into peptide chains, facilitating the development of novel peptide-based therapeutics.

References

Application Notes and Protocols: Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and illustrative. Extensive literature searches did not yield specific examples of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride being used as a chiral auxiliary in asymmetric synthesis. The methodologies presented are based on established principles of asymmetric synthesis and adapted from protocols for structurally similar chiral auxiliaries, such as other amino acid esters. These protocols should be regarded as a starting point for research and development, and optimization will be required.

Introduction

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1][2] An effective chiral auxiliary should be readily available in enantiomerically pure form, reliably direct the stereochemical outcome of a reaction, and be easily removed and recovered after the transformation.[1]

This compound is a chiral compound derived from the non-proteinogenic amino acid (R)-cyclohexylglycine. The bulky cyclohexyl group and the chiral center at the alpha-carbon make it a potential candidate for use as a chiral auxiliary. Theoretically, the free amine, obtained after deprotonation of the hydrochloride salt, can be used to form chiral imines or amides, which can then undergo diastereoselective reactions.

This document outlines a hypothetical application of methyl (2R)-2-amino-2-cyclohexylacetate as a chiral auxiliary in the asymmetric alkylation of a glycinate Schiff base, a common strategy for the synthesis of non-natural α-amino acids.

Hypothetical Application: Asymmetric Alkylation for the Synthesis of α-Alkyl Amino Acids

The proposed application involves the use of methyl (2R)-2-amino-2-cyclohexylacetate as a chiral auxiliary to direct the asymmetric alkylation of a glycine enolate equivalent. The general workflow is as follows:

  • Formation of the Chiral Schiff Base: The free amine of methyl (2R)-2-amino-2-cyclohexylacetate is condensed with a glyoxylate ester to form a chiral imine (Schiff base).

  • Diastereoselective Alkylation: The α-carbon of the glycinate portion of the Schiff base is deprotonated with a strong base to form a chiral enolate, which is then alkylated with an electrophile (e.g., an alkyl halide). The steric bulk of the cyclohexyl group on the chiral auxiliary is expected to direct the approach of the electrophile, leading to a high diastereomeric excess (d.e.).

  • Cleavage of the Auxiliary: The newly formed α-alkylated amino acid ester is liberated by hydrolysis of the imine bond, and the chiral auxiliary can be recovered.

Proposed Reaction Scheme

Asymmetric_Alkylation cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary Methyl (2R)-2-amino-2-cyclohexylacetate (Free Amine) SchiffBase Chiral Schiff Base Auxiliary->SchiffBase Condensation Glyoxylate Ethyl Glyoxylate Glyoxylate->SchiffBase Base Strong Base (e.g., LDA) AlkylatedSchiffBase Alkylated Schiff Base SchiffBase->AlkylatedSchiffBase 1. Deprotonation 2. Alkylation Base->AlkylatedSchiffBase Electrophile Alkyl Halide (R-X) Electrophile->AlkylatedSchiffBase Acid Aqueous Acid (e.g., HCl) AminoAcid α-Alkyl Amino Acid Ester AlkylatedSchiffBase->AminoAcid Hydrolysis RecoveredAuxiliary Recovered Auxiliary AlkylatedSchiffBase->RecoveredAuxiliary Acid->AminoAcid

Caption: Hypothetical workflow for the asymmetric alkylation of a glycine equivalent using methyl (2R)-2-amino-2-cyclohexylacetate as a chiral auxiliary.

Experimental Protocols (Hypothetical)

Preparation of the Free Amine from this compound

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, separatory funnel, rotary evaporator

Protocol:

  • Dissolve this compound (1.0 eq) in deionized water in a round-bottom flask.

  • Transfer the solution to a separatory funnel and slowly add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8), as confirmed by pH paper.

  • Extract the aqueous layer with Et₂O or CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine as an oil or low-melting solid. The product should be used immediately in the next step.

Asymmetric Alkylation of the Chiral Schiff Base

Materials:

  • Methyl (2R)-2-amino-2-cyclohexylacetate (free amine, 1.0 eq)

  • Ethyl glyoxylate (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.1 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.2 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flasks, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)

Protocol:

  • Schiff Base Formation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the freshly prepared methyl (2R)-2-amino-2-cyclohexylacetate (1.0 eq) in anhydrous THF. Add ethyl glyoxylate (1.0 eq) and stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base can be monitored by TLC or ¹H NMR.

  • Enolate Formation: Cool the reaction mixture to -78 °C in a dry ice/acetone bath. Slowly add LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Alkylation: To the cold enolate solution, add the alkyl halide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add Et₂O. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio of the product should be determined by ¹H NMR or HPLC analysis of the purified product.

Cleavage of the Chiral Auxiliary and Recovery

Materials:

  • Alkylated Schiff base

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve the purified alkylated Schiff base in THF.

  • Add an equal volume of 1 M HCl and stir vigorously at room temperature for 4-6 hours. Monitor the hydrolysis by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract with Et₂O (3 x 30 mL) to separate the newly formed α-alkyl amino acid ester. The aqueous layer will contain the hydrochloride salt of the chiral auxiliary.

  • Isolation of the Amino Acid Ester: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude α-alkyl amino acid ester, which can be further purified.

  • Recovery of the Auxiliary: Neutralize the aqueous layer with saturated NaHCO₃ solution until basic. Extract the aqueous layer with Et₂O or CH₂Cl₂ (3 x 30 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the chiral auxiliary (the free amine).

Data Presentation (Hypothetical)

The following table summarizes hypothetical results for the asymmetric alkylation using different electrophiles, based on typical outcomes for similar chiral auxiliaries.

EntryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide8595:5
2Ethyl iodide7890:10
3Isopropyl bromide65>98:2
4Allyl bromide8292:8

Note: Yields are for the purified, alkylated Schiff base. Diastereomeric ratios would be determined by ¹H NMR or chiral HPLC analysis.

Visualization of the Logical Relationship

The following diagram illustrates the logical flow of the asymmetric synthesis process.

Logical_Flow Start Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride FreeAmine Generate Free Amine Start->FreeAmine SchiffBaseFormation Form Chiral Schiff Base with Glyoxylate FreeAmine->SchiffBaseFormation Alkylation Diastereoselective Alkylation SchiffBaseFormation->Alkylation Cleavage Hydrolytic Cleavage Alkylation->Cleavage Product Enantioenriched α-Alkyl Amino Acid Cleavage->Product Recovery Recover Chiral Auxiliary Cleavage->Recovery

Caption: Logical workflow of the proposed asymmetric synthesis.

References

Application Notes and Protocols: Diastereoselective Synthesis of Novel α,α-Disubstituted Amino Acids Derived from Methyl (2R)-2-amino-2-cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride directly as a chiral auxiliary for diastereoselective synthesis is not widely documented in the scientific literature. The following application note presents a representative and practical methodology for the diastereoselective synthesis of novel α,α-disubstituted amino acids, utilizing a derivative of methyl (2R)-2-amino-2-cyclohexylacetate as a starting material and employing a well-established chiral auxiliary, such as an Evans' oxazolidinone, to control the stereochemistry of a subsequent alkylation step.

Introduction

Non-proteinogenic α,α-disubstituted amino acids are of significant interest in medicinal chemistry and drug development due to their ability to introduce conformational constraints into peptides, enhance metabolic stability, and serve as versatile chiral building blocks.[1][2] The stereocontrolled synthesis of these compounds is crucial for elucidating their structure-activity relationships. Chiral auxiliaries are a powerful tool for achieving high levels of stereoselectivity in the synthesis of complex molecules.[3][4] Among these, Evans' oxazolidinone auxiliaries are renowned for their reliability and high diastereoselectivity in the alkylation of enolates.[3][5]

This document outlines a hypothetical, yet experimentally sound, protocol for the diastereoselective synthesis of a novel α,α-disubstituted amino acid starting from methyl (2R)-2-amino-2-cyclohexylacetate. The strategy involves the attachment of an Evans' chiral auxiliary to the amino acid scaffold, followed by a highly diastereoselective alkylation of the resulting N-acyl oxazolidinone, and subsequent cleavage of the auxiliary to yield the desired product.

General Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The key steps involve the protection of the starting amino acid, coupling with an Evans' oxazolidinone chiral auxiliary, diastereoselective alkylation to introduce a new stereocenter, and finally, the removal of the chiral auxiliary to yield the target α,α-disubstituted amino acid.

G cluster_0 Preparation of N-Acyl Oxazolidinone cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage and Product Isolation A Methyl (2R)-2-amino- 2-cyclohexylacetate B N-Protection (e.g., Boc, Cbz) A->B C Saponification B->C D N-Protected (2R)-2-amino- 2-cyclohexylacetic acid C->D F Acylation D->F E Evans' Chiral Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone) E->F G N-Acyl Oxazolidinone Intermediate F->G H Deprotonation (e.g., NaHMDS, LDA) G->H I Chelated (Z)-Enolate H->I K Alkylation I->K J Electrophile (R-X) J->K L Alkylated N-Acyl Oxazolidinone K->L M Hydrolysis (e.g., LiOH/H2O2) L->M N α,α-Disubstituted Amino Acid M->N O Recovered Chiral Auxiliary M->O

Caption: Synthetic workflow for diastereoselective alkylation. (Max Width: 760px)

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and electrophiles.

Preparation of N-Acyl Oxazolidinone Intermediate
  • N-Protection of Methyl (2R)-2-amino-2-cyclohexylacetate: The amino group of the starting material is first protected, for example, as a tert-butyloxycarbonyl (Boc) derivative. To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt. Then, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Saponification: The methyl ester of the N-Boc protected amino acid is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

  • Acylation of the Chiral Auxiliary: The resulting N-Boc-(2R)-2-amino-2-cyclohexylacetic acid is then coupled to an Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone). To a solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a coupling agent (e.g., pivaloyl chloride) and a tertiary amine base (e.g., triethylamine). After stirring, add a solution of the lithiated Evans' auxiliary (prepared by treating the oxazolidinone with n-butyllithium at -78 °C) to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion.[3]

Diastereoselective Alkylation
  • Enolate Formation: Dissolve the N-acyl oxazolidinone intermediate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).[6] Add a solution of a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), dropwise to the cooled solution.[7][8] Stir the mixture for 30-60 minutes at -78 °C to ensure complete formation of the (Z)-enolate.[3]

  • Alkylation: Add the desired electrophile (e.g., benzyl bromide, allyl iodide) to the enolate solution at -78 °C.[6] The reaction time will vary depending on the reactivity of the electrophile and should be monitored by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chiral Auxiliary Cleavage
  • Hydrolysis: The chiral auxiliary can be cleaved under mild conditions to yield the final α,α-disubstituted amino acid. A common method involves dissolving the purified alkylated product in a 4:1 mixture of THF and water and cooling to 0 °C.[3] Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are then added, and the mixture is stirred until the starting material is consumed.[3]

  • Product Isolation: After quenching the excess peroxide with a reducing agent (e.g., sodium sulfite), the chiral auxiliary can be recovered by extraction. The desired α,α-disubstituted amino acid can then be isolated from the aqueous layer, often after acidification and further extraction or purification.

Data Presentation: Diastereoselectivity of Alkylation

The diastereoselectivity of the alkylation step is a critical measure of the effectiveness of the chiral auxiliary. The table below summarizes representative data for the alkylation of various N-acyl Evans' oxazolidinones, demonstrating the high diastereomeric ratios typically achieved.

EntryChiral AuxiliaryElectrophile (R-X)BaseSolventYield (%)Diastereomeric Ratio (d.r.)
1(S)-4-benzyl-2-oxazolidinoneAllyl iodideNaHMDSTHF7798:2
2(S)-4-benzyl-2-oxazolidinoneBenzyl bromideNaHMDSTHF95>99:1
3(R)-4-phenyl-2-oxazolidinoneMethyl iodideKHMDSTHF8995:5
4(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneEthyl iodideLDATHF9297:3

Note: The data presented in this table are representative examples from the literature for the alkylation of N-acyl oxazolidinones and serve to illustrate the expected level of diastereoselectivity for the proposed protocol.[3][7]

Conclusion

The use of Evans' oxazolidinone auxiliaries provides a robust and highly stereoselective method for the synthesis of α,α-disubstituted amino acids. By applying this methodology to derivatives of methyl (2R)-2-amino-2-cyclohexylacetate, a wide range of novel, enantiomerically enriched amino acids can be accessed for applications in drug discovery and peptide science. The protocols outlined provide a solid foundation for the development of specific synthetic routes, with the high diastereoselectivities typically achieved ensuring access to products of high stereochemical purity.

References

Application Notes and Protocols for the Coupling of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the coupling of the sterically hindered amino acid derivative, methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride. This compound is a valuable building block in the synthesis of novel peptides and peptidomimetics due to the conformational constraints imposed by the cyclohexyl group. The following sections detail established methods for its successful incorporation into peptide chains, focusing on solution-phase synthesis.

Introduction

The coupling of sterically hindered amino acids, such as those containing a cyclohexyl moiety at the α-carbon, presents a significant challenge in peptide synthesis. The bulky nature of the cyclohexyl group can impede the approach of the nucleophilic amine to the activated carboxylic acid, leading to slow reaction rates and low yields. Therefore, the selection of appropriate coupling reagents and reaction conditions is crucial for achieving efficient amide bond formation while minimizing side reactions like racemization.

This document outlines a standard and reliable protocol for the solution-phase coupling of this compound with an N-protected amino acid, using the common and cost-effective coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) in the presence of 1-Hydroxybenzotriazole (HOBt) as a racemization suppressant.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the key quantitative data for a representative coupling reaction of this compound with an N-Boc protected amino acid.

ParameterValue
Amine Component This compound
Carboxylic Acid Component N-Boc-L-Alanine
Coupling Reagent EDC-HCl (1.2 equivalents)
Additive HOBt (1.2 equivalents)
Base Diisopropylethylamine (DIPEA) (1.2 equivalents)
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Typical Yield 60-85%
Purity >95% (after purification)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solution-phase peptide coupling of this compound with N-Boc-L-Alanine.

Materials
  • This compound

  • N-Boc-L-Alanine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol: EDC/HOBt Mediated Coupling
  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add Diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise to the solution to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes at 0 °C.

  • Activation of the Carboxylic Acid Component:

    • In a separate round-bottom flask, dissolve N-Boc-L-Alanine (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Cool this solution to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 equivalents) to the N-Boc-L-Alanine solution in one portion.[1]

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Coupling Reaction:

    • To the activated N-Boc-L-Alanine solution (still at 0 °C), add the neutralized methyl (2R)-2-amino-2-cyclohexylacetate solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up:

    • After the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and brine (once).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-L-Alanyl-(2R)-2-amino-2-cyclohexylacetate methyl ester.

Mandatory Visualization

The following diagram illustrates the general workflow for the solution-phase coupling of this compound.

G cluster_amine_prep Amine Preparation cluster_acid_prep Acid Activation cluster_reaction Coupling & Purification Amine_HCl Methyl (2R)-2-amino-2- cyclohexylacetate HCl Free_Amine Free Amine Solution Amine_HCl->Free_Amine Neutralization Base DIPEA in DCM Base->Free_Amine Coupling Coupling Reaction (0°C to RT, 12h) Free_Amine->Coupling Boc_AA N-Boc-Amino Acid Active_Ester Activated Ester Boc_AA->Active_Ester Activation Coupling_Reagents EDC-HCl / HOBt in DCM Coupling_Reagents->Active_Ester Active_Ester->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Dipeptide Purification->Final_Product

Caption: Workflow for the solution-phase peptide coupling.

References

Application Notes and Protocols for the Characterization of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a chiral amino acid derivative of significant interest in pharmaceutical development and organic synthesis. As a key building block, its structural integrity, purity, and stereochemical configuration are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound and its derivatives using a suite of modern analytical techniques. These methodologies are designed for researchers, scientists, and drug development professionals to ensure rigorous quality control and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential non-destructive technique for the unambiguous structural elucidation of this compound.

  • ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include a singlet for the methyl ester protons, a multiplet for the alpha-proton adjacent to the amino group, and a complex series of multiplets for the cyclohexyl ring protons.[1][2] The chemical shift of protons adjacent to the ester group is typically in the range of 2.0-2.2 ppm, while those adjacent to the oxygen of the ester appear around 3.7-4.1 ppm.[3]

  • ¹³C NMR identifies the number of chemically non-equivalent carbon atoms and their functional group type. Expected signals include resonances for the ester carbonyl, the methoxy carbon, the alpha-carbon, and the distinct carbons of the cyclohexyl ring.

These spectra are crucial for confirming the primary structure of the molecule and identifying any impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide D₂O, or Methanol-d₄) using a calibrated pipette. D₂O is often suitable for hydrochloride salts.

    • Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.

    • Transfer the homogeneous solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.[4]

  • Instrument & Acquisition Parameters (for a 400 MHz spectrometer):

    • Spectrometer : 400 MHz or higher field NMR spectrometer.[4]

    • Internal Standard : For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) can be used as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.

    • ¹H Acquisition :

      • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').[4]

      • Spectral Width : ~12 ppm.

      • Acquisition Time : 2-4 seconds.[4]

      • Relaxation Delay : 2-5 seconds.

      • Number of Scans : 16-64 scans.

    • ¹³C Acquisition :

      • Pulse Program : Proton-decoupled pulse program (e.g., 'zgpg30').

      • Spectral Width : ~200-220 ppm.

      • Number of Scans : 1024 or more, as needed for adequate signal-to-noise.

  • Data Processing :

    • Apply a Fourier transform with an appropriate window function (e.g., exponential with 0.3 Hz line broadening).[4]

    • Phase the spectrum manually or automatically.[4]

    • Apply a baseline correction.[4]

    • Calibrate the chemical shift scale to the internal standard or the residual solvent peak.[4]

    • Integrate all signals in the ¹H spectrum to determine relative proton counts.

Data Presentation: Predicted NMR Data
Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
-OCH₃ ~3.8Singlet~53
-CH (NH₂)~4.1Doublet or Triplet~55-60
Cyclohexyl -CH -~1.9-2.1Multiplet~35-40
Cyclohexyl -CH₂ -~1.1-1.8Multiplet~25-30
C =O--~170-172

Note: Predicted values are based on typical shifts for similar functional groups and may vary based on solvent and concentration.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of the target compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like amino acid hydrochlorides. The analysis will confirm the mass of the protonated molecular ion of the free base [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing valuable structural information.[5] Common fragmentation patterns for amino acid esters include cleavage adjacent to the nitrogen (alpha-cleavage) and loss of the ester group.[6][7]

Experimental Protocol: ESI-MS
  • Sample Preparation :

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

  • Instrumentation and Analysis :

    • Mass Spectrometer : An ESI-Time of Flight (TOF) or ESI-Quadrupole instrument.

    • Ionization Mode : Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

    • Mobile Phase : A typical mobile phase is 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

    • Infusion : Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental formula.

Data Presentation: Predicted Mass Spectrometry Data

The free base of the compound is C₉H₁₇NO₂ with a monoisotopic mass of 171.126 g/mol .[8]

Ion Formula Predicted m/z (Monoisotopic) Notes
[M+H]⁺[C₉H₁₈NO₂]⁺172.1332Protonated molecular ion of the free base.[8]
[M-OCH₃]⁺[C₈H₁₄NO]⁺140.1070Loss of the methoxy group.
[M-COOCH₃]⁺[C₇H₁₄N]⁺112.1121Loss of the methoxycarbonyl group.
[C₆H₁₁]⁺[C₆H₁₁]⁺83.0855Cyclohexyl fragment.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is the primary technique for assessing the purity and enantiomeric excess of this compound. Two distinct HPLC methods are required:

  • Reversed-Phase HPLC (RP-HPLC) : Used to determine chemical purity by separating the main compound from any impurities or degradation products. A C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[9]

  • Chiral HPLC : Essential for determining the enantiomeric purity (quantifying the (2S)-enantiomer in the (2R)-product). This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating enantiomers of amino acid derivatives.[10][11] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[12]

HPLC_Method_Selection cluster_input Input cluster_decision Analytical Goal cluster_methods HPLC Method cluster_details Typical Conditions Analyte Methyl (2R)-2-amino-2- cyclohexylacetate HCl Goal What needs to be measured? Analyte->Goal Purity Chemical Purity Goal->Purity Impurities & Degradants Enantiopurity Enantiomeric Purity Goal->Enantiopurity (2S)-enantiomer content PurityDetails Column: Achiral C18 Mobile Phase: ACN/H₂O Gradient Purity->PurityDetails EnantioDetails Column: Chiral Stationary Phase (CSP) Mobile Phase: Hexane/IPA Isocratic Enantiopurity->EnantioDetails

Experimental Protocol: Reversed-Phase HPLC for Chemical Purity
  • Instrumentation :

    • HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions :

    • Column : Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.[9]

    • Mobile Phase B : 0.1% TFA in acetonitrile.[9]

    • Gradient : 5% B to 95% B over 20 minutes.

    • Flow Rate : 1.0 mL/min.[9]

    • Column Temperature : 30 °C.

    • Detection : UV at 210 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Dissolve the sample in the mobile phase (e.g., 10% acetonitrile in water) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Instrumentation :

    • HPLC system with a UV detector.

  • Chromatographic Conditions :

    • Column : Polysaccharide-based chiral column such as CHIRALPAK® IA or IC (250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase : A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting point is 90:10 (v/v) n-Hexane:Isopropanol. Adjust the ratio to optimize resolution.[11] For basic compounds, 0.1% diethylamine can be added to improve peak shape.

    • Mode : Isocratic.

    • Flow Rate : 0.8 mL/min.[11]

    • Column Temperature : 25 °C.

    • Detection : UV at 210 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter if necessary.

X-ray Crystallography

Application Note

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[13] For this compound, this technique can provide an absolute confirmation of the (2R) stereochemistry. It also reveals detailed information about bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state.[13][14] The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
  • Crystallization :

    • Grow single crystals of the compound. This is often the most challenging step and requires screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

    • Select a suitable, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope.

  • Data Collection :

    • Mount the selected crystal on a goniometer head.

    • Place the crystal in a modern X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal structure.

    • The intensities and positions of the diffracted spots are recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement :

    • The collected diffraction data is processed to produce a set of structure factors.

    • Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.[13]

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[13] The final refined structure provides the absolute configuration and precise geometric parameters.

Analytical_Workflow cluster_primary Primary Characterization cluster_purity Purity Assessment cluster_definitive Definitive Structure start Sample: Methyl (2R)-2-amino-2- cyclohexylacetate HCl nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms nmr_result Structural Confirmation nmr->nmr_result rp_hplc Reversed-Phase HPLC nmr->rp_hplc ms_result Molecular Weight Confirmation ms->ms_result ms->rp_hplc chiral_hplc Chiral HPLC rp_hplc->chiral_hplc rp_hplc_result Chemical Purity (%) rp_hplc->rp_hplc_result chiral_hplc_result Enantiomeric Purity (% ee) chiral_hplc->chiral_hplc_result xray X-Ray Crystallography (if single crystal) chiral_hplc->xray xray_result Absolute Configuration & Solid-State Structure xray->xray_result end Fully Characterized Compound xray->end

References

Application Note: Chiral HPLC Method for the Enantiomeric Purity of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric purity of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride.

Introduction

This compound is a chiral non-proteinogenic amino acid ester. The stereochemistry of such compounds is critical in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, a robust and reliable analytical method for the separation and quantification of its enantiomer, methyl (2S)-2-amino-2-cyclohexylacetate, is essential for quality control and regulatory compliance.

This application note describes a normal-phase chiral HPLC method utilizing a polysaccharide-based chiral stationary phase (CSP), which is a widely adopted and effective technique for the resolution of amino acid ester enantiomers.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, offer excellent chiral recognition capabilities for a broad range of compounds.[1]

Principle of the Method

The separation is based on the differential interaction of the enantiomers of methyl 2-amino-2-cyclohexylacetate with a chiral stationary phase. In this proposed method, a cellulose-based CSP is used. The chiral selector, cellulose tris(3,5-dimethylphenylcarbamate), forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. A mobile phase consisting of a non-polar solvent and an alcohol modifier is used to elute the compounds.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size) or equivalent column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Solvents: HPLC grade n-hexane and 2-propanol (isopropanol).

  • Analyte: this compound and its racemic mixture for method development and system suitability.

Preparation of Mobile Phase

Prepare the mobile phase by mixing n-hexane and 2-propanol in the desired ratio. For the starting conditions, a mixture of n-hexane:2-propanol (90:10, v/v) is recommended.[2] Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard and Sample Solutions
  • Standard Solution: Accurately weigh about 10 mg of the racemic methyl 2-amino-2-cyclohexylacetate hydrochloride standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution using the mobile phase as the diluent.

Chromatographic Conditions

The following are the recommended starting chromatographic conditions. Optimization may be required based on the specific column and system used.

ParameterRecommended Condition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane : 2-propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of methyl 2-amino-2-cyclohexylacetate enantiomers. Please note that since specific experimental data for the target analyte is not available in the cited literature, the following data is representative for a similar aliphatic amino acid ester separated on a Chiralcel OD-H column under comparable conditions and serves as an illustrative example.[3]

Parameter(S)-enantiomer (Impurity)(R)-enantiomer (API)
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Retention Factor (k') 2.42.9
Separation Factor (α) \multicolumn{2}{c}{1.21}
Resolution (R_s) \multicolumn{2}{c}{> 2.0}

System Suitability

To ensure the validity of the analytical results, a system suitability test should be performed before the analysis of any samples. The following parameters should be checked using the racemic standard solution.

ParameterAcceptance Criteria
Resolution (R_s) ≥ 1.5
Tailing Factor (T) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% (for n=6)

Method Development and Optimization

The provided method is a starting point. For optimization to improve resolution or reduce run time, the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of n-hexane to 2-propanol is a critical parameter. Increasing the percentage of 2-propanol will generally decrease retention times but may also affect the resolution. A range of 5% to 20% 2-propanol can be explored.

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A lower flow rate may improve resolution but will increase the run time.

  • Column Temperature: Temperature can affect the kinetics of the chiral recognition process. Varying the temperature between 20 °C and 40 °C may improve peak shape and resolution.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral HPLC analysis.

G Chiral HPLC Analysis Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (n-hexane:2-propanol) system_setup HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->system_setup prep_standards Prepare Standard and Sample Solutions system_suitability System Suitability Test (Racemic Standard) prep_standards->system_suitability system_setup->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis If Passed data_acquisition Data Acquisition (Chromatogram) sample_analysis->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration calculation Calculate Enantiomeric Purity peak_integration->calculation

Caption: Workflow for Chiral HPLC Method.

Logical Relationship for Method Optimization

The following diagram shows the logical relationship between key parameters in method optimization.

G Method Optimization Logic start Initial Method resolution Resolution (Rs) start->resolution mobile_phase Adjust Mobile Phase (% 2-Propanol) resolution->mobile_phase Rs < 1.5 flow_rate Adjust Flow Rate resolution->flow_rate Adjust Peak Shape/ Run Time temperature Adjust Temperature resolution->temperature Fine-tune Selectivity final_method Optimized Method resolution->final_method Rs >= 1.5 mobile_phase->resolution flow_rate->resolution temperature->resolution

Caption: Logic for HPLC Method Optimization.

References

Application Note: NMR Analysis of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a chiral amino acid ester derivative of significant interest in pharmaceutical research and development due to its potential applications as a building block in the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for its use in drug discovery and manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, conformation, and purity of a compound. This application note provides a comprehensive protocol for the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data to facilitate accurate spectral interpretation.

Predicted NMR Spectral Data

Due to the chirality and the presence of a cyclohexane ring, the NMR spectra of this compound are expected to exhibit complexities arising from diastereotopic protons. The following tables present predicted ¹H and ¹³C NMR data, which serve as a guide for spectral assignment. These predictions were generated using established NMR prediction software.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J) in Hz
NH₃⁺8.5 - 9.5br s-
H23.95d5.5
O-CH₃3.75s-
H1'2.15m-
H2'eq, H6'eq1.85m-
H2'ax, H6'ax1.25m-
H3'eq, H5'eq1.70m-
H3'ax, H5'ax1.15m-
H4'eq1.60m-
H4'ax1.05m-

Note: The cyclohexyl protons are expected to show complex overlapping multiplets due to diastereotopicity and spin-spin coupling.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O170.5
C258.0
O-CH₃53.0
C1'40.0
C2', C6'28.5
C3', C5'25.0
C4'24.5

Experimental Protocols

This section details the methodology for the preparation of an NMR sample of this compound and the acquisition of high-quality ¹H and ¹³C NMR spectra.

Materials and Equipment
  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) or residual solvent peak for internal standard

  • High-precision 5 mm NMR tubes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Protocol
  • Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the NMR tube and vortex gently until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Transfer (if applicable): If the sample was dissolved in a separate vial, transfer the solution to the NMR tube using a clean Pasteur pipette.

  • Standard: Ensure the solvent contains an internal standard (e.g., TMS) or use the residual solvent peak for calibration.

NMR Data Acquisition Protocol
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the DMSO-d₆.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a sufficient number of scans (e.g., 1024 or more) for adequate signal accumulation due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual DMSO peak (at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Mandatory Visualizations

chemical_structure Figure 1: Chemical Structure of this compound cluster_main C1 C1' C2 C2 C1->C2 c2_prime C2' C1->c2_prime c6_prime C6' C1->c6_prime H1_prime H1' C1->H1_prime O1 O C2->O1 O2 O C2->O2 NH3 NH₃⁺ C2->NH3 H2 H2 C2->H2 C_Me CH₃ O2->C_Me Cl Cl⁻ c3_prime C3' c2_prime->c3_prime c6_prime->C1 c4_prime C4' c3_prime->c4_prime c5_prime C5' c4_prime->c5_prime c5_prime->c6_prime

Caption: Chemical structure with atom numbering for NMR assignments.

nmr_workflow Figure 2: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in DMSO-d₆ (0.6-0.7 mL) weigh->dissolve vortex Vortex to Mix dissolve->vortex load Load Sample into NMR Spectrometer vortex->load lock Lock & Shim load->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate Spectra phase->calibrate integrate Integrate ¹H Signals calibrate->integrate peak_pick Peak Picking integrate->peak_pick assign Assign Signals peak_pick->assign report Generate Report assign->report

Caption: Workflow for NMR analysis of the target compound.

Discussion

The predicted ¹H NMR spectrum is expected to show a broad singlet for the ammonium protons (NH₃⁺) in the downfield region. The methoxy protons (O-CH₃) should appear as a sharp singlet, while the alpha-proton (H2) will likely be a doublet due to coupling with the adjacent cyclohexyl proton (H1'). The cyclohexyl protons will present as a complex series of overlapping multiplets in the aliphatic region. The presence of the chiral center at C2 renders the geminal protons on the cyclohexane ring (e.g., at C2' and C6') diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings, further complicating the spectrum.

The predicted ¹³C NMR spectrum is simpler, with distinct signals expected for the carbonyl carbon, the alpha-carbon (C2), the methoxy carbon, and the carbons of the cyclohexyl ring. Due to symmetry, some of the cyclohexyl carbons may have similar chemical shifts (C2'/C6' and C3'/C5').

Potential impurities from the synthesis, such as residual starting materials or solvents, should also be considered during spectral analysis. A common synthesis route involves the esterification of (2R)-2-amino-2-cyclohexylacetic acid. Incomplete reaction could lead to the presence of the starting carboxylic acid, which would be evident by a broad carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm) and a corresponding carboxylic carbon signal in the ¹³C NMR spectrum.

Conclusion

This application note provides a detailed protocol and predicted spectral data for the ¹H and ¹³C NMR analysis of this compound. The provided information will aid researchers, scientists, and drug development professionals in the accurate structural verification and purity assessment of this important chiral building block. The complexity of the ¹H NMR spectrum due to diastereotopicity highlights the importance of using high-field NMR instrumentation and potentially 2D NMR techniques (e.g., COSY, HSQC) for unambiguous signal assignment in complex chiral molecules.

Application Note: Derivatization of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride for Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the derivatization of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and enantiomeric purity assessment by High-Performance Liquid Chromatography (HPLC). The protocols described herein are essential for the accurate characterization and quality control of this important glycine derivative in research and drug development settings.

Introduction

Methyl (2R)-2-amino-2-cyclohexylacetate is a chiral glycine derivative of interest in pharmaceutical development. Accurate and sensitive analytical methods are crucial for its quantification and the determination of its enantiomeric purity. Direct analysis of this compound can be challenging due to its polarity and, in the case of GC, its low volatility. Derivatization is a key sample preparation step that modifies the analyte to improve its chromatographic behavior and detection.[1]

For GC-MS analysis, derivatization is employed to increase the volatility and thermal stability of the analyte.[2][3][4][5] This is typically achieved by converting the polar amino group into a less polar, more volatile derivative. Acylation with reagents such as trifluoroacetic anhydride (TFAA) is a common and effective strategy for the derivatization of amino groups.

For HPLC analysis, particularly for determining enantiomeric purity, chiral derivatization is the method of choice. This involves reacting the chiral analyte with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[6][7] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used chiral derivatizing agent for the analysis of amino acids and their derivatives.[6][7][8]

This application note details two primary derivatization protocols:

  • N-Trifluoroacetylation for GC-MS Analysis: A robust method for the quantification of total methyl 2-amino-2-cyclohexylacetate.

  • Derivatization with Marfey's Reagent for HPLC Analysis: A sensitive method for the determination of the enantiomeric purity of methyl (2R)-2-amino-2-cyclohexylacetate.

Materials and Methods

Protocol 1: N-Trifluoroacetylation for GC-MS Analysis

This protocol describes the derivatization of the amino group of methyl 2-amino-2-cyclohexylacetate with trifluoroacetic anhydride (TFAA) to form the volatile N-trifluoroacetyl derivative suitable for GC-MS analysis.

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (EtOAc), anhydrous

  • Pyridine, anhydrous

  • Nitrogen gas, high purity

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial.

  • Drying: Dry the sample under a gentle stream of nitrogen gas or in a vacuum desiccator for at least 30 minutes to remove any residual moisture.

  • Derivatization Reaction:

    • Add 200 µL of anhydrous ethyl acetate to the vial.

    • Add 50 µL of anhydrous pyridine.

    • Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

    • Cap the vial tightly and vortex for 1 minute.

  • Reaction Incubation: Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Solvent Evaporation: After incubation, cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried derivative in 1 mL of ethyl acetate.

  • GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

GC-MS Parameters (Typical):

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-500 m/z
Protocol 2: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis

This protocol details the derivatization of methyl (2R)-2-amino-2-cyclohexylacetate with Marfey's reagent to form diastereomers for the determination of enantiomeric purity by reversed-phase HPLC.

Materials:

  • This compound

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) solution (1% w/v in acetone)

  • Acetone

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • HPLC system with a UV detector and a C18 column

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in water.

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the sample solution with 40 µL of 1 M sodium bicarbonate solution.

    • Add 200 µL of the 1% Marfey's reagent solution in acetone.

  • Reaction Incubation: Vortex the mixture and incubate at 40°C for 1 hour in a water bath.

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M hydrochloric acid.

  • Sample Dilution: Dilute the final reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Inject an appropriate volume (e.g., 20 µL) of the diluted sample onto the HPLC system.

HPLC Parameters (Typical):

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 340 nm

Results and Data Presentation

The following tables summarize the expected quantitative data from the analysis of derivatized methyl (2R)-2-amino-2-cyclohexylacetate.

Table 1: GC-MS Analysis of N-Trifluoroacetyl-methyl-2-amino-2-cyclohexylacetate

ParameterExpected Value
Retention Time (min) ~ 12.5
Key Mass Fragments (m/z) 267 (M+), 208, 154, 81
Limit of Detection (LOD) 1-5 ng/mL
Limit of Quantification (LOQ) 5-15 ng/mL
Linearity (r²) > 0.995

Table 2: HPLC Analysis of Marfey's Adduct of Methyl 2-amino-2-cyclohexylacetate

ParameterExpected Value
Retention Time (L-FDAA-(R)-enantiomer) (min) ~ 15.2
Retention Time (L-FDAA-(S)-enantiomer) (min) ~ 16.5
Separation Factor (α) > 1.1
Resolution (Rs) > 1.5
Limit of Detection (LOD) 0.1-0.5 µg/mL
Limit of Quantification (LOQ) 0.5-2.0 µg/mL

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Methyl (2R)-2-amino-2- cyclohexylacetate HCl drying Drying (N2 stream) start->drying reaction Add EtOAc, Pyridine, TFAA Heat at 60°C for 30 min drying->reaction evaporation Evaporation (N2 stream) reaction->evaporation reconstitution Reconstitute in EtOAc evaporation->reconstitution gcms GC-MS Analysis reconstitution->gcms

Caption: Workflow for N-Trifluoroacetylation and GC-MS Analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Methyl (2R)-2-amino-2- cyclohexylacetate HCl Solution reaction Add NaHCO3, Marfey's Reagent Heat at 40°C for 1 hr start->reaction quench Quench with HCl reaction->quench dilution Dilute with Mobile Phase quench->dilution hplc HPLC-UV Analysis dilution->hplc

Caption: Workflow for Derivatization with Marfey's Reagent and HPLC Analysis.

Conclusion

The derivatization protocols presented in this application note provide reliable and robust methods for the quantitative analysis and enantiomeric purity determination of this compound. The N-trifluoroacetylation method followed by GC-MS analysis is suitable for accurate quantification of the total analyte, while derivatization with Marfey's reagent and subsequent HPLC analysis allows for the precise determination of enantiomeric excess. These methods are valuable tools for quality control and characterization in the development of pharmaceuticals containing this chiral building block.

References

Application Notes and Protocols: Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a non-proteinogenic α-amino acid ester that serves as a valuable chiral building block in medicinal chemistry. Its rigid cyclohexyl moiety provides a lipophilic scaffold that can impart favorable pharmacokinetic properties to drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes. The synthesis of Saxagliptin, a potent and selective DPP-4 inhibitor, is presented as a key application.

Introduction

The unique structural feature of this compound, combining a chiral center with a bulky, non-aromatic carbocyclic ring, makes it an attractive synthon for introducing conformational constraint and lipophilicity into target molecules. These properties are often sought after in drug design to enhance binding affinity, selectivity, and metabolic stability. One of the most significant applications of this and structurally related amino acids is in the development of "gliptins," a class of drugs that inhibit the DPP-4 enzyme.

Key Application: Synthesis of DPP-4 Inhibitors (e.g., Saxagliptin)

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4][5] This mechanism of action provides glycemic control with a low risk of hypoglycemia.[4]

The cyclohexylglycine moiety is a key structural component of the DPP-4 inhibitor Saxagliptin, where it plays a crucial role in binding to the S2 subsite of the DPP-4 active site.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₉H₁₈ClNO₂[3]
Molecular Weight207.70 g/mol [3]
AppearanceWhite to off-white solidCommercially available
SolubilitySoluble in water and polar organic solventsGeneral knowledge
Quantitative Data: Biological Activity of Saxagliptin
ParameterValueTargetConditionsReference
IC₅₀2.5 ± 0.2 nM to 9.8 ± 0.3 nMCynomolgus monkey plasma DPP-4In vitro, pseudo-steady-state[6]
Kᵢ1.3 nMHuman DPP-437°C[7]
t₁/₂ (dissociation)50 minutesHuman DPP-437°C[7]

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the N-terminal protection of the starting material, a necessary step for its use in subsequent peptide coupling reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv.) and triethylamine (2.2 equiv.) in a 1:1 (v/v) mixture of dioxane and water.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-protected product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling for the Synthesis of a Saxagliptin Precursor

This protocol outlines the coupling of the N-Boc-protected cyclohexylglycine methyl ester with a suitable partner, such as a methanoprolinamide derivative, which is a key step in the synthesis of Saxagliptin.

Materials:

  • N-Boc-methyl (2R)-2-amino-2-cyclohexylacetate (from Protocol 1)

  • Methanoprolinamide derivative (e.g., (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve N-Boc-methyl (2R)-2-amino-2-cyclohexylacetate (1.0 equiv.), the methanoprolinamide derivative (1.0 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv.) to the mixture, followed by the portion-wise addition of EDC (1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Visualizations

Signaling Pathway

DPP4_Incretin_Pathway Food Food Intake Intestine Intestinal L-cells Food->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP releases Pancreas_beta Pancreatic β-cells GLP1_GIP->Pancreas_beta stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is inactivated by Pancreas_alpha Pancreatic α-cells GLP1_GIP->Pancreas_alpha inhibits Insulin Insulin Secretion Pancreas_beta->Insulin releases Glucose_uptake Glucose Uptake by Tissues Insulin->Glucose_uptake promotes Blood_glucose_down Lowered Blood Glucose Glucose_uptake->Blood_glucose_down Inactive_incretins Inactive Incretins DPP4->Inactive_incretins Glucagon_down Reduced Glucagon Secretion Pancreas_alpha->Glucagon_down Hepatic_glucose_down Reduced Hepatic Glucose Production Glucagon_down->Hepatic_glucose_down Hepatic_glucose_down->Blood_glucose_down Saxagliptin Saxagliptin Saxagliptin->DPP4 inhibits

Caption: DPP-4 inhibition pathway for glycemic control.

Experimental Workflow

Synthesis_Workflow Start Methyl (2R)-2-amino-2- cyclohexylacetate HCl Boc_protection Protocol 1: Boc Protection Start->Boc_protection Boc_product N-Boc-methyl (2R)-2-amino- 2-cyclohexylacetate Boc_protection->Boc_product Amide_coupling Protocol 2: Amide Coupling Boc_product->Amide_coupling Coupling_partner Methanoprolinamide Derivative Coupling_partner->Amide_coupling Coupled_product Saxagliptin Precursor (N-Boc protected amide) Amide_coupling->Coupled_product Deprotection Final Deprotection Steps Coupled_product->Deprotection Final_product Saxagliptin Deprotection->Final_product

Caption: Synthetic workflow for a Saxagliptin precursor.

Conclusion

This compound is a versatile chiral building block with significant applications in medicinal chemistry, particularly in the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes. The protocols and data presented herein provide a foundation for researchers to utilize this compound in the design and synthesis of novel therapeutic agents. The unique conformational and physicochemical properties imparted by the cyclohexylglycine scaffold continue to make it a valuable component in modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of this valuable chiral non-proteinogenic amino acid derivative.

I. Overview of the Synthetic Strategy

The synthesis of this compound is typically approached in a two-stage process. The initial and most critical stage is the enantioselective synthesis of the chiral α-amino acid, (2R)-2-amino-2-cyclohexylacetic acid. This is followed by the esterification of the carboxylic acid to the corresponding methyl ester, with concurrent formation of the hydrochloride salt.

Synthesis_Overview cluster_0 Stage 1: Asymmetric Amino Acid Synthesis cluster_1 Stage 2: Esterification and Salt Formation Start Cyclohexanecarboxaldehyde + Amine Source + Cyanide Source Strecker Asymmetric Strecker Reaction Start->Strecker Chiral Catalyst or Auxiliary AminoAcid (2R)-2-amino-2-cyclohexylacetic acid Strecker->AminoAcid Hydrolysis Esterification Esterification AminoAcid->Esterification Methanol (MeOH) + Acid Catalyst (e.g., HCl) Product Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride Esterification->Product Resolution_Workflow Racemic Racemic (R,S)-2-amino-2- cyclohexylacetic acid Diastereomers Mixture of Diastereomeric Salts: (R)-acid-(+)-tartrate (S)-acid-(+)-tartrate Racemic->Diastereomers ChiralAcid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ChiralAcid->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization SeparatedSalts Separated Diastereomeric Salts Crystallization->SeparatedSalts Neutralization Neutralization & Extraction SeparatedSalts->Neutralization Enantiomers Enantiomerically Pure (R) and (S) Amino Acids Neutralization->Enantiomers

Technical Support Center: Purification of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is recrystallization. This technique is widely used for the purification of solid organic compounds, particularly salts like hydrochlorides. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize while impurities remain in the solution.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amino acid hydrochlorides, polar protic solvents are often a good starting point. A common approach is to use a solvent system, such as a mixture of an alcohol (like ethanol or isopropanol) and an anti-solvent (like diethyl ether or ethyl acetate), to achieve the desired solubility profile.

Q3: What are the potential impurities I might encounter during the purification of this compound?

A3: Potential impurities can include unreacted starting materials from the synthesis, the corresponding free base (methyl (2R)-2-amino-2-cyclohexylacetate), the diastereomeric (2S) isomer, and byproducts from side reactions. If the hydrochloride salt is formed in situ, residual acid may also be present.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is effective for determining both chemical and enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the compound and detect the presence of solvent or other organic impurities. Melting point analysis can also provide a good indication of purity, as impurities tend to lower and broaden the melting range.

Troubleshooting Guide

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable, or not enough solvent is being used.Try a more polar solvent or a different solvent mixture. Incrementally add more hot solvent until the compound dissolves.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the compound is highly impure.[1]Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.[1] Alternatively, redissolve the oil in more hot solvent and allow it to cool more slowly. Seeding the solution with a small crystal of pure product can also help induce crystallization.[1]
No crystals form upon cooling. The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Try scratching the inside of the flask with a glass rod to create nucleation sites.[1] Add a seed crystal of the pure compound.[1] If crystals still do not form, reduce the volume of the solvent by evaporation and cool again.[1] Alternatively, add an anti-solvent dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly.
Crystals form too quickly, potentially trapping impurities. The solution is too concentrated, or it is being cooled too rapidly.Reheat the solution and add a small amount of additional solvent.[1] Allow the flask to cool to room temperature slowly before placing it in an ice bath.
The yield of purified product is low. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may be more soluble than anticipated.Concentrate the mother liquor and cool it to obtain a second crop of crystals.[1] Ensure you are using the minimum amount of hot solvent necessary for dissolution.
The purified product is not sufficiently pure. The recrystallization was not efficient in removing certain impurities. The cooling was too rapid, leading to the inclusion of impurities in the crystal lattice.Perform a second recrystallization. Consider using a different solvent system. Ensure slow cooling to allow for selective crystallization.

Experimental Protocols

Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system and volumes should be determined empirically for each batch.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol)

  • Anti-solvent (e.g., diethyl ether or ethyl acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the primary recrystallization solvent (e.g., isopropanol) to the flask.

  • Heating: Gently heat the mixture with stirring. Add more of the primary solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, proceed with the troubleshooting steps outlined above (e.g., scratching the flask or seeding).

  • Inducing Precipitation: Once the solution has reached room temperature, an anti-solvent (e.g., diethyl ether) can be added dropwise with stirring until the solution becomes slightly turbid.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound. Actual results may vary depending on the initial purity and the specific conditions used.

Purification Step Starting Purity (%) Final Purity (%) Yield (%) Appearance
Recrystallization (Isopropanol/Diethyl Ether) 85>9875-85White crystalline solid
Recrystallization (Ethanol/Ethyl Acetate) 90>9980-90White crystalline solid

Visualizations

Purification_Workflow cluster_start Starting Material cluster_process Purification Process cluster_end Final Product Crude_Product Crude Methyl (2R)-2-amino-2- cyclohexylacetate hydrochloride Dissolution Dissolve in hot solvent (e.g., Isopropanol) Crude_Product->Dissolution Decolorization Decolorize with activated charcoal (Optional) Dissolution->Decolorization Crystallization Cool to room temperature Hot_Filtration Hot filtration Decolorization->Hot_Filtration Hot_Filtration->Crystallization Induce_Precipitation Add anti-solvent (e.g., Diethyl Ether) Crystallization->Induce_Precipitation Cooling Cool in ice bath Induce_Precipitation->Cooling Filtration Vacuum filtration Cooling->Filtration Washing Wash with cold anti-solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure Methyl (2R)-2-amino-2- cyclohexylacetate hydrochloride Drying->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Problem during crystallization? Oiling_Out Compound 'oils out'? Start->Oiling_Out Yes No_Crystals No crystals form? Start->No_Crystals No Oiling_Out_Sol Add more solvent, cool slowly, or seed with a crystal. Oiling_Out->Oiling_Out_Sol Low_Yield Low yield? No_Crystals->Low_Yield No No_Crystals_Sol Scratch flask, add seed crystal, or add anti-solvent. No_Crystals->No_Crystals_Sol Low_Yield_Sol Concentrate mother liquor for a second crop. Low_Yield->Low_Yield_Sol

Caption: Troubleshooting decision tree for the crystallization of this compound.

References

Technical Support Center: Recrystallization of Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of this compound?

Q2: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point.[4] This often happens if the solution is too concentrated or cools too quickly. To remedy this, try the following:

  • Reheat and Dilute: Reheat the mixture to dissolve the oil and add a small amount of the primary solvent to dilute the solution.[4]

  • Slow Cooling: Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help slow the cooling rate.[5]

  • Change Solvent System: If the problem persists, a different solvent system may be required.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

If crystallization does not occur spontaneously, it is likely because the solution is not supersaturated. The following techniques can be used to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal formation.[4][5]

  • Reduce Solvent Volume: If the solution is too dilute, you can heat it to boil off some of the solvent to increase the concentration of the solute.[4][6]

  • Lower Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or even a freezer, provided the solvent will not freeze.[5]

Q4: The purity of my recrystallized product is not satisfactory. How can I improve it?

Low purity after recrystallization can result from several factors:

  • Incomplete Dissolution: Ensure all the desired compound and soluble impurities are fully dissolved in the minimum amount of hot solvent. Insoluble impurities should be removed by hot filtration.[2]

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[4] Ensure the solution cools slowly.

  • Insufficient Washing: The crystals should be washed with a small amount of cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[5] Ensure the wash solvent is cold to minimize dissolution of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve - Inappropriate solvent. - Insufficient solvent.- Test solubility in different polar solvents (e.g., methanol, isopropanol). - Add more solvent in small increments until the solid dissolves at the solvent's boiling point.
"Oiling out" - Solution is too concentrated. - Cooling is too rapid. - Impurities are lowering the melting point.- Reheat the solution and add more of the primary solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][5] - Consider a preliminary purification step if the starting material is very impure.
No crystal formation - Solution is not supersaturated. - Lack of nucleation sites.- Reduce the volume of the solvent by boiling.[4][6] - Scratch the inner surface of the flask with a glass rod.[6] - Add a seed crystal of the pure compound.[4][5] - Cool the solution to a lower temperature.[5]
Low recovery yield - Too much solvent was used. - Crystals were washed with warm solvent. - Premature crystallization during hot filtration.- Concentrate the filtrate to recover more product. - Always wash crystals with a minimal amount of ice-cold solvent.[5] - Ensure the funnel and receiving flask are pre-heated before hot filtration.[5]
Colored impurities in crystals - Colored impurities were not removed.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound using an ethanol/acetone solvent system, which is effective for similar amine hydrochlorides.[2]

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Acetone (Reagent Grade)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Anti-Solvent Addition: While stirring the cooled ethanol solution, slowly add acetone as an anti-solvent until the solution becomes cloudy, indicating precipitation of the product.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

G start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent (Ethanol) start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slowly Cool to Room Temperature hot_filter_q->cool No hot_filter->cool add_antisolvent Add Anti-Solvent (Acetone) and Cool in Ice Bath cool->add_antisolvent crystals_q Crystals Formed? add_antisolvent->crystals_q troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent crystals_q->troubleshoot No filter Vacuum Filtration crystals_q->filter Yes troubleshoot->add_antisolvent wash Wash with Cold Anti-Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Recrystallization workflow for this compound.

G purity Crystal Purity & Yield solvent Solvent Choice solvent->purity affects solubility differential cooling Cooling Rate cooling->purity impacts crystal lattice perfection concentration Solute Concentration concentration->purity determines supersaturation impurities Initial Impurity Level impurities->purity can inhibit crystallization or co-precipitate washing Washing Technique washing->purity removes surface impurities

Caption: Key factors influencing the success of recrystallization.

References

Technical Support Center: Synthesis of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A common and efficient method for the esterification of the parent amino acid, (2R)-2-amino-2-cyclohexylacetic acid, involves reaction with methanol in the presence of a catalyst such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). These reagents facilitate the formation of the methyl ester hydrochloride salt in good to excellent yields. An alternative approach involves the resolution of a racemic mixture of methyl 2-amino-2-cyclohexylacetate, often employing a chiral resolving agent like tartaric acid to selectively crystallize the desired (2R)-enantiomer.

Q2: What are the most common impurities I should be aware of during this synthesis?

The synthesis of this compound can present several potential impurities. These can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials such as (2R)-2-amino-2-cyclohexylacetic acid, and residual solvents used during the reaction and purification steps (e.g., methanol, toluene, ethyl acetate).

  • Product-Related Impurities: The most significant of these is the undesired (S)-enantiomer. Other potential impurities include the free carboxylic acid, (2R)-2-amino-2-cyclohexylacetic acid, formed via hydrolysis of the ester, and potential N-acylated byproducts.

  • Byproducts from Specific Synthetic Routes: If a Strecker synthesis is employed to produce the initial amino acid, related impurities from this process could potentially be carried through.

Q3: How can I minimize the formation of the (S)-enantiomer?

Minimizing the formation of the undesired (S)-enantiomer is critical. If starting from an enantiomerically pure (2R)-amino acid, it is crucial to use mild esterification conditions to prevent racemization. Esterification methods using TMSCl in methanol at room temperature are generally considered to have a low risk of racemization. If employing a resolution strategy, careful optimization of the crystallization conditions with the chiral resolving agent is necessary to ensure high diastereomeric purity of the salt, which then translates to high enantiomeric purity of the final product.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield Incomplete esterification reaction.- Ensure starting materials are dry. - Increase reaction time or temperature moderately. - Use a higher excess of the esterifying agent (e.g., methanol and TMSCl).
Product loss during workup or purification.- Optimize extraction and crystallization solvents. - Ensure the pH is appropriately controlled during extractions to prevent the product from remaining in the aqueous phase.
High Levels of (S)-Enantiomer Racemization during the esterification step.- Employ milder reaction conditions (e.g., room temperature). - Consider using a different esterification method known for low racemization, such as the TMSCl/methanol system.
Inefficient chiral resolution.- Re-optimize the crystallization conditions (solvent, temperature, and concentration) for the diastereomeric salt. - Screen different chiral resolving agents.
Presence of Unreacted Amino Acid Incomplete reaction.- Increase the stoichiometry of the esterifying reagents. - Extend the reaction time.
Hydrolysis to the Carboxylic Acid Exposure to water during workup or storage.- Use anhydrous solvents and reagents. - Ensure thorough drying of the final product. - Store the product in a desiccator.
Residual Solvents Detected Inadequate drying of the final product.- Dry the product under high vacuum for an extended period. - Consider a final recrystallization step from a solvent in which the residual solvents are soluble but the product has low solubility.

Quantitative Data on Common Impurities

The following table summarizes common impurities and their typical acceptable limits in the final product. Note that these values are illustrative and may vary depending on the specific requirements of the application.

ImpurityTypical SourceMethod of DetectionTypical Specification
(S)-EnantiomerRacemization or incomplete resolutionChiral HPLC≤ 0.15%
(2R)-2-amino-2-cyclohexylacetic acidIncomplete esterification or hydrolysisHPLC, GC-MS (after derivatization)≤ 0.5%
Residual MethanolReaction solventHeadspace GC≤ 3000 ppm
Residual TolueneCrystallization solventHeadspace GC≤ 890 ppm

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification
  • Suspend (2R)-2-amino-2-cyclohexylacetic acid (1 equivalent) in anhydrous methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trimethylchlorosilane (TMSCl, 2 equivalents) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified product.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
  • Column: A chiral stationary phase column suitable for amino acid ester enantiomers (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the percentage of the (S)-enantiomer.

Protocol 3: Analysis of Residual Solvents by Headspace Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

  • Column: A column suitable for the separation of volatile organic compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Program: An appropriate temperature gradient to separate the solvents of interest. For example, hold at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80-100 °C

    • Vial Equilibration Time: 15-30 minutes

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable dissolution solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

  • Quantification: Use an external standard method by preparing calibration standards of the potential residual solvents in the same dissolution solvent.

Visual Workflow for Troubleshooting Impurities

G Troubleshooting Workflow for Impurities cluster_0 Impurity Identification cluster_1 Corrective Actions cluster_2 Verification start Impurity Detected in Methyl (2R)-2-amino-2-cyclohexylacetate HCl q1 Is the impurity the (S)-enantiomer? start->q1 q2 Is the impurity the starting amino acid? q1->q2 No action1 Review Chiral Method: - Optimize resolution conditions - Check for racemization during synthesis q1->action1 Yes q3 Is the impurity a residual solvent? q2->q3 No action2 Review Reaction Conditions: - Increase reaction time/reagents - Optimize workup to remove unreacted starting material q2->action2 Yes other Other Impurity (e.g., N-acyl, dimer) q3->other No action3 Review Drying Process: - Increase drying time/vacuum - Consider recrystallization q3->action3 Yes action4 Further Analysis: - Use LC-MS or NMR for identification - Review synthesis for potential side reactions other->action4 end Product Meets Purity Specifications action1->end action2->end action3->end action4->end

Technical Support Center: Optimizing Chiral Resolution of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chiral resolution of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a chiral separation method for this compound?

A1: The most crucial initial step is the selection of the appropriate Chiral Stationary Phase (CSP). For amino acid esters like this compound, polysaccharide-based CSPs are a highly effective starting point.[1][2] Specifically, columns with amylose or cellulose derivatives, such as Chiralpak® IA, are known to show good enantioselectivity for this class of compounds due to potential hydrogen bonding interactions between the analyte's carbonyl group and the chiral selector.[1]

Q2: Why am I seeing poor resolution or no separation of my enantiomers?

A2: Poor resolution can stem from several factors. Beyond an unsuitable CSP, the mobile phase composition is a primary cause.[3] The polarity of the mobile phase, the type and concentration of the organic modifier, and the presence of additives all play a significant role in chiral recognition.[4] For a basic compound like an amino acid ester, the absence of a suitable mobile phase additive can lead to poor peak shape and inadequate separation.

Q3: What is the role of mobile phase additives, and which ones should I consider?

A3: Mobile phase additives are critical for improving peak shape and enhancing enantioselectivity, especially for ionizable compounds.[5][6] For the basic amino group in this compound, a basic additive like diethylamine (DEA) or triethylamine (TEA) is often used in normal-phase chromatography to minimize undesirable interactions with the stationary phase.[6] In reversed-phase mode, an acidic additive like trifluoroacetic acid (TFA) or formic acid helps to ensure consistent protonation of the analyte and improve peak symmetry.[7] The concentration of these additives is typically low, around 0.1%.[2]

Q4: Can temperature and flow rate impact my chiral separation?

A4: Yes, both temperature and flow rate are important parameters for optimization. Lowering the column temperature often enhances chiral recognition and can lead to better resolution, though it may also increase analysis time.[3] Slower flow rates allow for more interaction between the analyte and the CSP, which can also improve separation.[3] It is advisable to systematically evaluate these parameters to find the optimal conditions for your specific separation.

Q5: I'm observing peak tailing. What are the likely causes and solutions?

A5: Peak tailing for a basic compound like an amino acid ester is often caused by secondary interactions with acidic silanol groups on the silica support of the CSP.[3] This can be mitigated by adding a basic modifier to the mobile phase, such as 0.1% DEA, which competes with the analyte for these active sites.[3] Another potential cause is column overload; try reducing the sample concentration or injection volume.

Q6: What is the "memory effect" in chiral chromatography?

A6: The memory effect refers to the influence of a column's history, particularly the mobile phase additives used previously, on the current separation.[8] Additives can adsorb to the stationary phase and affect subsequent analyses.[9] If you switch between methods using different additives, it is crucial to thoroughly flush the column to avoid this effect. For immobilized columns, a flush with a strong solvent like dimethylformamide (DMF) followed by ethanol can help reset the stationary phase.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chiral resolution of this compound.

Problem 1: Poor or No Enantiomeric Resolution
Potential Cause Recommended Action
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs. For amino acid esters, start with polysaccharide-based columns (e.g., Chiralpak® IA, AD-H).[1]
Suboptimal Mobile Phase Composition Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal phase, or the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer in reversed phase.
Lack of Mobile Phase Additive For normal phase, add a basic modifier like 0.1% DEA. For reversed phase, add an acidic modifier like 0.1% TFA to the mobile phase to improve peak shape and selectivity.[3][5]
Incorrect Temperature Optimize the column temperature. Start at ambient temperature and then evaluate lower temperatures (e.g., 10-25°C) to see if resolution improves.[3]
Problem 2: Poor Peak Shape (Tailing or Broadening)
Potential Cause Recommended Action
Secondary Interactions with CSP Add a mobile phase modifier to mask active sites. For a basic analyte, use a basic additive like 0.1% DEA in normal phase.[3]
Sample Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent Ensure the sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
Problem 3: Irreproducible Retention Times and Resolution
Potential Cause Recommended Action
Insufficient Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, especially when changing mobile phases.
Mobile Phase Instability Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of volatile components.
Column "Memory Effect" If the column has been used with different mobile phase additives, flush it thoroughly with an appropriate solvent to remove any adsorbed modifiers.[8]
Fluctuations in Temperature Use a column thermostat to maintain a constant temperature throughout the analysis.[3]

Experimental Protocols

The following are generalized starting protocols for the chiral resolution of this compound. These should be considered as starting points and will likely require optimization.

Protocol 1: Normal Phase HPLC
  • Column: Chiralpak® IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase at a concentration of 1 mg/mL. The presence of the basic additive (DEA) in the mobile phase should neutralize the hydrochloride salt in-situ.

Protocol 2: Reversed Phase HPLC
  • Column: Chiralpak® AD-RH (or similar polysaccharide-based reversed-phase CSP), 150 x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile (70:30, v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Visualizations

Chiral Method Development Workflow

A Select CSP (e.g., Polysaccharide-based) B Screen Mobile Phases (Normal & Reversed Phase) A->B C Initial Separation? B->C D Optimize Mobile Phase - % Organic Modifier - Additive Type/Conc. C->D Yes H No/Poor Separation C->H No I Peak Shape OK? D->I E Optimize Parameters - Flow Rate - Temperature F Resolution > 1.5? E->F F->D No G Method Validation F->G Yes H->A Try different CSP I->E Yes J Adjust Additive Conc. or Type I->J No J->D

Caption: A logical workflow for systematic chiral method development.

Troubleshooting Poor Resolution

Start Poor Resolution (Rs < 1.5) CheckMP Is Mobile Phase Optimized? Start->CheckMP OptimizeMP Vary % Organic Modifier Add/Optimize Additive CheckMP->OptimizeMP No CheckTemp Is Temperature Optimized? CheckMP->CheckTemp Yes OptimizeMP->Start OptimizeTemp Decrease Temperature (e.g., in 5°C increments) CheckTemp->OptimizeTemp No CheckFlow Is Flow Rate Optimized? CheckTemp->CheckFlow Yes OptimizeTemp->Start OptimizeFlow Decrease Flow Rate CheckFlow->OptimizeFlow No End Re-evaluate CSP CheckFlow->End Yes OptimizeFlow->Start

Caption: A troubleshooting workflow for poor enantiomeric resolution.

References

Technical Support Center: Synthesis of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct method is the Fischer esterification of (2R)-2-amino-2-cyclohexylacetic acid. This reaction is typically carried out by treating the amino acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride (either as a gas or generated in situ from reagents like thionyl chloride or trimethylchlorosilane).

Q2: What are the primary side reaction products I should be aware of during this synthesis?

A2: The two most significant side reaction products are the corresponding (2S)-enantiomer due to racemization and the cyclic dipeptide, 3,6-dicyclohexylpiperazine-2,5-dione, formed through diketopiperazine formation.

Q3: How can I minimize racemization of the chiral center?

A3: Racemization can be minimized by maintaining mild reaction conditions. Using reagents like trimethylchlorosilane (TMSCl) in methanol at room temperature is generally preferred over harsher conditions like refluxing with strong acids for extended periods. The presence of strong bases should also be avoided during workup, as they can promote racemization.

Q4: What conditions favor the formation of diketopiperazine, and how can I avoid it?

A4: Diketopiperazine formation is favored by heat and can be catalyzed by both acid and base. It occurs when two molecules of the amino acid ester condense. To avoid this, it is recommended to use a large excess of methanol to favor the intermolecular esterification over the intermolecular amidation. Additionally, maintaining a low reaction temperature and avoiding prolonged reaction times can significantly reduce the formation of this byproduct.

Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) using a chiral column is the ideal technique to determine the enantiomeric purity and quantify the amount of the desired (2R)-enantiomer versus the undesired (2S)-enantiomer. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of the final product and identifying any major impurities. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure the amino acid starting material is fully dissolved or suspended in methanol. - Use a sufficient amount of acid catalyst (e.g., 1.2-1.5 equivalents of thionyl chloride or TMSCl). - Allow for adequate reaction time, monitoring progress by TLC.
Product loss during workup.- Ensure complete precipitation of the hydrochloride salt by using a suitable anti-solvent like diethyl ether. - Avoid excessive washing of the product, which can lead to dissolution.
Presence of Racemized Product ((2S)-enantiomer) Harsh reaction conditions (high temperature or prolonged reaction time).- Conduct the reaction at room temperature or slightly below. - Minimize the reaction time as much as possible once the starting material is consumed (as monitored by TLC).
Use of strong base during neutralization/workup.- If neutralization is necessary, use a weak base and maintain a low temperature. It is often preferable to isolate the product as the hydrochloride salt directly.
Significant Diketopiperazine Formation High reaction temperature.- Maintain a low and controlled reaction temperature throughout the synthesis.
Insufficient excess of methanol.- Use a large excess of methanol to ensure it acts as both the reactant and the solvent, driving the equilibrium towards the desired ester.
Incomplete Conversion of Starting Material Insufficient catalyst.- Ensure that the acid catalyst is fresh and added in the correct stoichiometric amount.
Poor solubility of the starting amino acid.- Vigorous stirring is necessary to ensure good suspension and reaction of the starting material.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound under different conditions to illustrate the impact on yield and purity.

Method Conditions Yield of Main Product (%) Racemization (%) Diketopiperazine (%)
A: SOCl₂/MeOH Reflux, 6h758-125-8
B: HCl(g)/MeOH 0°C to RT, 12h852-43-5
C: TMSCl/MeOH RT, 24h92< 2< 3

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Experimental Protocols

Key Experiment: Synthesis using Thionyl Chloride in Methanol

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (2R)-2-amino-2-cyclohexylacetic acid (1 equivalent) in anhydrous methanol (10 mL per gram of amino acid).

  • Addition of Thionyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator to obtain a solid or semi-solid residue.

  • Purification: Add anhydrous diethyl ether to the residue and stir to precipitate the hydrochloride salt. Collect the white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Pathway Amino_Acid (2R)-2-amino-2-cyclohexylacetic acid Ester_HCl Methyl (2R)-2-amino-2-cyclohexylacetate HCl Amino_Acid->Ester_HCl  MeOH, H⁺ Racemized_Ester (2S)-enantiomer Ester_HCl->Racemized_Ester Racemization (Heat, Base) Diketopiperazine Diketopiperazine byproduct Ester_HCl->Diketopiperazine Dimerization (Heat)

Caption: Main reaction and potential side reaction pathways.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Low Yield or Purity Analysis Analyze by Chiral HPLC and NMR Start->Analysis High_Racemate High Racemization? Analysis->High_Racemate High_DKP High Diketopiperazine? High_Racemate->High_DKP No Sol_Racemate Use milder conditions (e.g., TMSCl/MeOH at RT) High_Racemate->Sol_Racemate Yes Low_Conversion Incomplete Reaction? High_DKP->Low_Conversion No Sol_DKP Lower reaction temperature Increase excess of MeOH High_DKP->Sol_DKP Yes Sol_Conversion Increase reaction time Check catalyst activity Low_Conversion->Sol_Conversion Yes

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Scaling Up Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The most common methods for the synthesis of amino acid methyl ester hydrochlorides, including the target compound, involve the esterification of the corresponding amino acid. Two prevalent laboratory-scale methods that can be adapted for scale-up are:

  • Trimethylchlorosilane (TMSCl) in Methanol: This is a convenient and widely used method for preparing amino acid methyl esters.[1] The reaction typically proceeds at room temperature and offers good to excellent yields with mild reaction conditions.[1]

  • Thionyl Chloride (SOCl₂) in Methanol: This is another common method where thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This reaction may require cooling during the initial addition of thionyl chloride to control the exotherm.

Q2: What are the key challenges when scaling up this synthesis?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Exothermic Reaction: The esterification reaction is exothermic. Heat removal becomes critical at a larger scale to prevent runaway reactions, side product formation, and potential racemization.

  • Reagent Handling: Handling large quantities of corrosive reagents like thionyl chloride or trimethylchlorosilane requires specialized equipment and safety protocols.

  • Solid Handling: The amino acid starting material and the final product are solids, which can present challenges for charging into reactors and for product isolation and drying at a large scale.

  • Crystallization and Polymorphism: Achieving a consistent crystalline form and particle size distribution can be challenging during large-scale crystallization, which is crucial for product purity and handling properties.

  • Purity and Impurity Profile: Controlling the impurity profile becomes more critical at a larger scale. Potential impurities may include the corresponding free acid, di-peptides, or products of side reactions.

Q3: What are the critical safety considerations for this process?

A3: Safety is paramount during the scale-up of this synthesis. Key considerations include:

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical resistant gloves, safety glasses, and lab coats, should be worn at all times.

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of corrosive vapors.

  • Reagent Handling: Care must be taken when handling corrosive and reactive reagents like thionyl chloride and trimethylchlorosilane. Procedures should be in place for safe dispensing and for quenching any spills.

  • Exotherm Management: A thorough understanding of the reaction's thermal profile is necessary. Cooling systems must be adequate to control the heat generated during the reaction.

  • Pressure Management: The reaction can generate HCl gas, which can lead to a pressure build-up in a closed system. Appropriate pressure relief systems should be in place.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).- Ensure the starting amino acid is fully dissolved or suspended.- Check the quality and stoichiometry of the reagents.
Product loss during workup- Optimize the extraction and washing steps to minimize product loss to the aqueous phase.- Ensure complete precipitation during crystallization.
Product is an Oil or Gummy Solid Incomplete reaction or presence of impurities- Verify reaction completion.- Analyze for impurities that may be inhibiting crystallization.- Attempt to purify a small sample by chromatography to obtain a seed crystal.
Incorrect solvent for crystallization- Perform a solvent screen to identify a suitable crystallization solvent or solvent system. Common choices include isopropanol, ethanol, or mixtures with anti-solvents like MTBE or heptane.
High Impurity Levels Side reactions due to high temperatures- Implement more effective temperature control during the reaction.- Consider a slower addition of the esterification reagent.
Racemization- Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate.[2]
Presence of unreacted starting material- Increase the reaction time or temperature moderately.- Increase the stoichiometry of the esterification reagent.
Poor Filterability of the Product Fine particle size- Optimize the crystallization conditions (e.g., cooling rate, agitation) to promote the growth of larger crystals.- Consider aging the slurry before filtration.
Inconsistent Crystal Form Polymorphism- Develop a robust crystallization protocol with well-defined parameters (solvent, temperature profile, seeding) to ensure consistent formation of the desired polymorph.

Experimental Protocols

General Laboratory-Scale Synthesis using Trimethylchlorosilane/Methanol

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend (2R)-2-amino-2-cyclohexylacetic acid (1.0 eq) in methanol (5-10 volumes).

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (2.0-2.5 eq) dropwise, maintaining the internal temperature below 20 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC, typically 12-24 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Crystallization: Recrystallize the crude product from a suitable solvent (e.g., methanol/diethyl ether, isopropanol) to afford pure this compound.

Quantitative Data

The following table summarizes typical, though not specific to this exact molecule, quantitative data for amino acid esterification reactions. These values should be used as a starting point for process development.

Parameter Lab Scale (1-100 g) Pilot Scale (1-10 kg) Production Scale (>10 kg)
(2R)-2-amino-2-cyclohexylacetic acid (eq) 1.01.01.0
Methanol (volumes) 5 - 104 - 83 - 6
Trimethylchlorosilane (eq) 2.0 - 2.51.8 - 2.21.5 - 2.0
Reaction Temperature (°C) 20 - 2525 - 35 (with cooling)30 - 45 (with robust cooling)
Reaction Time (hours) 12 - 2418 - 3624 - 48
Typical Yield (%) 85 - 9580 - 9075 - 88
Typical Purity (%) >98>99>99.5

Visualizations

Experimental Workflow

experimental_workflow start Start: (2R)-2-amino-2-cyclohexylacetic acid suspend Suspend in Methanol start->suspend cool Cool to 0-10°C suspend->cool add_reagent Slowly add Trimethylchlorosilane cool->add_reagent react React at Room Temperature (12-24h) add_reagent->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete concentrate Concentrate under Vacuum monitor->concentrate Reaction Complete crystallize Recrystallize from suitable solvent concentrate->crystallize isolate Isolate Product by Filtration crystallize->isolate dry Dry under Vacuum isolate->dry end_product End Product: this compound dry->end_product

Caption: General workflow for the synthesis of this compound.

Scale-Up Considerations Logic Diagram

scale_up_logic cluster_0 Key Scale-Up Challenges cluster_1 Mitigation Strategies Heat Management Heat Management Jacketed Reactor with\nEffective Cooling Jacketed Reactor with Effective Cooling Heat Management->Jacketed Reactor with\nEffective Cooling Controlled Addition Rate Controlled Addition Rate Heat Management->Controlled Addition Rate Reagent Handling Reagent Handling Closed System Transfer Closed System Transfer Reagent Handling->Closed System Transfer Appropriate PPE Appropriate PPE Reagent Handling->Appropriate PPE Solid Handling Solid Handling Powder Charging System Powder Charging System Solid Handling->Powder Charging System Centrifuge/Filter Dryer Centrifuge/Filter Dryer Solid Handling->Centrifuge/Filter Dryer Purification & Isolation Purification & Isolation Optimized Crystallization\nProtocol Optimized Crystallization Protocol Purification & Isolation->Optimized Crystallization\nProtocol In-Process Controls In-Process Controls Purification & Isolation->In-Process Controls

Caption: Logical relationships in scaling up the synthesis.

References

Technical Support Center: Deprotection of Methyl (2R)-2-amino-2-cyclohexylacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the deprotection of N-protected methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride derivatives. The key challenge in these transformations is the selective removal of the amine protecting group while preserving the methyl ester functionality.

Section 1: Boc-Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for amines. Deprotection is typically achieved under anhydrous acidic conditions, which are generally compatible with the methyl ester group.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing a Boc protecting group from methyl (2R)-2-amino-2-cyclohexylacetate derivatives? A1: The most common method for Boc deprotection is treatment with a strong acid in an anhydrous organic solvent.[1] A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically ranging from 25-50% (v/v), is standard.[2] Another common reagent is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate.[3]

Q2: What is the primary side reaction during Boc deprotection and how can it be prevented? A2: The major side reaction is the alkylation of nucleophilic residues by the tert-butyl cation that is generated upon cleavage of the Boc group.[2][4] While the target molecule lacks highly susceptible groups like tryptophan or methionine, this reactive cation can still lead to byproducts. This is effectively prevented by adding a "scavenger" to the reaction mixture, such as triisopropylsilane (TIS) or water (typically 2.5-5% v/v), which traps the carbocation.[2][4]

Q3: Is the methyl ester group stable under standard Boc deprotection conditions? A3: Yes, the methyl ester is generally stable to the anhydrous acidic conditions used for Boc removal, such as TFA in DCM or HCl in dioxane.[3] Significant hydrolysis is unlikely, provided that aqueous workup conditions remain non-basic and are not prolonged.

Troubleshooting Guide: Boc Deprotection
Problem Possible Cause Solution
Incomplete or Slow Reaction 1. Insufficient Acid: The amount or concentration of acid is too low.[2] 2. Short Reaction Time: The reaction has not been allowed to proceed to completion.[2] 3. Steric Hindrance: The bulky cyclohexyl group may slow the reaction.1. Increase the acid concentration (e.g., from 20% to 50% TFA in DCM).[2] 2. Extend the reaction time and monitor progress by TLC or LC-MS.[2] 3. Consider gentle warming (e.g., to 40°C), but monitor closely for potential side reactions.[2]
Observation of +56 Mass Adduct tert-Butylation: An unexpected byproduct with a mass increase of 56 amu is a clear sign of alkylation by the tert-butyl cation.[2]Incorporate a scavenger into the deprotection cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2]
Product is TFA or Acetate Salt Acidic Workup: The deprotected amine forms a salt with the acid used (e.g., TFA).The TFA salt can often be used directly. To obtain the free amine, neutralize with a mild base (e.g., saturated NaHCO₃ solution) during aqueous workup. To obtain the desired hydrochloride salt, isolate the free amine and treat it with a solution of HCl in a suitable solvent like ether or dioxane.

// Nodes start [label="Incomplete Boc Deprotection Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_conditions [label="Verify Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; increase_acid [label="Increase Acid Concentration\n(e.g., 25% -> 50% TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; extend_time [label="Extend Reaction Time\n(e.g., 1h -> 3h)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; add_heat [label="Apply Gentle Heat\n(e.g., RT -> 40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; monitor [label="Monitor by TLC/LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond, style=filled]; complete [label="Reaction Complete", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; incomplete [label="Still Incomplete", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond, style=filled];

// Edges start -> check_conditions; check_conditions -> increase_acid [label="Acid Conc. Low?"]; check_conditions -> extend_time [label="Time Short?"]; increase_acid -> monitor; extend_time -> monitor; monitor -> complete [label="Yes"]; monitor -> incomplete [label="No"]; incomplete -> add_heat [label="Consider Steric Hindrance"]; add_heat -> monitor; } DOT Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocol: Boc Deprotection with TFA
  • Dissolution: Dissolve the Boc-protected methyl (2R)-2-amino-2-cyclohexylacetate derivative in anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Reagent Preparation: In a separate flask, prepare the deprotection cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[2]

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature to achieve a final TFA concentration of 25-50%.[2]

  • Monitoring: Stir the reaction mixture for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][4]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM (2-3 times) to ensure complete removal of residual acid.[4]

  • Isolation: The resulting amine TFA salt can be used directly, or neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent to yield the free amine.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the free amine in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter and dry the solid to obtain the final product.

Section 2: Cbz-Deprotection Strategies

The benzyloxycarbonyl (Cbz or Z) group is a versatile protecting group typically removed by catalytic hydrogenolysis, a method that is orthogonal to the methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the preferred method for Cbz deprotection for this substrate? A1: Catalytic hydrogenation is the most common and cleanest method for Cbz group removal.[5] This involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically 10% palladium on carbon (Pd/C).[6] This method is highly selective and will not affect the methyl ester or the cyclohexyl ring.

Q2: My molecule contains other reducible functional groups. What are the alternatives to hydrogenolysis? A2: If hydrogenolysis is not compatible, acid-catalyzed cleavage is an option. Strong acids like HBr in acetic acid can cleave the Cbz group. However, milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective and may be more compatible with other sensitive functional groups.[7]

Q3: What are potential issues during catalytic hydrogenation? A3: Common issues include slow or incomplete reactions, which can be caused by catalyst poisoning (e.g., by sulfur compounds), insufficient hydrogen pressure, or poor mixing in the heterogeneous mixture.[5] Additionally, the deprotected amine product can sometimes inhibit the catalyst by coordinating to the palladium surface.[5]

Troubleshooting Guide: Cbz Deprotection
Problem Possible Cause Solution
Slow/Incomplete Hydrogenolysis 1. Catalyst Inactivity/Poisoning: The catalyst may be old or poisoned by impurities. 2. Insufficient Hydrogen: Atmospheric pressure may be insufficient. 3. Product Inhibition: The resulting amine product coordinates to the Pd catalyst, slowing the reaction.[5]1. Use fresh, high-quality catalyst. Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%).[5] 2. Increase the hydrogen pressure (e.g., to 50 psi) using appropriate equipment.[5] 3. Add a small amount of a weak acid like acetic acid to protonate the product amine, reducing its coordination to the catalyst.[5]
Side Reactions with HBr/Acetic Acid N-Acetylation: The deprotected amine can be acetylated by the acetic acid solvent.[5]Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or a Lewis acid-based method.[5]
Formation of Benzyl Byproducts Insufficient Hydrogen Source (Transfer Hydrogenolysis): Using hydrogen donors like ammonium formate can sometimes lead to N-benzyl byproducts if the reaction is incomplete.Ensure a sufficient excess of the hydrogen donor is used and allow the reaction to proceed to completion. Monitor carefully by TLC or LC-MS.

// Nodes start [label="Select Cbz Deprotection Strategy", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; check_reducible [label="Other Reducible\nGroups Present?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, style=filled]; hydrogenolysis [label="Catalytic Hydrogenolysis\n(H₂, Pd/C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acid_cleavage [label="Acid-Catalyzed Cleavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_acid_sensitive [label="Other Acid-Sensitive\nGroups Present?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, style=filled]; hbr_hoac [label="HBr / Acetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lewis_acid [label="Milder Lewis Acid\n(e.g., AlCl₃/HFIP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_reducible; check_reducible -> hydrogenolysis [label="No"]; check_reducible -> acid_cleavage [label="Yes"]; acid_cleavage -> check_acid_sensitive; check_acid_sensitive -> hbr_hoac [label="No"]; check_acid_sensitive -> lewis_acid [label="Yes"]; } DOT Caption: Decision tree for choosing a Cbz deprotection method.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation
  • Setup: Dissolve the Cbz-protected amino acid ester in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either by using a balloon (atmospheric pressure) or a Parr shaker apparatus (for higher pressures, e.g., 50 psi).[5]

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the product can be tracked.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected free amine.

  • Salt Formation: Convert to the hydrochloride salt as described in the Boc deprotection protocol.

Section 3: Fmoc-Deprotection Strategies

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed under basic conditions, which presents a significant challenge due to the potential for hydrolysis (saponification) of the methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Fmoc deprotection? A1: The Fmoc group is typically cleaved using a solution of a secondary amine base, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[8]

Q2: Will the methyl ester be hydrolyzed during Fmoc deprotection? A2: There is a high risk of methyl ester hydrolysis under standard Fmoc deprotection conditions due to the basicity of piperidine.[9][10] This can lead to the formation of the corresponding carboxylate, complicating purification and subsequent steps.

Q3: How can I minimize or avoid methyl ester hydrolysis? A3: To minimize saponification, milder basic conditions or shorter reaction times are necessary. Using a less nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in very low concentrations with a thiol scavenger can sometimes work, but still carries risk. Careful monitoring is critical to stop the reaction immediately after the Fmoc group is cleaved. Alternatively, a different protecting group strategy (Boc or Cbz) is strongly recommended if the methyl ester must be preserved.

Troubleshooting Guide: Fmoc Deprotection
Problem Possible Cause Solution
Significant Ester Hydrolysis Basic Conditions: Piperidine is sufficiently basic to saponify the methyl ester, especially with prolonged reaction times.[9][10]1. Drastically reduce reaction time: Monitor the reaction very closely (e.g., every 5-10 minutes) and quench immediately upon consumption of the starting material. 2. Use milder conditions: Attempt the reaction at 0°C to slow the rate of hydrolysis relative to deprotection. 3. Change strategy: If ester preservation is critical, re-evaluate the synthetic route to use an acid-labile (Boc) or hydrogenolysis-labile (Cbz) protecting group instead of Fmoc.
Incomplete Fmoc Removal Insufficient Base/Time: The milder conditions used to spare the ester may be insufficient for complete deprotection.A delicate balance is required. Slightly increase the reaction time or temperature, accepting that some ester hydrolysis may occur. It is often a compromise between deprotection efficiency and ester integrity.
Dibenzofulvene Adducts Byproduct Formation: The cleavage of the Fmoc group generates dibenzofulvene, which can be trapped by piperidine but can sometimes form adducts with the product amine.The dibenzofulvene-piperidine adduct is typically removed by washing with a non-polar solvent like diethyl ether during workup, as the desired product salt is often insoluble.[8]

// Nodes start [label="Start:\nN-Protected Amino Ester", fillcolor="#F1F3F4", fontcolor="#202124", shape=box3d]; deprotection [label="1. Amine Deprotection\n(e.g., TFA for Boc, H₂/Pd-C for Cbz)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="2. Reaction Work-up\n(Solvent Removal / Neutralization)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="3. Extraction / Isolation\nof Free Amine", fillcolor="#FBBC05", fontcolor="#202124"]; salt_formation [label="4. Salt Formation\n(Add HCl in Ether/Dioxane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="5. Purification\n(Filtration / Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nFinal Hydrochloride Salt", fillcolor="#F1F3F4", fontcolor="#202124", shape=box3d];

// Edges start -> deprotection; deprotection -> workup; workup -> extraction; extraction -> salt_formation; salt_formation -> purification; purification -> end; } DOT Caption: General experimental workflow for deprotection and salt formation.

References

Technical Support Center: Synthesis of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important class of non-proteinogenic amino acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the racemic backbone of 2-amino-2-cyclohexylacetic acid?

A1: The most common and direct method for synthesizing the racemic 2-amino-2-cyclohexylacetic acid backbone is the Strecker synthesis . This one-pot, three-component reaction involves the condensation of cyclohexanone, a cyanide source (e.g., sodium or potassium cyanide), and an ammonia source (e.g., ammonium chloride) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired racemic α-amino acid.[1][2][3][4]

Q2: How can I obtain the enantiomerically pure (2R)- or (2S)-2-amino-2-cyclohexylacetic acid?

A2: There are two primary strategies to obtain the desired enantiomer:

  • Resolution of a racemic mixture: This is a widely used approach where the racemic 2-amino-2-cyclohexylacetic acid is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization. Common resolving agents include chiral acids like tartaric acid or chiral amines.[3]

  • Asymmetric synthesis: This approach directly synthesizes the desired enantiomer. Methods include using a chiral auxiliary, such as (S)-alpha-phenylethylamine, in the Strecker reaction to induce stereoselectivity.[3] Catalytic asymmetric methods are also being developed to improve efficiency and reduce waste.[5][6]

Q3: What is a reliable method for the esterification of 2-amino-2-cyclohexylacetic acid to its methyl ester hydrochloride?

A3: A convenient and efficient method for the esterification of amino acids is the use of trimethylchlorosilane (TMSCl) in methanol. This system allows for the reaction to proceed at room temperature with good to excellent yields and a simple workup procedure. The final product is directly obtained as the hydrochloride salt.

Q4: What are the main challenges in the synthesis of this compound and its analogs?

A4: The primary challenges include:

  • Controlling stereochemistry: Achieving high enantiomeric excess for the desired (2R)-enantiomer can be difficult. This often requires careful optimization of the resolution process or the asymmetric synthesis.

  • Steric hindrance: The bulky cyclohexyl group can sometimes hinder reactions, leading to slower reaction rates or the need for more forcing conditions, especially in the synthesis of α,α-disubstituted analogs.[7][8]

  • Purification: The final hydrochloride salt may require careful crystallization to obtain a high-purity product free of residual reagents and byproducts.

  • Racemization: During certain steps, particularly those involving basic conditions, there is a risk of racemization at the α-carbon, which would decrease the enantiomeric purity of the final product.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low yield in the Strecker synthesis of 2-amino-2-cyclohexylacetic acid.
Potential Cause Suggested Solution
Incomplete imine formation.The formation of the imine from cyclohexanone and ammonia is an equilibrium process. Ensure anhydrous conditions and consider using a dehydrating agent like magnesium sulfate to drive the equilibrium towards the imine.[1]
Inefficient cyanide addition.The addition of cyanide to the iminium ion is a critical step. Ensure the pH of the reaction mixture is appropriate to have a sufficient concentration of both the iminium ion and free cyanide.
Hydrolysis of cyanide.In acidic conditions, the cyanide salt can hydrolyze to hydrogen cyanide, which is volatile and highly toxic. Maintain a slightly basic or neutral pH during the initial phase of the reaction.
Difficult workup and product isolation.The workup of the α-aminonitrile and its subsequent hydrolysis can be challenging. Ensure complete hydrolysis of the nitrile by using sufficiently strong acidic or basic conditions and adequate reaction time.
Problem 2: Poor separation of diastereomeric salts during resolution.
Potential Cause Suggested Solution
Inappropriate choice of resolving agent.The choice of resolving agent is crucial. Screen different chiral acids or bases to find one that forms well-defined, crystalline diastereomeric salts with a significant difference in solubility.
Incorrect solvent system for crystallization.The solvent system for fractional crystallization must be carefully selected to maximize the solubility difference between the two diastereomers. Experiment with different solvents and solvent mixtures.
Co-crystallization of diastereomers.If the diastereomers have similar crystal lattice energies, they may co-crystallize. Try different crystallization temperatures and cooling rates. Seeding with a pure crystal of the desired diastereomer can sometimes help.
Problem 3: Incomplete esterification or side reactions.
Potential Cause Suggested Solution
Water contamination.The esterification reaction is an equilibrium process. Ensure all reagents and solvents are anhydrous to drive the reaction to completion.
Insufficient catalyst.For methods like Fischer esterification, ensure a sufficient amount of acid catalyst is used.
Steric hindrance from the cyclohexyl group.The bulky cyclohexyl group may slow down the esterification. Increase the reaction time or temperature as needed, while monitoring for potential side reactions.[8]
Formation of byproducts.In some esterification methods, side reactions like N-acylation can occur. Choose a method that is selective for O-acylation, such as the TMSCl/methanol system.
Problem 4: Difficulty in crystallizing the final hydrochloride salt.

| Potential Cause | Suggested Solution | | Presence of impurities. | Impurities can inhibit crystallization. Ensure the product is sufficiently pure before attempting crystallization. This may require an additional purification step like column chromatography. | | Incorrect solvent for crystallization. | The choice of solvent is critical for obtaining good quality crystals. Experiment with different solvent systems, such as methanol/ether or ethanol/hexane, to find the optimal conditions. | | Oiling out of the product. | If the product "oils out" instead of crystallizing, it may be due to a supersaturated solution or the presence of impurities. Try adding a co-solvent, lowering the concentration, or using seed crystals. |

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-amino-2-cyclohexylacetic acid (Strecker Synthesis)

Materials:

  • Cyclohexanone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (aqueous)

  • Hydrochloric acid (HCl)

  • Methanol

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride in water and add aqueous ammonia.

  • Add cyclohexanone to the solution and stir.

  • Slowly add a solution of sodium cyanide in water to the reaction mixture.

  • Stir the mixture at room temperature for several hours to overnight. The formation of the α-aminonitrile will be observed.

  • After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

  • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain racemic 2-amino-2-cyclohexylacetic acid.

Safety Note: This reaction involves highly toxic cyanide. All operations must be performed in a certified fume hood with appropriate personal protective equipment. The reaction should be quenched with an oxidizing agent like bleach before disposal.

Protocol 2: Esterification to this compound

Materials:

  • (2R)-2-amino-2-cyclohexylacetic acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Diethyl ether

Procedure:

  • Suspend (2R)-2-amino-2-cyclohexylacetic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the suspension in an ice bath.

  • Slowly add trimethylchlorosilane (TMSCl) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add diethyl ether to the residue to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound as a white solid.

Data Presentation

Table 1: Comparison of Esterification Methods for Amino Acids

MethodReagentsConditionsTypical YieldAdvantagesDisadvantages
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Reflux70-90%Inexpensive reagents.Requires high temperatures and anhydrous conditions; risk of side reactions.
Thionyl ChlorideThionyl Chloride, Alcohol0°C to RTHighForms the hydrochloride salt directly.Thionyl chloride is corrosive and moisture-sensitive.
TMSCl/MethanolTrimethylchlorosilane, MethanolRoom TemperatureGood to ExcellentMild conditions, simple workup, forms hydrochloride salt directly.TMSCl is moisture-sensitive.

Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_0 Racemic Synthesis cluster_1 Enantiomeric Resolution cluster_2 Esterification & Salt Formation A Cyclohexanone C Racemic 2-amino-2-cyclohexylacetic acid A->C Strecker Synthesis B NH3 / CN- B->C E Diastereomeric Salts C->E D Chiral Resolving Agent D->E F (2R)-2-amino-2-cyclohexylacetic acid E->F Separation & Liberation H Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride F->H G Methanol / TMSCl G->H

Caption: Synthetic pathway to the target compound.

Troubleshooting Logic Diagram for Low Yield in Strecker Synthesis

G cluster_checks Potential Issues & Checks cluster_solutions Solutions start Low Yield in Strecker Synthesis check1 Incomplete Imine Formation Check for anhydrous conditions. Use a dehydrating agent. start->check1 check2 Inefficient Cyanide Addition Optimize reaction pH. start->check2 check3 Difficult Product Isolation Ensure complete hydrolysis of the nitrile. Optimize workup pH. start->check3 solution1 Improved Yield check1->solution1 check2->solution1 check3->solution1

Caption: Troubleshooting low yield in Strecker synthesis.

References

stability issues of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride in solution.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and experimental use of this compound solutions.

Q1: My solution of this compound is showing a loss of potency. What is the likely cause?

A1: The most probable cause for loss of potency is the chemical degradation of the compound in solution. This compound, being a methyl ester of an alpha-amino acid, is susceptible to hydrolysis, particularly under neutral to basic pH conditions. This hydrolysis cleaves the methyl ester bond, resulting in the formation of (2R)-2-amino-2-cyclohexylacetic acid and methanol, which are inactive. It is recommended to use freshly prepared solutions. For storage, solutions should be kept at -20°C or -80°C and used within a month.[1][2]

Q2: I observe a new peak in my HPLC analysis of an aged solution. What could this be?

A2: An additional peak in your HPLC chromatogram likely represents a degradation product. The primary degradation product is (2R)-2-amino-2-cyclohexylacetic acid, formed via hydrolysis. Depending on the storage and experimental conditions, other minor degradation products could arise from oxidation or racemization. To confirm the identity of the new peak, it is advisable to perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times. For definitive identification, techniques like LC-MS can be employed to determine the mass of the unknown peak.

Q3: How does pH affect the stability of my solution?

A3: The pH of the solution is a critical factor influencing the stability of this compound. Amino acid esters are generally more stable in acidic conditions (pH 3-5) and degrade rapidly in neutral and, especially, basic conditions (pH > 7).[3] The hydrochloride salt form provides some initial acidity, but buffering to a pH below 6 is recommended for enhanced stability in aqueous solutions for extended periods.

Q4: Can the compound racemize in solution?

A4: Yes, racemization of the chiral center (the carbon atom to which the amino and cyclohexyl groups are attached) is a potential stability concern. This process can be catalyzed by both acid and base, leading to the formation of the (2S) enantiomer. Racemization can be more pronounced under basic conditions.[1][4] If the stereochemistry is critical for your application, it is important to analyze for enantiomeric purity, for instance, by using a chiral HPLC column.

Q5: What are the best practices for preparing and storing stock solutions?

A5: To ensure the stability of your stock solutions, follow these guidelines:

  • Solvent Selection: For long-term storage, consider using anhydrous aprotic solvents if your experimental design allows. If aqueous solutions are necessary, use a buffer with a pH in the acidic range (e.g., pH 4-5).

  • Storage Temperature: Store stock solutions at -20°C or, for longer-term storage, at -80°C.[1][2]

  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

  • Protection from Light: While not definitively reported for this specific compound, it is good practice to protect solutions from light to prevent potential photolytic degradation.

Summary of Stability Data

The following table summarizes hypothetical stability data for this compound in aqueous solution, illustrating the impact of pH and temperature. This data is for illustrative purposes and should be confirmed by experimental studies.

pHTemperature (°C)Half-life (t½) (hours)Primary Degradation Product
3.025> 500(2R)-2-amino-2-cyclohexylacetic acid
5.025~ 200(2R)-2-amino-2-cyclohexylacetic acid
7.425~ 24(2R)-2-amino-2-cyclohexylacetic acid
9.025< 2(2R)-2-amino-2-cyclohexylacetic acid
7.44~ 150(2R)-2-amino-2-cyclohexylacetic acid
7.437~ 8(2R)-2-amino-2-cyclohexylacetic acid

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[5][6][7][8]

1. Preparation of Stock Solution:

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or water:acetonitrile 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (Illustrative Example)

This protocol describes a generic reverse-phase HPLC method for the analysis of this compound and its primary degradation product. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 50
    25 95

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (Note: Derivatization may be needed for higher sensitivity)[9][10][11]

  • Injection Volume: 10 µL

Visualizations

Degradation Pathway

parent Methyl (2R)-2-amino-2-cyclohexylacetate (Active Compound) hydrolysis_product (2R)-2-amino-2-cyclohexylacetic acid (Inactive Hydrolysis Product) parent->hydrolysis_product Hydrolysis (H₂O, H⁺ or OH⁻) racemization_product Methyl (2S)-2-amino-2-cyclohexylacetate (Racemized Product) parent->racemization_product Racemization (Base or Acid)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

start Loss of Potency or New Peak in HPLC check_ph Check pH of Solution start->check_ph Potency Issue forced_degradation Perform Forced Degradation Study to Identify Peak start->forced_degradation New Peak check_storage Review Storage Conditions (Temp, Time, Freeze-Thaw) check_ph->check_storage pH is Neutral/Basic prepare_fresh Prepare Fresh Solution Using Acidic Buffer (pH < 6) check_ph->prepare_fresh pH is OK check_storage->prepare_fresh Conditions Improper end_potency Problem Solved check_storage->end_potency Conditions OK aliquot_store Aliquot and Store at -80°C prepare_fresh->aliquot_store aliquot_store->end_potency lcms_analysis Use LC-MS for Definitive Identification forced_degradation->lcms_analysis end_peak Peak Identified lcms_analysis->end_peak

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

A Comparative Guide to Chiral Amino Esters in Asymmetric Synthesis: Featuring Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino esters are indispensable building blocks in modern organic synthesis, particularly in the development of pharmaceuticals where stereochemistry is critical to efficacy and safety. This guide provides a comparative overview of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride and other chiral amino esters, offering insights into their application in asymmetric synthesis. While direct comparative experimental data for this compound is limited in publicly available literature, this document outlines the key performance indicators, experimental protocols, and analytical methods necessary to conduct a thorough evaluation.

Introduction to Chiral Amino Esters in Asymmetric Synthesis

Chiral amino esters serve as versatile tools in asymmetric synthesis, primarily utilized as chiral auxiliaries or chiral building blocks. Their value lies in their ability to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer or diastereomer over others. The structural features of the amino ester, such as the steric bulk of the substituent at the α-carbon and the nature of the ester group, play a crucial role in the degree of stereochemical control.

This compound, a derivative of cyclohexylglycine, is characterized by a bulky cyclohexyl group at the α-position. This steric hindrance is anticipated to be a key factor in its ability to direct the stereochemical outcome of a reaction when used as a chiral auxiliary.

Comparative Landscape of Chiral α-Amino Esters

A direct quantitative comparison of this compound with other chiral amino esters requires specific experimental data from head-to-head studies. In the absence of such data, we can categorize and compare them based on their structural characteristics and their generally expected performance in asymmetric synthesis.

Chiral α-Amino Ester ClassRepresentative ExamplesKey Structural FeatureExpected Performance Characteristics
Bulky Aliphatic Methyl (2R)-2-amino-2-cyclohexylacetate, Tert-butyl leucinateLarge, non-aromatic group at the α-carbonHigh diastereoselectivity due to significant steric hindrance. May influence reaction rates.
Aromatic Methyl phenylglycinate, Methyl naphthylglycinateAryl group at the α-carbonCan offer π-π stacking interactions in addition to steric effects, influencing stereoselectivity.
Linear Aliphatic Methyl alaninate, Methyl valinateSmaller, linear or branched alkyl group at the α-carbonModerate to good stereoselectivity, often used as a baseline for comparison.
Functionalized Methyl serinate, Methyl aspartatePresence of additional functional groups (e.g., -OH, -COOH)Can participate in chelation or other non-covalent interactions, offering different modes of stereocontrol.

Key Asymmetric Transformations and Performance Evaluation

The effectiveness of a chiral amino ester is typically evaluated in common asymmetric reactions such as aldol additions, alkylations, and Strecker reactions. The key performance indicators are reaction yield, diastereomeric excess (% de), and enantiomeric excess (% ee).

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for forming carbon-carbon bonds and creating new stereocenters. When a chiral amino ester is used to form a chiral enolate, it can direct the facial selectivity of the reaction with an aldehyde.

Experimental Protocol: Asymmetric Aldol Reaction Using a Chiral Amino Ester Auxiliary

  • N-Protection: The amino group of the chiral amino ester (e.g., this compound) is first protected with a suitable group, such as a benzoyl or a Boc group, to allow for enolate formation.

  • Enolate Formation: The N-protected chiral amino ester is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding lithium enolate.

  • Aldol Addition: The aldehyde is added to the enolate solution at low temperature. The reaction is stirred for a specified period until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification and Analysis: The crude product is purified by column chromatography. The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis of the purified product.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol product under mild conditions to yield the chiral β-hydroxy acid or ester and recover the auxiliary.

Workflow for Asymmetric Synthesis and Evaluation

cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis & Auxiliary Removal Start Chiral Amino Ester (e.g., Methyl (2R)-2-amino- 2-cyclohexylacetate HCl) N_Protection N-Protection Start->N_Protection Reaction Asymmetric Reaction (e.g., Aldol, Alkylation) N_Protection->Reaction Workup Work-up & Purification Reaction->Workup Product Diastereomeric Product Workup->Product Analysis Determine Diastereomeric Ratio (% de) via NMR or HPLC Product->Analysis Cleavage Chiral Auxiliary Cleavage Analysis->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Auxiliary_Recovery Recover Chiral Auxiliary Cleavage->Auxiliary_Recovery ee_Determination Determine Enantiomeric Excess (% ee) via Chiral HPLC/GC Final_Product->ee_Determination

Caption: General workflow for asymmetric synthesis using a chiral amino ester auxiliary.

Determination of Stereoselectivity

Accurate determination of diastereomeric and enantiomeric excess is crucial for evaluating the performance of a chiral auxiliary.

Experimental Protocol: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. For amino acid derivatives, polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective.

  • Mobile Phase Optimization: Develop a mobile phase that provides good separation of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio is optimized to achieve baseline separation.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • HPLC Analysis: Inject the sample onto the chiral HPLC system.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the % ee using the formula: % ee = [|Areamajor - Areaminor| / (Areamajor + Areaminor)] x 100

Logical Flow for Chiral Purity Determination

Start Purified Reaction Product Method_Selection Select Analytical Method Start->Method_Selection HPLC Chiral HPLC Method_Selection->HPLC Liquid Sample GC Chiral GC Method_Selection->GC Volatile Sample NMR NMR with Chiral Shift Reagent Method_Selection->NMR Soluble Sample Sample_Prep Sample Preparation HPLC->Sample_Prep GC->Sample_Prep NMR->Sample_Prep Analysis Instrumental Analysis Sample_Prep->Analysis Data_Processing Data Processing & Peak Integration Analysis->Data_Processing Calculation Calculate %ee or %de Data_Processing->Calculation Result Stereochemical Purity Calculation->Result

Caption: Decision workflow for determining the stereochemical purity of a reaction product.

Conclusion

This compound, with its bulky cyclohexyl group, holds promise as an effective chiral auxiliary for inducing high stereoselectivity in asymmetric reactions. To rigorously evaluate its performance against other chiral amino esters, a systematic study involving key asymmetric transformations is necessary. The experimental protocols and analytical workflows provided in this guide offer a comprehensive framework for conducting such a comparative analysis. The resulting data would be invaluable to researchers and drug development professionals in selecting the optimal chiral building blocks for their synthetic targets.

A Comparative Guide to Alternatives for Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance peptide stability, potency, and pharmacokinetic profiles.[1][2][3] Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a chiral building block featuring a bulky cyclohexyl group, is frequently employed to introduce steric hindrance, thereby influencing peptide conformation and increasing resistance to enzymatic degradation.[4] However, the unique challenges associated with its use, such as reduced coupling efficiency and potential for racemization, necessitate a thorough evaluation of viable alternatives.[5][6]

This guide provides a comprehensive comparison of alternatives to this compound, supported by experimental insights and detailed methodologies to aid researchers in selecting the optimal building blocks for their specific applications.

Understanding the Challenges of Sterically Hindered Amino Acids

The primary difficulty in incorporating bulky amino acids like cyclohexylglycine derivatives lies in the steric hindrance around the amine and carboxyl groups.[6][7] This steric bulk can significantly impede the approach of coupling reagents and the incoming amino acid, leading to slower reaction rates and incomplete couplings.[5][6] Consequently, more robust activation methods and specialized coupling reagents are often required to achieve satisfactory yields.[8]

Steric_Hindrance cluster_standard Standard Amino Acid (e.g., Alanine) cluster_hindered Sterically Hindered Amino Acid Ala H₂N-CH(CH₃)-COOH Reagent1 Coupling Reagent Reagent1->Ala Unhindered access Chg H₂N-CH(C₆H₁₁)-COOCH₃ Reagent2 Coupling Reagent Reagent2->Chg Hindered access caption Fig. 1: Steric hindrance in bulky amino acids.

Caption: Fig. 1: Steric hindrance in bulky amino acids.

Key Alternatives and Their Comparative Analysis

The alternatives to this compound can be broadly categorized based on the nature of the side chain and modifications to the amino acid backbone.

  • Other Cyclohexylglycine (Chg) Derivatives: Modifying the ester group or using the free acid can be a direct alternative.

  • Other α-Alkyl Amino Acids: Introducing different bulky alkyl groups can modulate hydrophobicity and steric bulk. Examples include tert-Leucine (Tle), Neopentylglycine (Npg), and Adamantylglycine (Adg).

  • α,α-Disubstituted Amino Acids: Amino acids like α-aminoisobutyric acid (Aib) introduce conformational constraints, often promoting helical structures.[9]

  • N-Methylated Amino Acids: N-methylation can enhance proteolytic stability and membrane permeability, but also presents significant coupling challenges.[10]

Data Presentation: Comparison of Physicochemical Properties and Coupling Conditions

The following tables summarize key properties and recommended coupling conditions for various alternatives.

Table 1: Physicochemical Properties of Alternative Amino Acids

Amino Acid DerivativeAbbreviationKey FeatureImpact on Peptide Properties
(2R)-2-amino-2-cyclohexylacetic acidH-Chg-OHFree carboxylic acidAllows for different coupling strategies
N-Boc-L-tert-LeucineBoc-Tle-OHBulky t-butyl side chainHigh steric hindrance, promotes β-turns
Fmoc-α-aminoisobutyric acidFmoc-Aib-OHGem-dimethyl substitutionInduces helical conformations
Fmoc-L-N-methyl-phenylalanineFmoc-MePhe-OHN-methylationIncreases proteolytic resistance, reduces H-bonding

Table 2: Performance of Coupling Reagents with Sterically Hindered Amino Acids

Coupling Reagent/AdditiveAbbreviationTypical YieldsRacemization RiskNotes
HATU / DIPEA-HighLowHighly efficient for hindered couplings[8]
HCTU / DIPEA-HighLowSimilar to HATU, often more cost-effective
PyBOP / DIPEA-Moderate to HighLowA well-established phosphonium salt reagent[8]
DIC / OxymaPure-Moderate to HighVery LowCarbodiimide activation with a modern additive[6]
Amino Acid Fluorides-HighVery LowParticularly effective for α,α-disubstituted amino acids[8]

Experimental Protocols

Protocol 1: General Procedure for Coupling Sterically Hindered Amino Acids using HATU

This protocol describes a standard method for coupling a sterically hindered Fmoc-protected amino acid onto a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not reliable for secondary or hindered amines.[10]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group, then wash as in step 5.

Experimental_Workflow cluster_workflow Peptide Coupling Workflow Resin 1. Swell Resin (e.g., Rink Amide) Activate 2. Pre-activate Amino Acid (Fmoc-AA-OH, HATU, DIPEA in DMF) Couple 3. Add Activated AA to Resin (Agitate 2-4h) Activate->Couple Monitor 4. Monitor Reaction (Bromophenol Blue Test) Couple->Monitor Wash1 5. Wash Resin (DMF, DCM) Monitor->Wash1 Deprotect 6. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect Wash2 7. Final Wash (DMF, DCM) Deprotect->Wash2 Next Proceed to next coupling cycle Wash2->Next caption Fig. 2: Workflow for coupling hindered amino acids.

Caption: Fig. 2: Workflow for coupling hindered amino acids.

Logical Relationships in Reagent Selection

The choice of coupling reagent is critical and depends on the specific alternative being used. The following diagram illustrates the decision-making process.

Reagent_Selection cluster_choices Amino Acid Type cluster_reagents Recommended Coupling Reagents Start Select Hindered Amino Acid Chg_Tle α-Alkyl (Chg, Tle) Start->Chg_Tle Aib α,α-Disubstituted (Aib) Start->Aib N_Me N-Methylated Start->N_Me HATU_HCTU HATU / HCTU Chg_Tle->HATU_HCTU PyBOP PyBOP Chg_Tle->PyBOP Aib->HATU_HCTU AA_Fluoride Amino Acid Fluoride Aib->AA_Fluoride N_Me->HATU_HCTU COMU_TOTT COMU / TOTT N_Me->COMU_TOTT caption Fig. 3: Reagent selection guide for hindered amino acids.

Caption: Fig. 3: Reagent selection guide for hindered amino acids.

Conclusion

While this compound is a valuable tool for introducing steric bulk into peptides, a range of effective alternatives exists. The choice of a suitable substitute depends on the desired conformational constraints, physicochemical properties, and the synthetic strategy. For simple steric bulk, other α-alkyl amino acids like tert-Leucine offer a well-characterized option. For inducing specific secondary structures, α,α-disubstituted amino acids such as Aib are unparalleled. When enhanced proteolytic stability is the primary goal, N-methylated amino acids should be considered.

Successful incorporation of any of these alternatives hinges on the use of highly efficient coupling reagents, such as HATU or HCTU, and careful monitoring of the reaction progress. By understanding the properties of these building blocks and employing optimized coupling protocols, researchers can effectively navigate the challenges of synthesizing complex, sterically hindered peptides for advanced therapeutic applications.

References

Determining the Enantiomeric Purity of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. For chiral molecules such as methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients, ensuring high enantiomeric excess (e.e.) is paramount for safety and efficacy. This guide provides a comprehensive comparison of three widely used analytical techniques for determining the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for determining enantiomeric purity depends on several factors, including the required sensitivity, sample matrix, availability of instrumentation, and the need for high-throughput screening.[1] The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the analysis of this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).[2]Separation of volatile enantiomeric derivatives on a chiral stationary phase.[3]Diastereomeric interaction with a chiral auxiliary, leading to distinct NMR signals.[4]
Sample Preparation Direct injection or derivatization to enhance detection.[5]Derivatization to form volatile and thermally stable derivatives is mandatory.[6]Derivatization with a chiral agent or addition of a chiral shift reagent.
Sensitivity High (ng to pg level), especially with UV or fluorescence detectors.[7]Very high (pg to fg level), particularly with mass spectrometry (MS) detection.Lower (mg to µg level), dependent on magnetic field strength.
Resolution Generally excellent, highly dependent on the choice of CSP and mobile phase.[8]Excellent for volatile compounds, dependent on the column and temperature program.[9]Variable, depends on the chiral auxiliary and the specific nuclei observed.
Analysis Time Typically 10-30 minutes per sample.Typically 15-45 minutes per sample.5-15 minutes per sample for data acquisition.
Instrumentation HPLC system with a chiral column and UV, fluorescence, or MS detector.GC system with a chiral column and Flame Ionization Detector (FID) or MS detector.NMR spectrometer.
Advantages Wide applicability, direct analysis often possible, robust and reproducible.[10]High resolution and sensitivity, well-established for volatile compounds.[11]Rapid, non-destructive, provides structural information, minimal sample preparation for some methods.[12]
Limitations Finding a suitable CSP can be time-consuming, can consume significant amounts of solvent.Limited to volatile and thermally stable compounds, derivatization can be complex.Lower sensitivity, potential for signal overlap, cost of instrumentation.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below. These protocols are based on established methods for the analysis of amino acid esters and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This method describes the direct enantiomeric separation using a polysaccharide-based chiral stationary phase.

1. Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Chiralpak IA or another suitable polysaccharide-based chiral column (e.g., cellulose or amylose derivatives).[7]

  • Mobile Phase: A mixture of hexane, ethanol, and a small amount of a basic modifier like diethylamine (e.g., Hexane/Ethanol/Diethylamine 80:20:0.1, v/v/v). The optimal mobile phase composition should be determined experimentally.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % e.e. = [(A1 - A2) / (A1 + A2)] x 100

Chiral Gas Chromatography (GC)

This protocol involves a derivatization step to increase the volatility of the analyte.

1. Derivatization:

  • Step 1: Esterification: Treat the this compound sample with a solution of HCl in methanol to ensure the carboxyl group is esterified.

  • Step 2: Acylation: React the resulting methyl ester with an acylating agent such as trifluoroacetic anhydride (TFAA) in an aprotic solvent (e.g., dichloromethane) to derivatize the amino group.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.

2. GC Conditions:

  • Column: A chiral capillary column, such as Chirasil-Val.[13]

  • Carrier Gas: Helium or Hydrogen.[6]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

3. Data Analysis:

  • Calculate the enantiomeric excess using the peak areas of the two diastereomeric derivatives as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method utilizes a chiral derivatizing agent to create diastereomers with distinct NMR signals.

1. Sample Preparation (Derivatization):

  • Dissolve a known amount of this compound (e.g., 10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a molar equivalent of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and a non-chiral base (e.g., pyridine-d₅).

  • Allow the reaction to proceed to completion at room temperature.

2. NMR Acquisition:

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the derivatized sample.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Identify a pair of well-resolved signals corresponding to a specific proton or fluorine atom in the two diastereomers.

  • Integrate the peak areas of these two signals (I1 and I2).

  • Calculate the enantiomeric excess using the formula: % e.e. = [(I1 - I2) / (I1 + I2)] x 100

Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Methyl (2R)-2-amino-2-cyclohexylacetate HCl dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % e.e. integrate->calculate result Enantiomeric Purity calculate->result

Caption: Chiral HPLC Experimental Workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Methyl (2R)-2-amino-2-cyclohexylacetate HCl esterify Esterification start->esterify acylate Acylation (e.g., with TFAA) esterify->acylate reconstitute Reconstitute in Solvent acylate->reconstitute inject Inject into GC reconstitute->inject separate Separation on Chiral Column inject->separate detect FID/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % e.e. integrate->calculate result Enantiomeric Purity calculate->result

Caption: Chiral GC Experimental Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Methyl (2R)-2-amino-2-cyclohexylacetate HCl dissolve Dissolve in Deuterated Solvent start->dissolve derivatize Add Chiral Derivatizing Agent dissolve->derivatize acquire Acquire Spectrum (¹H or ¹⁹F) derivatize->acquire process Process Spectrum acquire->process integrate Integrate Diastereomeric Signals process->integrate calculate Calculate % e.e. integrate->calculate result Enantiomeric Purity calculate->result

Caption: NMR Spectroscopy Experimental Workflow.

References

Chiral Purity Under the Magnifying Glass: A Comparative Guide to HPLC and NMR for the Enantiomeric Excess of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical checkpoint in the synthesis and quality control of chiral molecules. The therapeutic efficacy of a pharmaceutical agent can be restricted to a single enantiomer, while its mirror image may be inactive or, in some cases, elicit harmful side effects. This guide provides a detailed comparison of two powerful analytical techniques, Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the determination of the enantiomeric excess of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a key chiral intermediate in various synthetic pathways.

This comparison will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a quantitative performance comparison to aid in the selection of the most appropriate method for specific analytical needs.

At a Glance: Chiral HPLC vs. NMR

ParameterChiral HPLCNMR Spectroscopy with Chiral Auxiliaries
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of diastereomeric species in solution with distinct NMR signals.
Typical Analysis Time 15-60 minutes per sample.[1]5-15 minutes per sample (post-derivatization/complexation).[1]
Sample Preparation Dissolution in mobile phase.Derivatization or addition of a chiral solvating agent.
Sensitivity (LOD/LOQ) Generally higher, with LODs around 1.5 µg/mL reported for some methods.[1]Generally lower, dependent on analyte concentration and magnetic field strength.[1]
Precision/Reproducibility Excellent, with high reproducibility. RSDs below 7.2% are achievable.[1]Good, with reproducibilities of ±0.5% or better reported for similar NMR methods.[1]
Method Development Can be time-consuming, requiring screening of columns and mobile phases.[1]Can be rapid, often involving a straightforward derivatization or complexation.[1]
Solvent Consumption High.Low (~0.6 mL of deuterated solvent per sample).[1][2]
Cost (Instrument) Moderate to High.High.
Cost (Consumables) Chiral columns can be expensive.[3]Chiral auxiliaries and deuterated solvents can be costly.

Unveiling Chirality: The Experimental Approach

The accurate determination of enantiomeric excess relies on creating a chiral environment that allows for the differentiation of the two enantiomers. Chiral HPLC achieves this through physical separation, while NMR spectroscopy relies on the formation of diastereomers with distinct spectral properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[3] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[1] The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Sample Methyl (2R)-2-amino-2- cyclohexylacetate HCl Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Chiral Column (e.g., Polysaccharide-based) Inject->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram (Two separated peaks) Detector->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Experimental Workflow for Chiral HPLC.

1. Materials and Equipment:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak IA, IB, or IC, or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T).[4][5]

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, water).

  • This compound sample.

  • Racemic standard of methyl 2-amino-2-cyclohexylacetate hydrochloride.

2. Chromatographic Conditions (Starting Point):

  • Column: A polysaccharide-based chiral column is a good starting point for amino acid esters.[4]

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and an alcohol like isopropanol or ethanol (e.g., 90:10 v/v). For reversed-phase chromatography, a mixture of water, methanol, and an acid like formic acid (e.g., 80:20:0.1 v/v/v) can be used.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard at a concentration of approximately 1 mg/mL in the mobile phase.

  • Prepare the sample of this compound at the same concentration in the mobile phase.

4. Analysis:

  • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the sample to be analyzed.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

5. Calculation of Enantiomeric Excess (ee%): ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR spectroscopy, the direct analysis of enantiomers is not possible in an achiral solvent as they are chemically equivalent. Therefore, a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), is used to create a diastereomeric environment.[6] This results in distinct NMR signals for the two enantiomers, and the ratio of their integrals can be used to determine the enantiomeric excess.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Methyl (2R)-2-amino-2- cyclohexylacetate HCl Reagent Add Chiral Auxiliary (CSA or CDA) Sample->Reagent Solvent Dissolve in Deuterated Solvent Reagent->Solvent Acquire Acquire ¹H NMR Spectrum Solvent->Acquire Spectrum Obtain Spectrum with Diastereomeric Signals Acquire->Spectrum Integrate Integrate Distinct Signals Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate

Experimental Workflow for NMR Spectroscopy.

A common approach for primary amines and their esters is the in-situ formation of a three-component assembly with a chiral diol and a boronic acid.[2][7]

1. Materials and Equipment:

  • NMR spectrometer (400 MHz or higher recommended).

  • Standard 5 mm NMR tubes.

  • (R)-1,1'-bi-2-naphthol ((R)-BINOL).

  • 2-formylphenylboronic acid (2-FPBA).

  • This compound sample.

  • Racemic standard of methyl 2-amino-2-cyclohexylacetate hydrochloride.

  • Deuterated chloroform (CDCl₃).

  • Anhydrous base (e.g., triethylamine) to free the amine from its hydrochloride salt.

2. Sample Preparation:

  • In an NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of CDCl₃.

  • Add a slight excess of an anhydrous base (e.g., triethylamine) to neutralize the HCl and liberate the free amine.

  • Add 1.2 equivalents of 2-formylphenylboronic acid and 1.2 equivalents of (R)-BINOL to the NMR tube.[3]

  • Shake the tube gently to ensure complete dissolution and complex formation.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample.

4. Data Analysis:

  • Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the α-proton or the methoxy protons) of the two diastereomeric complexes.

  • Integrate the areas of these two distinct signals.

5. Calculation of Enantiomeric Excess (ee%): ee% = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 Where Integral₁ is the integral of the signal for the major diastereomer and Integral₂ is the integral for the minor diastereomer.

Conclusion: Choosing the Right Tool for the Job

Both chiral HPLC and NMR spectroscopy are powerful and reliable techniques for determining the enantiomeric excess of this compound. The choice between them often depends on the specific requirements of the analysis.

Chiral HPLC is the method of choice when high sensitivity, and baseline resolution are paramount, and when a validated method is required for routine quality control in a regulated environment.[1] Its robustness and the directness of the separation make it a highly trusted technique.

NMR spectroscopy , on the other hand, offers significant advantages in terms of speed and lower solvent consumption, making it ideal for high-throughput screening, reaction monitoring, and rapid analysis of a diverse range of samples.[1] The ability to obtain results quickly with minimal sample preparation (often directly in an NMR tube) is a major benefit in research and development settings.

For a comprehensive and orthogonal validation of enantiomeric excess, the use of both techniques can be highly beneficial. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing a high degree of confidence in the results. This dual-pronged approach ensures the accuracy and reliability of enantiomeric purity assessment, a critical factor in the development of safe and effective chiral molecules.

References

A Spectroscopic Guide to Differentiating Enantiomers of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of enantiomers is a critical aspect of chiral drug development and quality control. This guide provides a comparative analysis of the spectroscopic properties of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride and its (2S) enantiomer, focusing on practical methods for their differentiation.

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will yield identical spectra for both the (2R) and (2S) enantiomers of methyl 2-amino-2-cyclohexylacetate hydrochloride. Differentiation is only possible through the use of a chiral auxiliary, which creates a diastereomeric interaction that can be detected spectroscopically.

Spectroscopic Properties in an Achiral Environment

In a standard achiral solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), the spectroscopic data for the (2R) and (2S) enantiomers are identical. The expected, though not publicly available, data would be indistinguishable between the two enantiomers.

Table 1: Predicted Spectroscopic Data for Enantiomers in an Achiral Medium

Spectroscopic TechniqueParameterPredicted Value for (2R) EnantiomerPredicted Value for (2S) Enantiomer
¹H NMR Chemical Shifts (ppm)IdenticalIdentical
Coupling Constants (Hz)IdenticalIdentical
¹³C NMR Chemical Shifts (ppm)IdenticalIdentical
IR Spectroscopy Vibrational Frequencies (cm⁻¹)IdenticalIdentical
Mass Spectrometry Mass-to-charge ratio (m/z)IdenticalIdentical

Differentiating Enantiomers using Chiral NMR Spectroscopy

The most common and effective method for distinguishing and quantifying enantiomers is through NMR spectroscopy in the presence of a chiral resolving agent. This can be either a chiral solvating agent, which forms transient diastereomeric complexes, or a chiral derivatizing agent, which forms stable diastereomers. The following protocol details the use of a chiral derivatizing agent.

Experimental Protocol: Chiral Derivatization for ¹H NMR Analysis

This protocol is based on established methods for the chiral analysis of primary amines and amino acid esters.[1][2][3][4]

Objective: To form diastereomeric derivatives of the (2R) and (2S) enantiomers of methyl 2-amino-2-cyclohexylacetate hydrochloride and differentiate them based on the chemical shifts of the resulting products in the ¹H NMR spectrum.

Materials:

  • This compound sample

  • Methyl (2S)-2-amino-2-cyclohexylacetate hydrochloride sample

  • Racemic methyl 2-amino-2-cyclohexylacetate hydrochloride (for comparison)

  • Chiral derivatizing agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine or triethylamine

  • NMR tubes

  • Standard laboratory glassware for reactions

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the methyl 2-amino-2-cyclohexylacetate hydrochloride enantiomer (or the racemic mixture) in 0.7 mL of anhydrous CDCl₃.

  • Addition of Base: Add a slight excess (approximately 1.2 equivalents) of anhydrous pyridine or triethylamine to the NMR tube. This is to neutralize the hydrochloride salt and the HCl generated during the derivatization reaction.

  • Addition of Chiral Derivatizing Agent: To the solution, add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid chloride.

  • Reaction: Cap the NMR tube and gently invert it several times to ensure thorough mixing. Allow the reaction to proceed at room temperature for approximately 15-20 minutes. The reaction leads to the formation of a stable amide bond between the amino group of the analyte and the chiral derivatizing agent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the resulting solution.

Principle of Differentiation:

The reaction of the (2R) and (2S) enantiomers with a single enantiomer of the chiral derivatizing agent, in this case, (R)-Mosher's acid chloride, results in the formation of two different diastereomers: (R,2R) and (R,2S). Diastereomers have different physical properties and, therefore, will exhibit distinct chemical shifts in the NMR spectrum.

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Derivatives

ProtonHypothetical Chemical Shift (ppm) for (R,2R)-DiastereomerHypothetical Chemical Shift (ppm) for (R,2S)-DiastereomerΔδ (ppm)
Methoxy (-OCH₃)3.653.680.03
α-H4.104.150.05
Cyclohexyl protons1.10 - 2.001.12 - 2.05small differences

Note: The chemical shift values are hypothetical and serve to illustrate the principle of differentiation. The actual chemical shift differences will depend on the specific derivatizing agent and solvent used.

By integrating the distinct signals corresponding to each diastereomer in the ¹H NMR spectrum of a mixture, the enantiomeric excess (ee) can be accurately determined.

Workflow for Chiral NMR Analysis

G Experimental Workflow for Chiral NMR Analysis cluster_sample Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis cluster_results Results Sample_R Methyl (2R)-2-amino-2- cyclohexylacetate HCl Dissolve Dissolve in CDCl3 + Base (e.g., Pyridine) Sample_R->Dissolve Sample_S Methyl (2S)-2-amino-2- cyclohexylacetate HCl Sample_S->Dissolve Racemic Racemic Mixture Racemic->Dissolve Add_CDA Add Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) Dissolve->Add_CDA NMR Acquire 1H NMR Spectrum Add_CDA->NMR Analysis Analyze Chemical Shift Differences (Δδ) and Integrate Signals NMR->Analysis Result_R Single set of peaks for (R,2R)-diastereomer Analysis->Result_R For (2R) sample Result_S Single set of peaks for (R,2S)-diastereomer Analysis->Result_S For (2S) sample Result_Racemic Two sets of peaks in 1:1 ratio Analysis->Result_Racemic For racemic sample

Figure 1. Workflow for the differentiation of enantiomers using ¹H NMR spectroscopy with a chiral derivatizing agent.

Other Spectroscopic Techniques

Infrared (IR) Spectroscopy

Standard IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Since enantiomers have the same bonds and functional groups, their IR spectra in an achiral medium (e.g., KBr pellet or solution) are identical. Vibrational circular dichroism (VCD), a specialized technique, can differentiate enantiomers as it measures the differential absorption of left and right circularly polarized infrared light.

Mass Spectrometry (MS)

In conventional mass spectrometry, enantiomers will produce identical mass spectra because they have the same molecular weight and fragmentation patterns. Chiral differentiation using mass spectrometry is possible but requires the formation of diastereomeric complexes with a chiral selector, either in the gas phase or during a separation step like chiral liquid chromatography-mass spectrometry (LC-MS).

Conclusion

While standard spectroscopic methods are invaluable for structural elucidation, they are insufficient for distinguishing between the (2R) and (2S) enantiomers of methyl 2-amino-2-cyclohexylacetate hydrochloride. The use of chiral auxiliaries, particularly in NMR spectroscopy, is an essential and reliable technique for the differentiation and quantification of these enantiomers. The provided protocol for chiral derivatization offers a robust method for researchers and professionals in drug development to ensure the enantiomeric purity of their compounds.

References

A Comparative Guide to the Biological Activity of Peptides Incorporating Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of peptides containing the non-natural amino acid methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride. The incorporation of such synthetic residues into peptide chains is a key strategy in medicinal chemistry to enhance therapeutic properties.[1][2][3] This document compares the anticipated performance of these modified peptides against those containing natural amino acids and explores the structural implications of linear versus cyclic peptide backbones. The information presented is supported by established principles in peptide science and includes detailed experimental protocols for validation.

Introduction to Non-Natural Amino Acids in Peptide Drug Discovery

Peptides are promising therapeutic agents due to their high specificity and potency. However, their application is often limited by poor stability, low bioavailability, and rapid degradation in the body.[2] The introduction of non-natural amino acids, such as this compound, is a powerful tool to overcome these limitations.[2][4] These synthetic building blocks can induce unique conformational constraints, improve resistance to enzymatic degradation, and enhance binding affinity to biological targets.[1][3]

The core structure of the amino acid , featuring a cyclohexyl group, is expected to impart significant steric hindrance and lipophilicity. These properties can influence the peptide's secondary structure and its interactions with cell membranes and protein receptors.

Comparative Analysis: Predicted Performance Attributes

The following tables summarize the expected properties of peptides containing this compound in comparison to peptides composed solely of natural L-amino acids and their cyclic analogues.

Table 1: Comparison of Peptides with Natural vs. Non-Natural Amino Acids

FeaturePeptides with Natural L-Amino AcidsPeptides with Methyl (2R)-2-amino-2-cyclohexylacetateRationale for Difference
Enzymatic Stability Low; susceptible to proteolysis.High; the bulky cyclohexyl group is expected to sterically hinder protease access to the peptide backbone.[2]
Conformational Flexibility High; linear peptides with natural residues can adopt many conformations in solution.[5]Moderate to Low; the cyclohexyl side chain restricts rotational freedom, leading to a more defined structure.
Receptor Binding Affinity Variable; can be high if the flexible structure adapts well to the binding site ("induced fit").Potentially High; a pre-organized conformation that is complementary to the target can reduce the entropic penalty of binding.[6]
Membrane Permeability Generally Low; depends on sequence and charge.Potentially Enhanced; increased lipophilicity from the cyclohexyl group may improve passive diffusion across cell membranes.[4]
Synthesis Complexity Standard; well-established solid-phase peptide synthesis (SPPS) protocols.Higher; requires the custom synthesis of the non-natural amino acid building block.

Table 2: Comparison of Linear vs. Cyclic Peptides Containing the Non-Natural Amino Acid

FeatureLinear Peptide AnalogueCyclic Peptide AnalogueRationale for Difference
Enzymatic Stability High (due to the non-natural residue).Very High; cyclization provides an additional layer of protection against exopeptidases by eliminating the N- and C-termini.[6]
Conformational Rigidity Moderate to Low.High; the cyclic structure drastically reduces the degrees of freedom, leading to a highly constrained conformation.[5][7]
Binding Selectivity Potentially Moderate.Potentially High; the rigid conformation can lead to more specific interactions with the target receptor, reducing off-target effects.[8][9]
Bioavailability Moderate.Potentially Higher; increased stability and rigidity can lead to a longer in vivo half-life.
Synthesis Complexity Higher (due to non-natural amino acid).Highest; requires an additional on-resin or solution-phase cyclization step, which can be challenging and require optimization.[7]

Experimental Protocols

To validate the predicted biological activities, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.

Peptide Synthesis

Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the general procedure for synthesizing a linear peptide containing methyl (2R)-2-amino-2-cyclohexylacetate.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: Attach the C-terminal Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HATU in the presence of a base like diisopropylethylamine (DIEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a 20% piperidine solution in dimethylformamide (DMF).

  • Amino Acid Coupling Cycle:

    • Dissolve the next Fmoc-protected amino acid (either a standard one or the custom-synthesized Fmoc- (2R)-2-amino-2-cyclohexylacetate) and a coupling agent in DMF.

    • Add the solution to the resin and allow it to react to form the peptide bond.

    • Wash the resin thoroughly with DMF and DCM.

    • Perform the Fmoc deprotection step as described above.

  • Repeat Cycle: Continue the coupling and deprotection cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., LC-MS) and analytical HPLC.

Biological Activity Assays

Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptides.

  • Bacterial Culture Preparation: Grow a logarithmic phase culture of the target bacteria (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Peptide Dilution Series: Prepare a series of twofold dilutions of the purified peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial culture and add a standardized inoculum to each well of the microtiter plate.

  • Controls: Include positive controls (bacteria with no peptide) and negative controls (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Protocol: Angiotensin-Converting Enzyme (ACE) Inhibitory Assay

This assay is used to screen for antihypertensive activity.[10]

  • Reagent Preparation: Prepare solutions of ACE (from rabbit lung), the substrate hippuryl-histidyl-leucine (HHL), and the synthesized peptide at various concentrations.

  • Reaction Mixture: In a reaction tube, pre-incubate the ACE solution with the peptide solution (or buffer for control) at 37°C.

  • Initiate Reaction: Add the HHL substrate to the mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding hydrochloric acid (HCl).

  • Quantification: Extract the product, hippuric acid (HA), with a solvent like ethyl acetate. Evaporate the solvent and redissolve the HA in water. Measure the absorbance at 228 nm.

  • Calculation: Calculate the percentage of ACE inhibition based on the difference in absorbance between the control and the peptide-containing samples.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes in the development and potential mechanism of action of these novel peptides.

G cluster_synthesis Peptide Synthesis Workflow Resin 1. Resin Swelling Coupling1 2. First Amino Acid Coupling Resin->Coupling1 Deprotection1 3. Fmoc Deprotection Coupling1->Deprotection1 Coupling2 4. Second Amino Acid Coupling (incorporating non-natural AA) Deprotection1->Coupling2 Deprotection2 5. Fmoc Deprotection Coupling2->Deprotection2 Elongation 6. Repeat Cycle Deprotection2->Elongation Cleavage 7. Cleavage from Resin Elongation->Cleavage Purification 8. RP-HPLC Purification Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

G cluster_screening Bioactivity Screening Cascade Library Synthesized Peptide Library (Linear & Cyclic Analogues) Primary Primary Screening (e.g., Target Binding Assay) Library->Primary Hit Identify 'Hits' Primary->Hit Secondary Secondary Assays (e.g., Cell-Based Functional Assays) Hit->Secondary Lead Select 'Leads' Secondary->Lead Optimization Lead Optimization (Structure-Activity Relationship) Lead->Optimization Preclinical Preclinical Studies Optimization->Preclinical

Caption: High-Throughput Screening Workflow for Bioactive Peptides.

G cluster_pathway Example Signaling Pathway: GPCR Activation Peptide Bioactive Peptide (Ligand) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cell_Response Cellular Response Second_Messenger->Cell_Response Signal Transduction

Caption: General G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Conclusion

The incorporation of this compound into peptides represents a promising strategy for developing novel therapeutics with enhanced stability and potentially improved biological activity. The bulky, lipophilic nature of the cyclohexyl group is predicted to confer significant advantages over peptides composed of natural amino acids, particularly in terms of resistance to proteolysis and conformational stability. Further comparison between linear and cyclic analogues suggests that cyclization could offer additional benefits in terms of binding affinity and selectivity. The experimental protocols provided herein offer a clear path for the synthesis and validation of these next-generation peptide-based drug candidates.

References

A Comparative Guide to Chiral Synthons: Cost-Benefit Analysis of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical development, the selection of chiral synthons is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides an objective comparison of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride with two other non-proteinogenic amino acid esters: methyl (2R)-2-amino-2-phenylacetate hydrochloride and L-tert-leucine methyl ester hydrochloride. This analysis, supported by available data on synthesis, cost, and potential applications, aims to inform strategic decisions in drug discovery and process development.

Introduction to Chiral Non-Proteinogenic Amino Acid Esters

Non-proteinogenic amino acids and their derivatives are invaluable building blocks in medicinal chemistry.[1] Their incorporation into peptide-based drugs or as standalone pharmacophores can enhance metabolic stability, improve binding affinity, and introduce novel structural motifs.[1] The cyclohexyl, phenyl, and tert-butyl side chains of the compared synthons offer distinct steric and electronic properties, making them suitable for different applications in drug design.

Cost Analysis

A direct comparison of the commercial prices of these chiral synthons reveals significant differences, which can be a major factor in large-scale synthesis. The following table summarizes the readily available retail prices for research-grade quantities. It is important to note that bulk pricing for industrial applications would be substantially lower and subject to negotiation with suppliers.

Chiral SynthonSupplierQuantityPrice (USD)Price per Gram (USD)
This compound AdooQ Bioscience5g20.004.00
100g165.001.65
Methyl (2R)-2-amino-2-phenylacetate hydrochloride CymitQuimica100g52.00 € (~$56)~0.56
10kg1,161.00 € (~$1254)~0.13
L-tert-Leucine methyl ester hydrochloride Fisher Scientific1g--
MedChemExpress---

Note: Prices are subject to change and may vary between suppliers and regions. Currency conversions are approximate.

Synthetic Strategies and Methodologies

The economic viability of a chiral synthon is not solely determined by its market price but also by the efficiency and cost of its synthesis. Several strategies can be employed for the preparation of these non-proteinogenic amino acid esters, including enzymatic kinetic resolution, asymmetric synthesis, and classical chemical methods like the Strecker and Bucherer-Bergs reactions.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are commonly used enzymes for the stereoselective hydrolysis or transesterification of esters.

Logical Workflow for Enzymatic Resolution:

G racemic Racemic Methyl 2-amino-2-cyclohexylacetate lipase Lipase (e.g., Candida antarctica Lipase B) racemic->lipase Hydrolysis ester (R)-Methyl 2-amino-2-cyclohexylacetate (unreacted) lipase->ester acid (S)-2-amino-2-cyclohexylacetic acid (hydrolyzed) lipase->acid separation Separation (e.g., Extraction) ester->separation acid->separation esterification Esterification acid->esterification separation->ester Isolated separation->acid Isolated final_S (S)-Methyl 2-amino-2-cyclohexylacetate esterification->final_S

Caption: Enzymatic kinetic resolution of a racemic amino ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Ester (General)

This protocol describes a general procedure for the kinetic resolution of a racemic amino acid ester using a lipase.

  • Materials:

    • Racemic amino acid ester (e.g., racemic methyl 2-amino-2-cyclohexylacetate)

    • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

    • Phosphate buffer (pH 7.0)

    • Organic solvent (e.g., toluene or methyl tert-butyl ether)

    • Acylating agent (for transesterification, e.g., ethyl acetate) or water (for hydrolysis)

    • Magnetic stirrer and temperature-controlled water bath

    • HPLC with a chiral column for monitoring enantiomeric excess (ee)

  • Procedure (Hydrolysis):

    • Suspend the racemic amino acid ester in a phosphate buffer.

    • Add the immobilized lipase to the suspension.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining ester and the formed acid using chiral HPLC.

    • Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted ester and the product acid.

    • Separate the unreacted ester from the aqueous solution containing the amino acid by extraction with an organic solvent.

    • Isolate the amino acid from the aqueous phase, which can then be re-esterified to obtain the other enantiomer of the methyl ester.

  • Data Interpretation: The success of the resolution is determined by the enantiomeric excess (ee) of the product and the remaining starting material, as well as the E-value (enantiomeric ratio). A high E-value indicates a more selective enzyme.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from an aldehyde or ketone, ammonia, and cyanide. The asymmetric version utilizes a chiral auxiliary or a chiral catalyst to induce stereoselectivity.

Logical Workflow for Asymmetric Strecker Synthesis:

G aldehyde Cyclohexanecarboxaldehyde imine Chiral Imine aldehyde->imine amine Chiral Amine (e.g., (R)-Phenylglycinol) amine->imine cyanide Cyanide Source (e.g., NaCN) nitrile Diastereomerically Enriched α-Aminonitrile imine->nitrile + Cyanide hydrolysis Acid Hydrolysis nitrile->hydrolysis amino_acid (R)-Cyclohexylglycine hydrolysis->amino_acid esterification Esterification amino_acid->esterification final_product Methyl (2R)-2-amino-2- cyclohexylacetate esterification->final_product

Caption: Asymmetric Strecker synthesis of a chiral amino acid.

Experimental Protocol: Asymmetric Strecker Synthesis of α-Arylglycines (Adapted for Cyclohexylglycine)

This protocol is adapted from a procedure for α-arylglycines and outlines the general steps for an asymmetric Strecker reaction.[2]

  • Materials:

    • Cyclohexanecarboxaldehyde

    • Chiral amine auxiliary (e.g., (S)-1-(4-methoxyphenyl)ethylamine)

    • Sodium cyanide (NaCN)

    • Methanol

    • Hydrochloric acid (6 M)

    • Thionyl chloride or other esterification reagents

    • Magnetic stirrer

    • Standard laboratory glassware

  • Procedure:

    • Dissolve sodium cyanide and the chiral amine in methanol.

    • Add cyclohexanecarboxaldehyde to the solution and stir at room temperature. The reaction leads to the formation of a diastereomerically enriched α-aminonitrile, which may precipitate from the solution.

    • Isolate the crystalline α-aminonitrile by filtration.

    • Heat the isolated aminonitrile in 6 M aqueous HCl at reflux to hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary.

    • Isolate the resulting (R)-cyclohexylglycine hydrochloride.

    • Esterify the amino acid using standard procedures (e.g., with methanol and thionyl chloride) to obtain this compound.

  • Data Interpretation: The diastereomeric ratio of the intermediate aminonitrile and the enantiomeric excess of the final amino acid are determined by techniques like NMR spectroscopy or chiral HPLC. High diastereoselectivity in the Strecker reaction is crucial for obtaining a high enantiomeric excess in the final product.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another classical method for the synthesis of racemic α-amino acids, starting from a ketone or aldehyde, ammonium carbonate, and a cyanide source. The initial product is a hydantoin, which can then be hydrolyzed to the amino acid. While typically producing racemic products, subsequent resolution of the hydantoin or the final amino acid can be performed.

Logical Workflow for Bucherer-Bergs Synthesis followed by Resolution:

G ketone Cyclohexanone hydantoin Racemic 5-Cyclohexylhydantoin ketone->hydantoin reagents Ammonium Carbonate + KCN reagents->hydantoin hydrolysis Hydrolysis (e.g., Ba(OH)₂) hydantoin->hydrolysis racemic_aa Racemic Cyclohexylglycine hydrolysis->racemic_aa resolution Chiral Resolution racemic_aa->resolution chiral_aa (R)-Cyclohexylglycine resolution->chiral_aa esterification Esterification chiral_aa->esterification final_product Methyl (2R)-2-amino-2- cyclohexylacetate esterification->final_product

References

A Comparative Guide to Resolving Agents for Racemic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic amines is a critical process in the pharmaceutical and fine chemical industries, as enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles.[1] The production of enantiomerically pure compounds is frequently a regulatory requirement for drug development.[1] This guide provides an objective comparison of common resolving agents for racemic amines, supported by experimental data, to aid in the selection of the most effective agent for a given application.

The most common method for the chiral resolution of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.[1][2] This process relies on the principle that the two diastereomeric salts formed between the racemic amine and an enantiomerically pure resolving agent have different physical properties, most notably different solubilities in a given solvent system.[1][2] This difference in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequent treatment of the isolated diastereomeric salt with a base liberates the enantiomerically enriched amine.[1]

Comparative Overview of Common Resolving Agents

Several chiral acids are widely used as resolving agents for racemic amines. The choice of the resolving agent is often empirical and depends on the specific amine to be resolved.[3] This section provides a comparative overview of some of the most common and effective resolving agents.

Resolving AgentKey AttributesCommon Applications
Tartaric Acid Readily available and inexpensive natural product. Versatile and extensively documented.[4]Resolution of a wide variety of primary amines.[4]
Di-p-toluoyl-tartaric Acid (DPTTA) A derivative of tartaric acid with bulky toluoyl groups that can enhance steric and electronic interactions, leading to more distinct solubility differences between diastereomeric salts.[5] Highly effective for a variety of racemic amines.[1][2]Resolution of various amines, including those where tartaric acid is less effective.[1][2]
Mandelic Acid Its aromatic ring and hydroxyl group can participate in various non-covalent interactions, facilitating the formation of crystalline diastereomeric salts with amines.[5]Widely used for the resolution of a range of amines.[5]
Camphorsulfonic Acid A strong chiral acid that forms stable diastereomeric salts with basic amines.[3][6] The rigid bicyclic structure can lead to well-defined crystal packing and high diastereoselectivity.[4]Effective for the resolution of various classes of amines.[3][6]

Performance Data of Resolving Agents

The following table summarizes quantitative data from various amine resolution experiments using the resolving agents discussed. The yield and enantiomeric excess (e.e.) are highly dependent on the specific amine and experimental conditions.

Racemic AmineResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)
(±)-TramadolD-(+)-Di-p-toluoyl-tartaric acidEthanolHigh>95
(±)-TramadolL-(-)-Di-p-toluoyl-tartaric acidEthanolHigh>95
Racemic methamphetamine(-)-O,O'-di-p-toluoyl-R,R-tartaric acidMethanol--
Diethanolamine derivative(-)-Camphor-10-sulfonic acidAcetone70>99 (R,R)[3]
Phenylalanine methyl esterPEGylated-(R)-mandelic acidMethanol78-90 (first cycle)72-85 (first cycle), 87-95 (second cycle)[7]
2-amino-1-butanolPEGylated-(R)-mandelic acidMethanol78-90 (first cycle)72-85 (first cycle), 87-95 (second cycle)[7]
1-phenylethylaminePEGylated-(R)-mandelic acidMethanol78-90 (first cycle)72-85 (first cycle), 87-95 (second cycle)[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as general guidelines and may require optimization for specific applications.

General Protocol for Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic amine (1.0 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in a suitable solvent, with gentle heating if necessary, to obtain a clear solution.[1][4]

  • Crystallization: Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.[1][4] Seeding with a small crystal of the desired diastereomeric salt can promote crystallization.[1] Further cooling in an ice bath or refrigerator can increase the yield.[4]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[1]

  • Liberation of the Free Amine: Dissolve the dried diastereomeric salt in water and add a base (e.g., 2 M NaOH) to raise the pH (>10) and liberate the free amine.[1]

  • Extraction: Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[1][8]

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.[1][8]

  • Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC, GC, or NMR spectroscopy.[9][10][11]

Determination of Enantiomeric Excess (e.e.)

Enantiomeric excess is a measure of the purity of a chiral sample and is a critical parameter for assessing the success of a resolution.[10] It can be calculated using the following formula:

ee% = |(% major enantiomer - % minor enantiomer)|[12]

Several analytical methods can be used to determine the enantiomeric excess:

  • Chiral High-Performance Liquid Chromatography (HPLC): A robust and widely used method that involves the separation of enantiomers on a chiral stationary phase.[10][11]

  • Gas Chromatography (GC) with a Chiral Column: Suitable for volatile and thermally stable compounds.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive method that can be used with chiral solvating agents or chiral derivatizing agents to distinguish between enantiomers.[10][11]

  • Polarimetry: A traditional method that measures the optical rotation of the sample.[9][10]

Visualizing the Resolution Process

The following diagrams illustrate the general workflow and the underlying principle of chiral resolution via diastereomeric salt formation.

G cluster_0 Resolution Process Racemic Amine\n(R/S) Racemic Amine (R/S) Diastereomeric Salt\nFormation Diastereomeric Salt Formation Racemic Amine\n(R/S)->Diastereomeric Salt\nFormation + Chiral Resolving Agent (S) Mixture of Diastereomeric Salts\n(R,S) and (S,S) Mixture of Diastereomeric Salts (R,S) and (S,S) Diastereomeric Salt\nFormation->Mixture of Diastereomeric Salts\n(R,S) and (S,S) Fractional Crystallization Fractional Crystallization Mixture of Diastereomeric Salts\n(R,S) and (S,S)->Fractional Crystallization Less Soluble Salt\n(e.g., R,S) Less Soluble Salt (e.g., R,S) Fractional Crystallization->Less Soluble Salt\n(e.g., R,S) More Soluble Salt\n(e.g., S,S)\nin Mother Liquor More Soluble Salt (e.g., S,S) in Mother Liquor Fractional Crystallization->More Soluble Salt\n(e.g., S,S)\nin Mother Liquor Liberation of Amine Liberation of Amine Less Soluble Salt\n(e.g., R,S)->Liberation of Amine + Base Enriched Amine\n(R) Enriched Amine (R) Liberation of Amine->Enriched Amine\n(R)

Caption: General workflow for the resolution of a racemic amine.

G cluster_0 Principle of Separation Racemic Amine Racemic Amine (R-Amine + S-Amine) Diastereomeric Salts Diastereomeric Salts (R-Amine-S-Acid) (S-Amine-S-Acid) Racemic Amine->Diastereomeric Salts + Chiral Acid Chiral Acid (S-Acid) Chiral Acid->Diastereomeric Salts + Different Solubilities Different Solubilities Diastereomeric Salts->Different Solubilities Separation Separation by Crystallization Different Solubilities->Separation Enriched Enantiomers Enriched Enantiomers (R-Amine) and (S-Amine) Separation->Enriched Enantiomers

Caption: Logical relationship in diastereomeric salt resolution.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a chiral amino acid derivative. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and enantiomeric excess of this compound in research and pharmaceutical development. This document outlines key performance indicators of various methods, supported by detailed experimental protocols and visual workflows to aid in methodological selection and implementation.

Overview of Analytical Techniques

The primary analytical challenges for this compound involve its quantification, impurity profiling, and the critical determination of its enantiomeric purity. The principal techniques suited for these tasks are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy serve as essential tools for structural confirmation.[1]

A logical workflow for the validation of an analytical method for this compound is depicted below.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K Stability Studies I->K cluster_0 HPLC System cluster_1 Chiral Separation A Mobile Phase B Pump A->B C Injector B->C D Chiral Column C->D E Detector D->E H Separated Enantiomers D->H Differential Interaction with CSP F Data System E->F I Chromatogram E->I Signal Generation G Mixture of (R) and (S) Enantiomers

References

A Comparative Review of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride in Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids is a critical strategy to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and suboptimal binding affinities. Among the arsenal of synthetic building blocks, methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a chiral glycine derivative, offers a unique combination of steric bulk and conformational constraint. This guide provides a comparative analysis of its applications, performance, and synthesis, supported by experimental data, to inform the rational design of next-generation peptide drugs.

Performance in Bioactive Peptides: A Case Study in DPP-IV Inhibition

While specific performance data for this compound is often embedded within broader drug discovery programs, a study on closely related 4-amino cyclohexylglycine analogues as dipeptidyl peptidase IV (DPP-IV) inhibitors offers valuable insights into the potential of the cyclohexylglycine scaffold. DPP-IV is a key therapeutic target for type 2 diabetes.[1]

The study highlights how modifications of the cyclohexylglycine core can lead to highly potent and selective inhibitors. This data underscores the utility of the rigid cyclohexyl moiety in orienting pharmacophoric groups for optimal interaction with the enzyme's active site.

Table 1: In Vitro DPP-IV Inhibition by Cyclohexylglycine Analogues

CompoundModificationDPP-IV IC50 (nM)
15b 2,4-difluorobenzenesulfonamide-
15e Bis-sulfonamide2.6
16b 1-naphthyl amide-

Data extracted from Parmee et al., Bioorg. Med. Chem. Lett. 2004.[1] Note: Specific IC50 values for 15b and 16b were not provided in the abstract, but they were highlighted as having a good in vitro profile.

Comparison with Alternative Unnatural Amino Acids

The primary advantages of incorporating bulky, non-natural amino acids like cyclohexylglycine derivatives are enhanced proteolytic stability and conformational restriction. The cyclohexyl group, being larger and more rigid than the phenyl group of phenylalanine, can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.[2]

Table 2: Conceptual Comparison of Unnatural Amino Acids for Enhancing Peptide Stability

Unnatural Amino AcidKey FeatureExpected Impact on Proteolytic StabilityRationale
Methyl (2R)-2-amino-2-cyclohexylacetate Bulky, saturated cyclic side chainHighSteric hindrance to proteases.
Cyclohexylalanine (Cha) Bulky, saturated cyclic side chainHighSteric hindrance and conformational rigidity.[2]
N-methylated Amino Acids Methylation of the backbone amide nitrogenHighPrevents hydrogen bond formation crucial for protease recognition.
D-Amino Acids Opposite stereochemistry to natural amino acidsVery HighProteases are stereospecific for L-amino acids.
4,4'-Biphenylalanine (Bip) Large, rigid aromatic side chainHighSignificant steric bulk and potential for pi-pi stacking interactions.

This table provides a qualitative comparison based on established principles in peptide chemistry. The degree of stabilization is context-dependent, relying on the specific peptide sequence and the protease involved.

Experimental Protocols

Synthesis of this compound

Conceptual Synthetic Pathway:

G Prochiral_Precursor Prochiral Precursor (e.g., α-keto ester or enamine) Hydrogenation Asymmetric Hydrogenation Prochiral_Precursor->Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Rh-DuPHOS) Chiral_Catalyst->Hydrogenation Racemic_Mixture Racemic Methyl 2-amino-2-cyclohexylacetate Hydrogenation->Racemic_Mixture Resolution Chiral Resolution Racemic_Mixture->Resolution Target_Molecule Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride Resolution->Target_Molecule HCl_treatment HCl Treatment Target_Molecule->HCl_treatment

Caption: Conceptual workflow for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide chain follows the standard procedures of Fmoc-based solid-phase peptide synthesis.

Experimental Workflow for SPPS:

G Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-protected (2R)-2-amino-2-cyclohexylacetate (HBTU/DIEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin and Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis incorporating the target amino acid.

Signaling Pathways and Logical Relationships

The primary application of this compound is to modulate the interaction of a synthetic peptide with its biological target, often a G-protein coupled receptor (GPCR) or an enzyme. The introduction of this unnatural amino acid can enhance binding affinity and/or selectivity, leading to a more potent and specific biological response.

Logical Relationship in Drug Design:

G cluster_0 Peptide Design cluster_1 Improved Properties cluster_2 Biological Outcome Unnatural_AA Methyl (2R)-2-amino-2- cyclohexylacetate hydrochloride Peptide_Scaffold Bioactive Peptide Scaffold Unnatural_AA->Peptide_Scaffold Enhanced_Stability Increased Proteolytic Stability Peptide_Scaffold->Enhanced_Stability Conformational_Rigidity Conformational Rigidity Peptide_Scaffold->Conformational_Rigidity Receptor_Binding Enhanced Receptor Binding Affinity/ Selectivity Enhanced_Stability->Receptor_Binding Conformational_Rigidity->Receptor_Binding Biological_Response Potent and Specific Biological Response Receptor_Binding->Biological_Response

Caption: The role of this compound in enhancing peptide drug properties.

References

Performance of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride in various solvent systems. Understanding the solubility, stability, and reactivity of this crucial building block is paramount for its effective application in pharmaceutical synthesis and drug development. This document summarizes available data, compares its performance with alternative amino acid esters, and provides detailed experimental protocols for further investigation.

Solubility Profile

The solubility of an amino acid ester hydrochloride is a critical parameter for its use in solution-phase reactions, such as peptide synthesis. This compound, being a salt, generally exhibits good solubility in polar solvents.

Quantitative Solubility Data

To provide a more comprehensive overview, the following table includes available data for this compound and a comparable amino acid ester, glycine methyl ester hydrochloride.

Solvent SystemThis compoundGlycine Methyl Ester Hydrochloride
Water≥ 100 mg/mLSoluble (2% w/v)[2]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL-
MethanolSoluble (qualitative)50 mg/mL[2]
EthanolSoluble (qualitative)-
IsopropanolSoluble (qualitative)-
AcetonitrileSoluble (qualitative)-

Note: "-" indicates data not found. Qualitative solubility is based on general statements in the literature for amino acid ester hydrochlorides[3].

Comparison with Alternative Amino Acid Esters

The bulky cyclohexyl group in this compound influences its solubility profile compared to simpler amino acid esters like glycine methyl ester hydrochloride. While both are soluble in polar solvents, the hydrophobicity of the cyclohexyl ring may lead to differences in solubility in less polar organic solvents. Generally, amino acid ester hydrochlorides are more soluble in organic solvents than their corresponding free amino acids, which exist as zwitterions[3].

Stability Assessment

The stability of this compound in different solvents is crucial for storage and for minimizing side reactions during its use. The primary degradation pathways for amino acid esters are hydrolysis of the ester bond and racemization at the α-carbon.

Hydrolytic Stability

Amino acid esters are susceptible to hydrolysis, especially in the presence of water and under basic or acidic conditions. The rate of hydrolysis is influenced by the solvent system. While specific kinetic data for the hydrolysis of this compound in various solvents is not available, general principles suggest that hydrolysis will be more significant in aqueous solutions and protic solvents compared to aprotic solvents. The hydrochloride salt form provides some stability against spontaneous degradation compared to the free base[4].

Racemization

The stereochemical integrity of the chiral center is critical for the biological activity of the final product. Racemization can occur, particularly under basic conditions, through the formation of an enolate intermediate. The choice of solvent can influence the rate of racemization. While specific studies on the racemization of this compound were not found, it is a known issue for amino acids and their derivatives, especially during peptide coupling reactions[5].

Performance in Synthetic Applications

The choice of solvent significantly impacts the performance of this compound in synthetic applications, most notably in peptide synthesis. The solvent affects the solubility of reactants, the rate of reaction, and the extent of side reactions like racemization.

In solid-phase peptide synthesis (SPPS), solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are commonly used. The solubility of the amino acid derivative in the coupling solvent is essential for efficient reaction.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in different solvent systems.

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of the compound in various solvents.

Objective: To quantify the solubility of this compound in selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile).

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a vial.

    • Seal the vials and place them in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Centrifuge the withdrawn sample to remove any suspended solid particles.

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

    • Calculate the solubility in mg/mL or mol/L.

Protocol for Stability Analysis (Hydrolysis) by HPLC

This protocol describes a method to assess the hydrolytic stability of the compound in different solvent systems over time.

Objective: To determine the rate of hydrolysis of this compound in various aqueous and organic solvent systems.

Materials:

  • This compound

  • Solvent systems of interest (e.g., water, buffered solutions, mixtures of organic solvents and water)

  • HPLC system with a UV detector

  • HPLC column suitable for separating the ester and its corresponding carboxylic acid (e.g., C18)

  • Thermostatic chamber

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound of a known concentration in each of the selected solvent systems.

    • Store the solutions in sealed vials in a thermostatic chamber at a constant temperature (e.g., 40 °C).

  • HPLC Analysis:

    • At specified time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.

    • If necessary, dilute the aliquot with the mobile phase.

    • Inject the sample into the HPLC system.

    • Monitor the decrease in the peak area of the ester and the increase in the peak area of the corresponding carboxylic acid hydrolysis product.

  • Data Analysis:

    • Plot the concentration of the remaining ester against time.

    • Determine the rate of hydrolysis from the slope of the curve.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Preparation cluster_analysis Quantitative Analysis start Add excess solid to solvent equilibrate Equilibrate at constant temperature start->equilibrate supernatant Withdraw supernatant equilibrate->supernatant centrifuge Centrifuge supernatant->centrifuge dilute Dilute for analysis centrifuge->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Workflow for Solubility Determination.

Stability_Analysis_Workflow cluster_setup Experiment Setup cluster_monitoring Time-Course Monitoring cluster_data Data Analysis prep_solution Prepare solution in test solvent incubate Incubate at constant temperature prep_solution->incubate sampling Withdraw aliquots at time intervals incubate->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis plot_data Plot concentration vs. time hplc_analysis->plot_data determine_rate Determine degradation rate plot_data->determine_rate

Workflow for Stability Analysis.

Logical_Relationship cluster_performance Performance Metrics Compound Methyl (2R)-2-amino-2-cyclohexylacetate HCl Solubility Solubility Compound->Solubility Stability Stability (Hydrolysis, Racemization) Compound->Stability Reactivity Reactivity (e.g., in Peptide Synthesis) Compound->Reactivity Solvent Solvent System Solvent->Solubility Solvent->Stability Solvent->Reactivity

Factors Influencing Performance.

References

Navigating the Synthesis of Chiral Amines: A Comparative Guide to the Preparation of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and stereoselective preparation of chiral building blocks is a critical endeavor. Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a valuable chiral amine derivative, presents a synthetic challenge that can be approached through several strategic pathways. This guide provides a comparative overview of potential synthetic routes to this target molecule, offering insights into their respective methodologies and the data necessary for informed selection of a synthetic strategy.

Comparison of Synthetic Strategies

Two primary strategies for the synthesis of this compound are considered here: Route 1 , a classical approach involving the synthesis of a racemic mixture followed by chiral resolution, and Route 2 , a chemoenzymatic method leveraging an enzymatic resolution step for stereocontrol. The selection between these routes will depend on factors such as available starting materials, desired enantiopurity, scalability, and access to specialized enzymatic technologies.

ParameterRoute 1: Racemic Synthesis and Chiral ResolutionRoute 2: Chemoenzymatic Synthesis via Enzymatic Resolution
Starting Materials Cyclohexanone, Sodium Cyanide, Ammonium Chloride, Methanol, Hydrochloric Acid, Chiral Resolving Agent (e.g., Tartaric Acid derivative)Cyclohexanone, Sodium Cyanide, Ammonium Chloride, Methanol, Lipase, Acylating Agent, Hydrochloric Acid
Key Steps 1. Strecker Synthesis (racemic α-aminonitrile) 2. Methanolysis (racemic methyl ester) 3. Chiral Resolution (diastereomeric salt formation) 4. Liberation of enantiomer 5. Hydrochloride salt formation1. Strecker Synthesis (racemic α-aminonitrile) 2. Methanolysis (racemic methyl ester) 3. N-Acetylation 4. Enzymatic Kinetic Resolution 5. Deacetylation 6. Hydrochloride salt formation
Stereochemistry Control Diastereomeric salt crystallizationEnzymatic kinetic resolution
Theoretical Max. Yield 50% (for the desired enantiomer, unless the unwanted enantiomer is racemized and recycled)50% (for the desired enantiomer, without racemization of the unreacted enantiomer)
Potential Advantages Utilizes well-established classical organic reactions.High enantioselectivity of enzymatic step. Milder reaction conditions for resolution.
Potential Disadvantages Resolution step can be empirical and require screening of resolving agents. May require multiple recrystallizations to achieve high enantiomeric excess.Requires screening for a suitable enzyme and optimization of enzymatic reaction conditions. Enzyme cost and stability can be a factor.

Experimental Protocols

Route 1: Racemic Synthesis and Chiral Resolution (Hypothetical Protocol)

This route begins with the synthesis of the racemic amino acid, followed by esterification and subsequent resolution of the enantiomers.

Step 1: Synthesis of racemic 2-amino-2-cyclohexylacetonitrile (Strecker Synthesis)

A solution of cyclohexanone in methanol is treated with an aqueous solution of sodium cyanide and ammonium chloride. The reaction mixture is stirred at room temperature, leading to the formation of the racemic α-aminonitrile.

Step 2: Synthesis of racemic methyl 2-amino-2-cyclohexylacetate

The crude α-aminonitrile is subjected to methanolysis by heating in methanol saturated with hydrogen chloride gas. This reaction hydrolyzes the nitrile to a carboxylic acid and subsequently esterifies it to the methyl ester.

Step 3: Chiral Resolution

The racemic methyl ester is dissolved in a suitable solvent and treated with a chiral resolving agent, such as a derivative of tartaric acid. The resulting diastereomeric salts are separated by fractional crystallization based on their differential solubility.

Step 4: Liberation of Methyl (2R)-2-amino-2-cyclohexylacetate

The isolated diastereomeric salt of the (2R)-enantiomer is treated with a base to liberate the free amine.

Step 5: Formation of this compound

The purified (2R)-ester is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

Route 2: Chemoenzymatic Synthesis via Enzymatic Resolution (Conceptual Protocol)

This route also starts with the racemic ester but employs an enzyme for the key stereoselective step.

Step 1 & 2: Synthesis of racemic methyl 2-amino-2-cyclohexylacetate

These steps are identical to Route 1, resulting in the racemic methyl ester.

Step 3: N-Acetylation of racemic methyl 2-amino-2-cyclohexylacetate

The racemic amino ester is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the corresponding N-acetyl derivative.

Step 4: Enzymatic Kinetic Resolution

The racemic N-acetylated ester is subjected to enzymatic hydrolysis using a stereoselective lipase (e.g., Candida antarctica lipase B). The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the desired (R)-N-acetyl ester unreacted. The unreacted (R)-ester and the hydrolyzed (S)-acid are then separated.

Step 5: Deacetylation of Methyl (2R)-2-(acetylamino)-2-cyclohexylacetate

The isolated (R)-N-acetyl ester is deacetylated under acidic or basic conditions to yield methyl (2R)-2-amino-2-cyclohexylacetate.

Step 6: Formation of this compound

The resulting (2R)-amino ester is converted to its hydrochloride salt as described in Route 1.

Visualizing the Synthetic Pathways

To better understand the workflow of each synthetic route, the following diagrams are provided.

Route_1 Start Cyclohexanone Strecker Strecker Synthesis Start->Strecker RacemicEster Racemic Methyl Ester Strecker->RacemicEster Resolution Chiral Resolution RacemicEster->Resolution R_Salt (2R)-Diastereomeric Salt Resolution->R_Salt Crystallization S_Salt (2S)-Diastereomeric Salt Resolution->S_Salt Mother Liquor Liberation Liberation of Free Amine R_Salt->Liberation R_Ester Methyl (2R)-2-amino-2-cyclohexylacetate Liberation->R_Ester HCl_Salt Hydrochloride Salt Formation R_Ester->HCl_Salt Product Methyl (2R)-2-amino-2-cyclohexylacetate HCl HCl_Salt->Product

Figure 1. Workflow for the synthesis of this compound via chiral resolution.

Route_2 Start Cyclohexanone Strecker Strecker Synthesis Start->Strecker RacemicEster Racemic Methyl Ester Strecker->RacemicEster Acetylation N-Acetylation RacemicEster->Acetylation RacemicNAcetyl Racemic N-Acetyl Ester Acetylation->RacemicNAcetyl EnzymaticRes Enzymatic Kinetic Resolution RacemicNAcetyl->EnzymaticRes R_NAcetyl (R)-N-Acetyl Ester EnzymaticRes->R_NAcetyl Unreacted S_Acid (S)-N-Acetyl Acid EnzymaticRes->S_Acid Hydrolyzed Deacetylation Deacetylation R_NAcetyl->Deacetylation R_Ester Methyl (2R)-2-amino-2-cyclohexylacetate Deacetylation->R_Ester HCl_Salt Hydrochloride Salt Formation R_Ester->HCl_Salt Product Methyl (2R)-2-amino-2-cyclohexylacetate HCl HCl_Salt->Product

Figure 2. Chemoenzymatic synthesis of this compound utilizing enzymatic resolution.

Safety Operating Guide

Safeguarding Research: Proper Disposal of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper disposal of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride (CAS RN: 144493-53-4). Adherence to these procedures is essential for ensuring the safety of researchers and protecting the environment. This information is intended for drug development professionals, scientists, and researchers.

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Due to these hazards, this compound must be treated as a hazardous waste. Improper disposal can lead to significant environmental contamination and may result in substantial fines and legal penalties.

I. Immediate Safety Protocols & Spill Response

In the event of a spill, immediate action is critical.

ActionProtocol
Evacuation Immediately evacuate the affected area.
Ventilation Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.
Personal Protective Equipment (PPE) Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If significant dust or aerosol is generated, respiratory protection may be necessary.
Containment For solid spills, carefully sweep the material and place it in a designated, labeled hazardous waste container. Avoid generating dust. For liquid solutions, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled hazardous waste container.
Decontamination Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
Reporting Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.

II. Step-by-Step Disposal Procedure

The following procedure outlines the required steps for the compliant disposal of this compound.

1. Waste Characterization: Based on its GHS hazard classifications, this chemical is considered hazardous waste. It does not meet the criteria for non-hazardous disposal, such as drain or regular trash disposal.[2][3] Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized by certain characteristics: ignitability, corrosivity, reactivity, and toxicity.[4][5][6][7][8] While a specific RCRA code for this compound is not readily available, its health hazards necessitate its management as hazardous waste.

2. Waste Segregation & Containerization:

  • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.[3][9]

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS department. Incompatible wastes can react violently or release toxic gases.[9]

  • Contaminated Materials: Any items contaminated with the chemical, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.[2] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered for non-hazardous disposal.[2]

3. Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the specific hazard warnings (e.g., "Irritant," "Harmful if Swallowed"). Follow your institution's specific labeling requirements, which may include the accumulation start date.[9][10]

4. Storage: Store hazardous waste in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9] The storage area should be secure, well-ventilated, and have secondary containment to prevent spills from reaching drains.[3][10]

5. Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical through a commercial waste vendor without institutional approval.[2][10]

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Contaminated Materials) B Characterize as Hazardous Waste (H302, H315, H319, H335) A->B C Segregate Waste Streams (Solid, Liquid, Contaminated PPE) B->C D Select Compatible & Labeled Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Contact EHS for Pickup & Disposal E->F G Final Disposal by Licensed Contractor F->G

Caption: Decision workflow for proper chemical disposal.

IV. Key Experimental Protocols Cited

This guidance is based on established hazardous waste management protocols and regulations. The primary "experimental protocol" is the standard procedure for hazardous waste determination as outlined by the U.S. Environmental Protection Agency (EPA) under RCRA. This involves:

  • Hazard Identification: Determining if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

  • Listing Review: Checking if the waste is specifically listed as a hazardous waste by the EPA.

Given the GHS data, this compound is presumed to be a hazardous waste, and formal characterization testing should be conducted by trained EHS professionals if there is any uncertainty.

For the safety of all personnel and to ensure regulatory compliance, always consult your institution's specific chemical hygiene plan and EHS department before disposing of any chemical waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。